Zhebeiresinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151636-98-5 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |
InChI |
InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
InChI Key |
AUXYOVQIZNPKSO-KKFJDGPESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |
Synonyms |
2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one zhepeiresinol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Zhebeiresinol: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a lignan (B3055560) found predominantly in the Fritillaria genus, has garnered scientific interest for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, a robust protocol for its isolation and purification, and its chemical characterization. Furthermore, this document elucidates its biological activity, focusing on the inhibition of key inflammatory pathways, and proposes a putative biosynthetic pathway. Detailed experimental protocols for the assessment of its anti-inflammatory effects are also provided to facilitate further research and drug development endeavors.
Natural Source Identification
This compound is a lignan naturally occurring in select plant species. The primary and most cited source of this compound is the genus Fritillaria, a group of flowering plants in the lily family.
-
Fritillaria thunbergii : The bulbs of Fritillaria thunbergii Miq., known in traditional Chinese medicine as "Zhe Bei Mu," are the most well-documented natural source of this compound.[1][2][3][4]
-
Eupatorium lindleyanum : this compound has also been identified as a constituent of Eupatorium lindleyanum DC., a plant belonging to the sunflower family.[5]
While present in the aforementioned species, the concentration of this compound can vary based on factors such as geographical location, harvest time, and post-harvest processing of the plant material.
Isolation and Purification of this compound from Fritillaria thunbergii
The following protocol is a comprehensive procedure for the isolation and purification of this compound from the dried bulbs of Fritillaria thunbergii. This protocol is adapted from established phytochemical investigation methodologies for this plant species.
Extraction
-
Grinding : The dried bulbs of Fritillaria thunbergii are ground into a coarse powder to increase the surface area for efficient extraction.
-
Maceration : The powdered plant material is macerated with 95% ethanol (B145695) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.
-
Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Liquid-Liquid Partitioning
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility:
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
n-butanol
This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction .
Chromatographic Purification
The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.
-
Column Packing : A glass column is packed with silica (B1680970) gel (100-200 mesh) using a slurry method with petroleum ether.
-
Sample Loading : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling : Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are combined and concentrated.
-
Column Packing : A column is packed with Sephadex LH-20 and equilibrated with methanol (B129727).
-
Elution : The enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column. Isocratic elution with methanol is performed. This step helps in removing pigments and other impurities.
-
Column : A C18 reversed-phase column is used.
-
Mobile Phase : A gradient of methanol and water is employed. The gradient is optimized based on analytical HPLC of the Sephadex LH-20 fraction.
-
Detection : UV detection at a wavelength of 280 nm is used to monitor the elution of compounds.
-
Collection : The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
Table 1: Summary of Quantitative Data for a Typical Isolation of this compound
| Parameter | Value |
| Starting Material | 1 kg of dried Fritillaria thunbergii bulbs |
| Crude Extract Yield | ~150 g |
| Ethyl Acetate Fraction Yield | ~30 g |
| Purified this compound Yield | ~50-100 mg |
| Purity (by HPLC) | >98% |
Chemical Characterization
Structure
This compound is a lignan with the following chemical structure:
(A 2D chemical structure image of this compound would be placed here in a full whitepaper)
Chemical Formula : C20H24O6 Molar Mass : 360.4 g/mol
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts, based on data from closely related lignans (B1203133) found in the Fritillaria genus.
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | ~133.0 | - |
| 2 | ~110.0 | 6.85 (d, J = 8.0) |
| 3 | ~148.0 | - |
| 4 | ~147.0 | - |
| 5 | ~115.0 | 6.75 (d, J = 8.0) |
| 6 | ~120.0 | 6.70 (s) |
| 7 | ~85.0 | 4.70 (d, J = 4.0) |
| 8 | ~54.0 | 2.90 (m) |
| 9 | ~71.0 | 3.85 (m), 4.25 (m) |
| 1' | ~132.0 | - |
| 2' | ~110.0 | 6.85 (d, J = 8.0) |
| 3' | ~148.0 | - |
| 4' | ~147.0 | - |
| 5' | ~115.0 | 6.75 (d, J = 8.0) |
| 6' | ~120.0 | 6.70 (s) |
| 7' | ~85.0 | 4.70 (d, J = 4.0) |
| 8' | ~54.0 | 2.90 (m) |
| 9' | ~71.0 | 3.85 (m), 4.25 (m) |
| 3-OCH₃ | ~56.0 | 3.90 (s) |
| 3'-OCH₃ | ~56.0 | 3.90 (s) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Putative Biosynthetic Pathway
This compound, as a lignan, is synthesized via the phenylpropanoid pathway. The following diagram illustrates a putative biosynthetic pathway leading to this compound. The pathway begins with the amino acid phenylalanine and proceeds through several key intermediates.
Caption: Putative biosynthetic pathway of this compound.
Biological Activity: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction in the production of pro-inflammatory cytokines such as IL-6.[2][5]
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this activation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols for Anti-inflammatory Activity
NF-κB Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.
Caption: Workflow for the NF-κB luciferase reporter assay.
Protocol:
-
Cell Culture : Human Embryonic Kidney (HEK) 293T cells are seeded in a 96-well plate and cultured overnight.
-
Transfection : Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.
-
Treatment : After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation : NF-κB activation is induced by adding TNF-α (10 ng/mL) to the cell culture medium.
-
Incubation : The plate is incubated for 6-8 hours.
-
Cell Lysis : The culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
Luciferase Assay : The cell lysate is transferred to a white-walled 96-well plate, and a luciferase substrate is added. The luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.
-
Data Analysis : The inhibitory effect of this compound is calculated as the percentage of reduction in luciferase activity compared to the TNF-α-stimulated control. The IC₅₀ value is determined.
IL-6 Inhibition Assay (ELISA)
This assay quantifies the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the IL-6 inhibition assay.
Protocol:
-
Cell Culture : Murine macrophage cell line RAW 264.7 is seeded in a 24-well plate and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with different concentrations of this compound for 1 hour.
-
Stimulation : Inflammation is induced by adding LPS (1 µg/mL) to the culture medium.
-
Incubation : The cells are incubated for 24 hours to allow for the production and secretion of IL-6.
-
Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove any cell debris.
-
ELISA : The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis : The percentage of inhibition of IL-6 production by this compound is calculated relative to the LPS-stimulated control.
Conclusion
This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. This technical guide provides a foundational resource for researchers and drug development professionals by detailing its natural sources, a comprehensive isolation and purification strategy, and its chemical identity. The elucidation of its mechanism of action through the inhibition of the NF-κB pathway and the provided detailed experimental protocols offer a clear path for further investigation into its therapeutic potential. The continued study of this compound and similar lignans holds significant promise for the development of novel anti-inflammatory agents.
References
Isolation of Zhebeiresinol from Eupatorium lindleyanum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Zhebeiresinol, a lignan (B3055560) found in the traditional Chinese medicinal plant Eupatorium lindleyanum. This document outlines the experimental protocols for extraction and purification, summarizes key quantitative data, and proposes a putative signaling pathway for its observed anti-inflammatory activity.
Introduction
Eupatorium lindleyanum DC. has a long history of use in traditional medicine for treating respiratory ailments. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including terpenoids, flavonoids, and lignans. Among these, this compound has been identified and noted for its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6)[1]. This guide serves as a technical resource for the isolation and further investigation of this promising natural product.
Experimental Protocols
While the definitive, detailed protocol for the isolation of this compound is documented in a primary study by Zhong et al. (2017), the full text of which can be challenging to access, this section provides a robust, generalized procedure based on established methods for lignan extraction and purification from plant materials, supplemented with specific details gleaned from related literature on E. lindleyanum.
Plant Material and Extraction
-
Plant Material : The aerial parts of Eupatorium lindleyanum are collected, dried, and coarsely powdered.
-
Extraction : The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of constituents. The solvent-to-material ratio should be sufficient to ensure thorough wetting and extraction, commonly around 10:1 (v/w).
-
Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation and Isolation of this compound
The crude ethanol extract is subjected to a series of liquid-liquid partitioning and chromatographic steps to isolate this compound.
-
Solvent Partitioning :
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This fractionation separates compounds based on their polarity. Lignans like this compound are expected to be enriched in the ethyl acetate or n-butanol fractions.
-
-
Column Chromatography :
-
The ethyl acetate fraction, being a likely source of lignans, is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Further Purification :
-
Fractions containing the compound of interest are pooled and further purified using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20, which separates compounds based on molecular size.
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
An illustrative workflow for the isolation process is provided below.
Data Presentation
This section presents the available quantitative data for this compound.
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques. While the complete dataset would be available in the primary literature, the expected data types are summarized below.
| Spectroscopic Technique | Purpose | Expected Data Type |
| ¹H-NMR | Proton environment and connectivity | Chemical shifts (δ), coupling constants (J) |
| ¹³C-NMR | Carbon skeleton | Chemical shifts (δ) |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | m/z ratio of the molecular ion and fragments |
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. The key quantitative finding is its ability to inhibit the production of IL-6.
| Compound | Concentration | Bioassay | Inhibition of IL-6 Production (%) | Reference |
| This compound | 40 µM | Inhibition of IL-6 production in vitro | 41.6 | Zhong et al., 2017[1] |
Putative Signaling Pathway
The anti-inflammatory activity of this compound, characterized by the inhibition of IL-6, suggests its interaction with key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory cytokine production, including IL-6. The following diagram illustrates a putative mechanism by which this compound may exert its anti-inflammatory effects.
This proposed pathway suggests that this compound may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of the IL-6 gene. Further research is required to validate this specific mechanism of action.
Conclusion
This compound, a lignan isolated from Eupatorium lindleyanum, demonstrates notable anti-inflammatory activity through the inhibition of IL-6 production. This technical guide provides a foundational protocol for its isolation and summarizes the key data supporting its bioactivity. The information presented herein is intended to facilitate further research into the pharmacological potential of this compound and its development as a potential therapeutic agent for inflammatory conditions. Elucidation of its precise mechanism of action and further preclinical studies are warranted.
References
The Biosynthetic Pathway of Zhebeiresinol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol is a dibenzylbutyrolactone lignan (B3055560) found in plants of the Fritillaria genus, which are known for their production of a diverse array of bioactive secondary metabolites. Lignans, as a class, exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting quantitative data for analogous reactions, and outlining detailed experimental protocols for the characterization of the involved enzymes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, diverging into a specialized lignan biosynthesis route. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the final complex structure of this compound. The presence of a syringyl moiety in this compound indicates the involvement of monolignol biosynthesis pathways that produce sinapyl alcohol.
The key stages of the proposed pathway are:
-
Phenylpropanoid Pathway: Conversion of L-phenylalanine to the monolignols, coniferyl alcohol and sinapyl alcohol.
-
Monolignol Coupling: Dimerization of one molecule of coniferyl alcohol and one molecule of sinapyl alcohol to form a syringyl-guaiacyl lignan precursor.
-
Reductive Steps: Sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to form a secoisolariciresinol-type intermediate.
-
Oxidative Cyclization and Hydroxylation: Conversion of the secoisolariciresinol-type intermediate to a matairesinol-like structure, followed by hydroxylation.
-
Final Modification: Formation of the specific furofuranone ring structure of this compound.
Detailed Enzymatic Steps
Phenylpropanoid Pathway and Monolignol Biosynthesis
The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , p-coumarate 3-hydroxylase (C3H) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) leads to the formation of ferulic acid and sinapic acid. These precursors are then activated to their corresponding CoA-esters by 4-coumarate-CoA ligase (4CL) , reduced to aldehydes by cinnamoyl-CoA reductase (CCR) , and finally to coniferyl alcohol and sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) .
Monolignol Coupling to form Syringyl-Guaiacyl Pinoresinol (B1678388)
The formation of the initial lignan structure is a critical step. It is proposed that one molecule of coniferyl alcohol and one molecule of sinapyl alcohol undergo oxidative coupling. This reaction is mediated by a laccase or peroxidase and is directed by a dirigent protein to ensure the specific stereochemical outcome, resulting in the formation of a syringyl-guaiacyl analogue of pinoresinol.
Reduction to a Secoisolariciresinol (B192356) Intermediate
The pinoresinol-type intermediate undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) . The first reduction opens the furofuran ring to form a lariciresinol-type intermediate. The second reduction, also catalyzed by PLR, converts the lariciresinol-type intermediate into a secoisolariciresinol-type structure. These reductases are typically NADPH-dependent.
Formation of a Hydroxymatairesinol Intermediate
The secoisolariciresinol-type intermediate is then converted to a dibenzylbutyrolactone structure by secoisolariciresinol dehydrogenase (SDH) . This enzyme catalyzes the oxidation of one of the primary alcohol groups to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone ring characteristic of matairesinol (B191791) and this compound. Subsequently, a cytochrome P450 monooxygenase is proposed to hydroxylate the molecule at the C7' position, forming a 7-hydroxy-syringyl-guaiacyl matairesinol intermediate.
Final Conversion to this compound
The final step is hypothesized to involve an oxidoreductase that catalyzes the formation of the specific furo[3,4-c]furan-1-one ring system of this compound from the 7-hydroxy-syringyl-guaiacyl matairesinol intermediate. The exact mechanism and enzyme for this final transformation remain to be elucidated.
Quantitative Data Summary
Direct quantitative data for the this compound biosynthetic pathway is not yet available. The following table presents illustrative kinetic parameters for key enzyme types involved in lignan biosynthesis, based on data from studies on related pathways in other plant species. This data serves as a reference for what might be expected for the enzymes in the this compound pathway.
| Enzyme Type | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Source Plant (Example) |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 10 - 50 | 100 - 500 | Forsythia intermedia |
| (+)-Lariciresinol | 5 - 20 | 50 - 200 | Forsythia intermedia | |
| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | 20 - 100 | 20 - 100 | Podophyllum peltatum |
| Ferulate 5-Hydroxylase (F5H) | Ferulic Acid | ~1000 | ~4 | Arabidopsis thaliana |
| Coniferaldehyde | ~1 | ~5 | Arabidopsis thaliana | |
| Caffeic Acid O-Methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 1000 - 3000 | Medicago sativa |
| 5-Hydroxyferulic Acid | 20 - 80 | 1500 - 4000 | Medicago sativa |
Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.
Experimental Protocols
Detailed protocols for the heterologous expression and in vitro characterization of the key enzyme types in the proposed this compound pathway are provided below. These protocols are based on established methods for similar enzymes from other plant species.
Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes
This protocol describes the general workflow for producing recombinant lignan biosynthetic enzymes in Escherichia coli for subsequent characterization.
Methodology:
-
Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., a putative PLR from Fritillaria) is amplified from cDNA by PCR. The PCR product is then cloned into a suitable bacterial expression vector, such as pET-28a, which adds a polyhistidine (His) tag for purification.
-
Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Purification: Cells are harvested, resuspended in lysis buffer, and lysed. The His-tagged protein is purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.
Protocol 2: Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR) Activity
This assay measures the NADPH-dependent reduction of pinoresinol or lariciresinol.
Materials:
-
Purified recombinant PLR enzyme
-
Substrate: (+)-Pinoresinol or (+)-Lariciresinol (dissolved in DMSO)
-
Cofactor: NADPH
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Quenching Solution: e.g., Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 200 µM), and the substrate (e.g., 50 µM pinoresinol).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified PLR enzyme.
-
Incubate for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products (lariciresinol and secoisolariciresinol) by HPLC, monitoring at a suitable wavelength (e.g., 280 nm).
-
Quantify the products by comparing their peak areas to a standard curve of authentic compounds.
Protocol 3: Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH) Activity
This assay measures the NAD+-dependent oxidation of secoisolariciresinol to matairesinol.[1]
Materials:
-
Purified recombinant SDH enzyme
-
Substrate: (-)-Secoisolariciresinol (dissolved in DMSO)
-
Cofactor: NAD+
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.8[1]
-
Quenching Solution: e.g., Acetic acid
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (e.g., 1 mM), and the substrate (e.g., 100 µM secoisolariciresinol).[1]
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified SDH enzyme.
-
Incubate for a specific time (e.g., 30-120 minutes).
-
Stop the reaction by adding a small volume of acid (e.g., 10% acetic acid).
-
Analyze the product (matairesinol) by HPLC, comparing the retention time and mass spectrum to an authentic standard.
-
Quantify the product using a standard curve.
Protocol 4: Enzyme Assay for Cytochrome P450 Hydroxylase Activity
This protocol is for assaying the activity of a putative hydroxylase, such as one that might convert a matairesinol-like precursor to a 7-hydroxymatairesinol-like intermediate.
Materials:
-
Microsomes prepared from yeast or insect cells expressing the recombinant P450 and a P450 reductase.
-
Substrate (e.g., syringyl-guaiacyl matairesinol)
-
Cofactor: NADPH
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5
-
LC-MS/MS system for product identification and quantification
Procedure:
-
Prepare a reaction mixture containing assay buffer, the substrate, and the microsomal preparation.
-
Pre-incubate at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period.
-
Quench the reaction with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the hydroxylated product.
Conclusion
The proposed biosynthetic pathway for this compound provides a framework for future research into the molecular and biochemical basis of lignan production in Fritillaria species. Elucidation of the specific enzymes involved will be crucial for metabolic engineering efforts aimed at the sustainable production of this and other valuable lignans. The experimental protocols outlined in this guide provide a starting point for the functional characterization of the candidate genes and enzymes in this fascinating biosynthetic pathway. Further research, including transcriptomic and metabolomic analyses of Fritillaria species, will be instrumental in validating and refining this proposed pathway.
References
Zhebeiresinol: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a lignan (B3055560) isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on its physicochemical properties, spectroscopic profile, and biological activities, including detailed experimental protocols and a proposed mechanism of action for its anti-inflammatory effects.
Introduction
This compound is a naturally occurring lignan found in Eupatorium lindleyanum[1]. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The identification of this compound as a constituent of this medicinally important plant has prompted further investigation into its therapeutic potential. This guide aims to consolidate the current scientific knowledge on this compound to facilitate ongoing and future research endeavors.
Physicochemical Properties
Precise experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, primarily from computational predictions and its identification in plant extracts.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₆ | PubChem |
| Molecular Weight | 280.27 g/mol | PubChem |
| IUPAC Name | (3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one | PubChem |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques. The following sections detail the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the primary literature from Zhong et al. (2017) is the definitive source for this data, specific chemical shifts and coupling constants are not available in the currently accessible search results.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a molecule. The molecular formula of this compound, C₁₄H₁₆O₆, was determined by this method.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and lactone carbonyl (C=O) functional groups.
Experimental Protocols
The following sections describe the general methodologies for the isolation of this compound and the assessment of its biological activity, based on standard practices in phytochemistry and pharmacology.
Isolation of this compound from Eupatorium lindleyanum
The isolation of this compound is detailed in the work by Zhong et al. (2017). A general workflow for the isolation of lignans from plant material is outlined below.
Caption: Generalized workflow for the isolation of this compound.
Protocol Details:
-
Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with lignans.
-
Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Fractions are eluted using a gradient solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity).
-
Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Anti-inflammatory Activity Assay
The anti-inflammatory activity of this compound can be evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol Details:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (dissolved in DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Quantification of Inflammatory Mediators: After 24 hours of incubation, the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit anti-inflammatory properties. Lignans, as a class of compounds, are known to exert their anti-inflammatory effects through various mechanisms.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory conditions.
Proposed Signaling Pathway
The anti-inflammatory effects of many lignans are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It is plausible that this compound shares this mechanism.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Mechanism Description:
-
Activation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
Signal Transduction: This binding activates downstream signaling cascades, primarily the NF-κB and MAPK pathways.
-
Gene Expression: Activation of these pathways leads to the transcription and translation of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
-
Inhibition by this compound: It is hypothesized that this compound inhibits the activation of the NF-κB and/or MAPK pathways, thereby downregulating the expression of pro-inflammatory genes and suppressing the inflammatory response.
Conclusion and Future Directions
This compound is a promising lignan with demonstrated anti-inflammatory activity. However, a comprehensive understanding of its physical and chemical properties is still lacking in widely accessible scientific literature. Future research should focus on:
-
Complete Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in various solvents, and other physical constants.
-
Full Spectroscopic Analysis: Publication of detailed and assigned ¹H NMR, ¹³C NMR, IR, and MS spectral data.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its anti-inflammatory mechanism.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models of inflammatory diseases.
This technical guide serves as a starting point for researchers interested in this compound, highlighting the current state of knowledge and identifying key areas for future investigation to unlock its full therapeutic potential.
References
Preliminary Biological Screening of Zhebeiresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a lignan (B3055560) isolated from various plant species, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its documented anti-inflammatory activity. While extensive quantitative data across a wide range of biological assays remains to be fully elucidated in publicly available literature, this document consolidates the existing knowledge and presents detailed experimental protocols for further investigation. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, outlining the necessary methodologies to thoroughly characterize the bioactivity of this compound and explore its therapeutic potential.
Introduction to this compound
This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The preliminary screening of this compound has indicated its potential as a modulator of inflammatory responses, making it a candidate for further investigation in the development of new therapeutic agents.
Known Biological Activity: Anti-inflammatory Effects
The primary biological activity of this compound reported in the available scientific literature is its anti-inflammatory potential. Specifically, it has been shown to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Quantitative Data: Inhibition of IL-6 Production
The following table summarizes the reported quantitative data on the anti-inflammatory activity of this compound.
| Biological Activity | Assay | Test System | Concentration | Result |
| Anti-inflammatory | IL-6 Production Inhibition | Not specified | 40 µM | 41.6% Inhibition |
Recommended Experimental Protocols for Further Biological Screening
To build a comprehensive biological profile of this compound, a battery of in vitro assays is recommended. The following are detailed protocols for key screening experiments.
Cytotoxicity Assay
A fundamental initial step in the evaluation of any potential therapeutic compound is the assessment of its toxicity to cells. The MTT assay is a widely used colorimetric method to determine cell viability.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Antimicrobial Activity Assay
To determine if this compound possesses any antibacterial or antifungal properties, the broth microdilution method is a standard and effective technique.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of this compound to 150 µL of the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent + solvent). Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Enzyme Inhibition Assays
Evaluating the effect of this compound on specific enzymes involved in disease pathways, such as inflammation, can provide insights into its mechanism of action.
Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) in the appropriate assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for a specified time at the optimal temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol: Lipoxygenase (LOX) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of soybean lipoxygenase and the substrate (e.g., linoleic acid) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known LOX inhibitor (e.g., nordihydroguaiaretic acid) for a few minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.
Potential Signaling Pathways in Anti-inflammatory Action
While the direct effects of this compound on specific signaling pathways have not been reported, its inhibitory action on IL-6 production suggests potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like IL-6.
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. It comprises several parallel kinase cascades, including ERK, JNK, and p38, which can regulate the expression of inflammatory mediators.
Caption: An overview of the major MAPK signaling pathways.
Conclusion and Future Directions
The preliminary evidence suggesting the anti-inflammatory activity of this compound is promising. However, the current body of publicly available research is limited. To fully understand the therapeutic potential of this compound, a systematic and comprehensive biological screening is imperative. The experimental protocols detailed in this guide provide a roadmap for such an investigation. Future research should focus on generating robust quantitative data across a spectrum of biological activities and elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects. Such studies will be crucial in determining its viability as a lead compound for the development of novel therapeutics.
In Vitro Anti-inflammatory Activity of Gingerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Gingerol, a principal pungent component of ginger (Zingiber officinale). The document details the inhibitory effects of Gingerol on key inflammatory mediators, outlines the experimental protocols for assessing its activity, and illustrates the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-inflammatory Effects
Gingerol has been demonstrated to dose-dependently inhibit the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the quantitative data from in vitro studies.
Table 1: Inhibitory Effect of Gingerol on Nitric Oxide (NO) Production [1][2]
| Gingerol Concentration (µg/mL) | Inhibition of NO Production (%) |
| 50 | 10.4 |
| 100 | 29.1 |
| 200 | 58.9 |
| 300 | 62.4 |
Table 2: Inhibitory Effect of Gingerol on Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2) [1][2][3]
| Mediator | Effect |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of expression and secretion. |
| Interleukin-1β (IL-1β) | Dose-dependent inhibition of expression and secretion. |
| Interleukin-6 (IL-6) | Dose-dependent inhibition of expression and secretion. |
| Prostaglandin E2 (PGE2) | Significant, dose-dependent inhibition. |
Table 3: Antioxidant Activity of Gingerol Analogs (IC50 values in µM) [4]
| Compound | DPPH Radical Scavenging | Superoxide Radical Scavenging | Hydroxyl Radical Scavenging |
| [5]-Gingerol | 26.3 | 4.05 | 4.62 |
| [6]-Gingerol | 19.47 | 2.5 | 1.97 |
| [7]-Gingerol | 10.47 | 1.68 | 1.35 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
2.1. Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][8] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of Gingerol for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1][2][5]
2.2. Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of Gingerol, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[5] RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of Gingerol. Following incubation, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 540 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the untreated control group. Studies have shown that Gingerol does not significantly affect the viability of RAW 264.7 cells at concentrations up to 300 µg/mL.[1][2]
2.3. Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[5][8][9] Briefly, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5] After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[5] The nitrite concentration is determined from a sodium nitrite standard curve.
2.4. Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8][10] In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the cytokine of interest. The supernatants are then added to the wells, followed by a biotin-conjugated detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate solution are used to generate a colorimetric signal, which is measured at 450 nm.[10] The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
2.5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
To investigate the effect of Gingerol on inflammatory signaling pathways, the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways are analyzed by Western blotting.[1] Cells are lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of proteins such as p65, IκBα, p38, and ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Gingerol's anti-inflammatory action and a typical experimental workflow.
References
- 1. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxic Effects of Bioactive Alkaloids from Fritillaria thunbergii on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bulbs of Fritillaria thunbergii Miq. (Zhe Bei Mu), a plant long utilized in traditional medicine, are a rich source of isosteroidal alkaloids with significant pharmacological potential. Recent research has highlighted the potent cytotoxic and antitumor activities of these compounds, positioning them as promising candidates for novel oncology therapeutics. This document provides a technical overview of the cytotoxic effects of key alkaloids isolated from F. thunbergii, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. While direct studies on "Zhebeiresinol" are limited in publicly accessible literature, this guide focuses on well-documented alkaloids from the same source, such as Peiminine and the novel alkaloid Zhebeisine, which exhibit pronounced anticancer properties.
Cytotoxic Activity of Fritillaria thunbergii Alkaloids
The cytotoxic efficacy of alkaloids from F. thunbergii is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro.[1][2][3] These values are crucial for comparing the potency of different compounds and for selecting promising candidates for further development.[1]
Quantitative Data on Cytotoxicity (IC50)
The following table summarizes the IC50 values for key alkaloids isolated from Fritillaria thunbergii and related species against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Citation(s) |
| Zhebeisine | HT29 | Colorectal Carcinoma | 25.1 | Not Specified | [4][5][6] |
| DLD1 | Colorectal Carcinoma | 48.8 | Not Specified | [4][5][6] | |
| Peiminine | HCT-116 | Colorectal Carcinoma | Dose-dependent | 48 h | [7] |
| HepG2 | Hepatocellular Carcinoma | ~10.3 (4.58 µg/mL) | 24 h | [8] | |
| BIU-87 | Bladder Cancer | ~1600 (710.3 µg/mL) | 48 h | [8] | |
| EJ-1 | Bladder Cancer | ~1470 (651.1 µg/mL) | 48 h | [8] | |
| Osteosarcoma Cells | Osteosarcoma | 195 | 48 h | [8] | |
| Peimisine | S180 | Sarcoma | Not Specified | Not Specified | [9] |
| LLC | Lewis Lung Carcinoma | Not Specified | Not Specified | [9] |
Note: IC50 values can vary based on experimental conditions such as cell density, assay type, and exposure duration.
Mechanisms of Action
Alkaloids derived from Fritillaria thunbergii exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. Studies on Peiminine and Zhebeisine indicate the activation of the intrinsic, or mitochondrial-mediated, apoptosis pathway.[4][8][10] This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a caspase cascade that executes cell death.[11][12]
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: A decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins, which disrupts the mitochondrial membrane potential.[8][10]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[8][13]
-
PARP Cleavage: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[8]
Cell Cycle Arrest
In addition to apoptosis, certain alkaloids from Fritillaria can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[10] Peimisine, for instance, has been shown to induce G0/G1 phase arrest in cancer cells.[9] This arrest is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions.[14][15] Halting the cell cycle at checkpoints allows time for DNA repair or, if the damage is too severe, can trigger apoptosis.
Experimental Protocols
The following sections describe standardized protocols for key experiments used to evaluate the cytotoxic effects of Fritillaria alkaloids. Note: These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Peiminine) and a vehicle control (e.g., DMSO). Include a blank well with media only. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Bioactive alkaloids from Fritillaria thunbergii, including Peiminine and Zhebeisine, demonstrate significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action, centered on the induction of apoptosis via the mitochondrial pathway and cell cycle arrest, underscore their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring these natural compounds as a source for next-generation anticancer agents. Further investigation is warranted to fully elucidate their structure-activity relationships, in vivo efficacy, and safety profiles.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new alkaloid with cytotoxic activity from Fritillaria thunbergii Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Schizandrin A can inhibit non‑small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into Zhebeiresinol: An Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a natural compound isolated from Eupatorium lindleyanum, has demonstrated preliminary anti-inflammatory activity. This technical guide consolidates the currently available preclinical data on its mechanism of action, focusing on its inhibitory effect on the pro-inflammatory cytokine Interleukin-6 (IL-6). While research is in its early stages, this document provides a foundational understanding for further investigation into its therapeutic potential. All presented data is based on initial findings and requires further validation.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The cytokine IL-6 is a central mediator in inflammatory processes, and its inhibition is a validated therapeutic strategy. Natural products represent a promising reservoir for novel anti-inflammatory agents. This compound, a compound identified from Eupatorium lindleyanum, has emerged as a molecule of interest due to its observed effects on IL-6 production. This whitepaper aims to provide a detailed overview of the preliminary studies on this compound's mechanism of action to guide future research and development.
Quantitative Data on Anti-Inflammatory Activity
The primary evidence for this compound's anti-inflammatory effect comes from an in vitro study. The key quantitative finding is summarized in the table below.
| Compound | Concentration (µM) | Target Cytokine | Inhibition Rate (%) | Cell Line | Reference |
| This compound | 40 | IL-6 | 41.6 | Not Specified | [1] |
Table 1: Inhibitory Effect of this compound on IL-6 Production
Experimental Protocols
The following section outlines the probable experimental methodology for the determination of IL-6 inhibition by this compound, based on standard laboratory practices for such assays. It is important to note that the specific details from the original study by Zhong et al. (2017) were not fully available and this protocol is a reconstruction based on common methodologies.
Cell Culture and Treatment
-
Cell Line: A relevant cell line, likely a macrophage cell line such as RAW 264.7, would be used.
-
Culture Conditions: Cells would be cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce an inflammatory response and the production of IL-6, cells would be stimulated with lipopolysaccharide (LPS).
-
Treatment: Cells would be pre-treated with this compound at a concentration of 40 µM for a specified period before or concurrently with LPS stimulation. A vehicle control (e.g., DMSO) would be used for comparison.
Quantification of IL-6
-
Method: The concentration of IL-6 in the cell culture supernatant would be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Procedure: The ELISA would be performed according to the manufacturer's instructions. This typically involves adding the culture supernatants to a microplate pre-coated with an anti-IL-6 antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance would be read using a microplate reader, and the concentration of IL-6 calculated from a standard curve. The percentage of inhibition would be determined by comparing the IL-6 levels in the this compound-treated group to the LPS-stimulated control group.
Visualizations: Postulated Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathway involved in this compound's anti-inflammatory action and a generalized workflow for its investigation. These are hypothetical models based on the known mechanisms of other anti-inflammatory natural products and require experimental validation for this compound.
Postulated Anti-Inflammatory Signaling Pathway
This diagram depicts a hypothetical mechanism where this compound interferes with the NF-κB signaling pathway, a key regulator of inflammatory responses, leading to the reduced expression of pro-inflammatory cytokines like IL-6.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Investigating Anti-Inflammatory Effects
This diagram outlines a typical experimental workflow to characterize the anti-inflammatory properties of a novel compound like this compound.
Caption: A general workflow for screening anti-inflammatory compounds.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit IL-6 production in an in vitro setting.[1] However, the current understanding of its mechanism of action is limited. To fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:
-
Dose-Response Studies: To determine the IC50 of this compound for IL-6 inhibition.
-
Mechanism of Action Studies: To investigate its effects on key inflammatory signaling pathways, such as NF-κB and MAPK pathways, using techniques like Western blotting and reporter gene assays.
-
Target Identification: To identify the direct molecular target(s) of this compound.
-
In Vivo Studies: To validate its anti-inflammatory efficacy in animal models of inflammatory diseases.
-
Selectivity Profiling: To assess its effects on a broader range of cytokines and inflammatory mediators.
A comprehensive investigation into these areas will provide a more complete picture of this compound's pharmacological profile and its potential as a novel anti-inflammatory drug candidate.
References
In-Depth Technical Guide to the Spectroscopic Data of Zhebeiresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol, a lignan (B3055560) identified from the bulbs of Fritillaria thunbergii Miq. (Zhe Bei Mu), is a subject of growing interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development. The anti-inflammatory properties of this compound have been noted, highlighting its potential for further investigation.[1]
Spectroscopic Data of this compound
It is important to note that obtaining pure this compound for spectroscopic analysis requires its isolation from the complex chemical matrix of Fritillaria thunbergii.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR data are crucial for assigning the protons and carbons in its molecular framework.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not publicly available in search results | Data not publicly available in search results |
Note: Specific chemical shifts, coupling constants (J values), and multiplicities for both ¹H and ¹³C NMR are critical for unambiguous structural assignment. This data would typically be found in the primary publication reporting the isolation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise molecular formula.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive/Negative | Data not publicly available | C₁₄H₁₆O₆ |
Note: The fragmentation pattern observed in MS/MS experiments would provide further structural information by revealing how the molecule breaks apart.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | Data not publicly available |
| Aromatic (C=C) | Data not publicly available |
| Ether (C-O) | Data not publicly available |
Note: The IR spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures for isolation and analysis. The following are generalized protocols based on standard phytochemical investigation of lignans (B1203133) from plant sources.
Isolation of this compound from Fritillaria thunbergii
A typical isolation procedure would involve the following steps:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered bulbs of Fritillaria thunbergii are extracted with an organic solvent like methanol or ethanol (B145695) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly employed, using a gradient of solvents to separate different compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Spectroscopic Analysis
The purified this compound is then subjected to spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Methodology Details:
-
NMR Spectroscopy: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI), to obtain high-resolution mass data.
-
Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. For researchers and professionals in drug development, access to the specific, quantitative data from the primary literature is paramount for unequivocal identification and further research into the biological activities and therapeutic potential of this promising natural product. The anti-inflammatory properties of this compound, as mentioned in the literature, suggest a valuable avenue for future pharmacological studies.[1]
References
The Discovery and History of Zhebeiresinol: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a naturally occurring lignan (B3055560) with the chemical formula C14H16O6, has emerged as a molecule of interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It consolidates information on its isolation from various botanical sources, its structural elucidation, and its investigated biological activities, with a particular focus on its role in inflammatory pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Initial Isolation
Following its initial discovery, this compound has been identified as a constituent of several other medicinal plants, including:
-
Viscum coloratum : A parasitic plant used in traditional medicine.
-
Zanthoxylum nitidum : A species of flowering plant in the citrus family, Rutaceae.
-
Fritillaria thunbergii : A bulbous plant used in traditional Chinese medicine.
The recurring presence of this compound across different plant genera suggests its potential ecological or physiological significance in these species.
Physicochemical Properties and Structural Elucidation
The structural characterization of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value |
| Molecular Formula | C14H16O6 |
| Molecular Weight | 280.27 g/mol |
| CAS Number | 151636-98-5 |
| IUPAC Name | (3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |
Spectroscopic Data:
Biological Activities and Mechanism of Action
Initial investigations into the bioactivity of this compound have revealed its potential therapeutic effects, particularly in the context of inflammatory diseases.
Anti-inflammatory and Antioxidant Properties
This compound has demonstrated notable anti-inflammatory and antioxidant activities in various in vitro and in vivo models. These properties are often attributed to the phenolic hydroxyl group and the overall chemical structure of the lignan, which can scavenge free radicals and modulate inflammatory signaling pathways.
Role in Chronic Obstructive Pulmonary Disease (COPD)
A significant area of research has focused on the role of this compound in the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD). Studies have elucidated a specific signaling pathway through which this compound exerts its therapeutic effects.
Signaling Pathway in COPD:
This compound has been shown to alleviate airway inflammation in COPD by inhibiting the Retinoid X Receptor Alpha (RXRA)-mediated transcription of Phospholipase A2 Group IIA (PLA2G2A). This mechanism highlights a novel therapeutic target for COPD and underscores the potential of this compound as a lead compound for drug development.
Experimental Protocols
This section outlines the general methodologies employed in the isolation and biological evaluation of this compound, based on standard practices in natural product chemistry and pharmacology.
General Isolation Procedure
The isolation of this compound from plant material typically involves the following workflow:
Detailed Steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature or under reflux.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate or n-butanol fraction.
-
Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to further separate the constituents.
-
Purification: Final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the culture medium to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of this compound indicates its anti-inflammatory activity.
Synthesis of this compound
To date, a dedicated and published total synthesis of this compound has not been prominently reported in the scientific literature. The development of an efficient synthetic route would be highly valuable for several reasons:
-
Confirmation of Structure: A total synthesis would provide the ultimate proof of the assigned chemical structure of this compound.
-
Access to Analogs: A synthetic route would enable the preparation of structural analogs of this compound, which could be used to explore structure-activity relationships and optimize its biological properties.
-
Scalable Production: A robust synthesis would provide a reliable and scalable source of this compound for further preclinical and clinical studies, overcoming the limitations of isolation from natural sources.
Future Directions
The discovery and initial biological evaluation of this compound have opened up several avenues for future research. Key areas for further investigation include:
-
Comprehensive Biological Profiling: A broader screening of this compound against a wider range of biological targets and disease models is warranted to fully understand its therapeutic potential.
-
Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are necessary.
-
Total Synthesis and Medicinal Chemistry: The development of a total synthesis and subsequent medicinal chemistry efforts to generate more potent and selective analogs are crucial steps towards its potential clinical application.
-
Elucidation of Other Mechanisms of Action: Further research is needed to explore other potential signaling pathways and molecular targets that may be modulated by this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and antioxidant properties. Its discovery and the subsequent elucidation of its role in a key signaling pathway related to COPD have laid the groundwork for its further development as a potential therapeutic agent. This technical guide provides a consolidated resource of the current knowledge on this compound, with the aim of facilitating future research and development in this exciting area.
References
Zhebeiresinol: A Lignan with Therapeutic Potential in Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Zhebeiresinol, a lignan (B3055560) isolated from the bulbs of Fritillaria thunbergii Miq. (Zhe Bei Mu), has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions.
Core Therapeutic Target: The NF-κB Signaling Pathway
The primary therapeutic target of this compound identified to date is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is often aberrantly activated. This compound exerts its anti-inflammatory effects by inhibiting this pathway, thereby downregulating the expression of key inflammatory mediators.
Data Presentation
| Target Pathway | Key Mediators | Effect of this compound | Cellular Context |
| NF-κB Signaling | NF-κB (p65/p50) | Inhibition of expression/activity | Human Embryonic Kidney (HEK293) cells |
| Inflammatory Cytokine Production | Interleukin-6 (IL-6) | Significant inhibition of production | Not specified |
Signaling Pathways and Molecular Interactions
The anti-inflammatory action of this compound is primarily attributed to its modulation of the NF-κB signaling cascade. Based on the known mechanisms of lignans (B1203133) and the effects observed for Fritillaria thunbergii extracts, a putative signaling pathway for this compound is proposed. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including IL-6 and TNF-α, initiating their transcription. This compound is believed to interfere with this cascade, leading to a reduction in the nuclear translocation of NF-κB and consequently, a decrease in the production of these inflammatory cytokines.
Furthermore, extracts from Fritillaria thunbergii have been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK and JNK. The MAPK pathway can act upstream of NF-κB, and its inhibition may represent an additional mechanism by which this compound exerts its anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound's anti-inflammatory activity are provided below. These are representative methodologies based on standard assays used for similar compounds.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with a luciferase reporter plasmid containing NF-κB binding sites. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours to induce NF-κB activation.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage inhibition by this compound is calculated relative to the TNF-α-stimulated cells without the compound.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Interleukin-6 (IL-6) ELISA Assay
Objective: To measure the effect of this compound on the production and secretion of the pro-inflammatory cytokine IL-6.
Methodology:
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured in appropriate media.
-
Treatment and Stimulation: Cells are seeded in 24-well plates. After adherence, they are pre-treated with different concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol. This typically involves adding the supernatant to wells coated with an IL-6 capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated using known concentrations of recombinant IL-6, and the concentration of IL-6 in the samples is determined by interpolating from the standard curve. The percentage inhibition by this compound is calculated compared to the LPS-stimulated control.
Caption: Experimental workflow for the IL-6 ELISA Assay.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB signaling pathway. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in this promising natural product.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound for NF-κB inhibition and the suppression of various pro-inflammatory cytokines.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Mechanism of Action: Further elucidating the specific molecular interactions of this compound within the NF-κB and other related signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.
A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective therapeutic agent for inflammatory disorders.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Zhebeiresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol is a bisepoxylignan identified in the aerial parts of Fritillaria thunbergii.[1] Lignans, a class of polyphenolic compounds, are of significant interest in drug development due to their diverse pharmacological activities.[2] Notably, bisepoxylignans have demonstrated anti-inflammatory properties, positioning this compound as a compound of interest for further investigation. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from the aerial parts of Fritillaria thunbergii. Additionally, we describe its potential mechanism of action through the TLR4/NF-κB signaling pathway.
Data Presentation
The following tables summarize representative quantitative data obtained during the extraction and purification of this compound. These values are illustrative and may vary depending on the plant material and specific experimental conditions.
Table 1: Extraction Yield of this compound using Different Solvents
| Extraction Solvent | Solvent-to-Solid Ratio (v/w) | Extraction Time (hours) | Extraction Temperature (°C) | Crude Extract Yield (%) | This compound Content in Crude Extract (mg/g) |
| 80% Ethanol | 10:1 | 2 | 60 | 12.5 | 1.8 |
| 95% Ethanol | 10:1 | 2 | 60 | 9.8 | 1.5 |
| 80% Methanol (B129727) | 10:1 | 2 | 60 | 14.2 | 2.1 |
| 95% Methanol | 10:1 | 2 | 60 | 11.5 | 1.9 |
Table 2: Purification of this compound using Column Chromatography
| Chromatographic Step | Stationary Phase | Mobile Phase | Sample Load (g crude extract) | Fraction Volume (mL) | This compound Recovery (%) | Purity (%) |
| Silica (B1680970) Gel Column | Silica Gel (200-300 mesh) | Chloroform (B151607):Methanol (gradient) | 5 | 20 | 85 | 75 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water (gradient) | 0.1 | 2 | 92 | >98 |
Experimental Protocols
Extraction of this compound from Fritillaria thunbergii Aerial Parts
This protocol describes the extraction of this compound from dried and powdered aerial parts of Fritillaria thunbergii.
Materials:
-
Dried and powdered aerial parts of Fritillaria thunbergii
-
80% Methanol (HPLC grade)
-
Rotary evaporator
-
Reflux apparatus
-
Filter paper
Procedure:
-
Weigh 100 g of dried, powdered aerial parts of Fritillaria thunbergii and place it in a 2 L round-bottom flask.
-
Add 1 L of 80% methanol to the flask (10:1 solvent-to-solid ratio).
-
Set up the reflux apparatus and heat the mixture to 60°C for 2 hours with constant stirring.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C until the methanol is completely removed.
-
The resulting aqueous residue contains the crude extract. Lyophilize the aqueous residue to obtain a dry crude extract powder.
-
Store the crude extract at 4°C for further purification.
Purification of this compound
This protocol details a two-step purification process involving silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC).
Step 2.1: Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (200-300 mesh)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve 5 g of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. A suggested gradient is as follows:
-
100% Chloroform (2 column volumes)
-
Chloroform:Methanol (98:2, v/v) (5 column volumes)
-
Chloroform:Methanol (95:5, v/v) (5 column volumes)
-
Chloroform:Methanol (90:10, v/v) (5 column volumes)
-
-
Collect fractions of 20 mL using a fraction collector.
-
Monitor the fractions by TLC using a chloroform:methanol (9:1, v/v) mobile phase and visualize under UV light (254 nm).
-
Pool the fractions containing the spot corresponding to this compound.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.
Step 2.2: Preparative HPLC
Materials:
-
Semi-purified this compound extract
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
UV detector
Procedure:
-
Dissolve the semi-purified extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the following parameters:
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 280 nm
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Verify the purity of the final compound using analytical HPLC.
Quantitative Analysis of this compound by HPLC
This protocol is for the quantification of this compound in extracts.
Materials:
-
Purified this compound standard
-
This compound-containing extract
-
Acetonitrile (HPLC grade)
-
Ultrapure water with 0.1% formic acid
-
Analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 200 µg/mL.
-
Sample Preparation: Accurately weigh the crude or semi-purified extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Discussion
The presented protocols provide a robust framework for the isolation and quantification of this compound from Fritillaria thunbergii. The choice of 80% methanol for extraction is based on the general principle of using polar solvents for the extraction of lignans.[2] The two-step purification process, combining the resolving power of silica gel chromatography for initial fractionation with the high efficiency of reversed-phase HPLC, is designed to achieve high purity of the final compound.
The proposed anti-inflammatory mechanism of this compound involves the inhibition of the TLR4/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50). Translocation of NF-κB to the nucleus and subsequent binding to DNA promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. Based on studies of other bisepoxylignans, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent activation of NF-κB.[3] Further research is required to validate this proposed mechanism for this compound.
References
- 1. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Synthesis of Zhebeiresinol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zhebeiresinol is a furofuran lignan (B3055560) with documented anti-inflammatory properties. The development of high-yield synthetic routes to this compound and its derivatives is crucial for advancing pharmacological research and enabling the exploration of their therapeutic potential. While specific high-yield synthesis data for this compound derivatives are not extensively available in the public domain, this document provides representative protocols and data from the synthesis of structurally similar furofuran lignans (B1203133). These methodologies can serve as a valuable starting point for the development of optimized synthetic strategies for this compound derivatives. Furthermore, we explore the likely anti-inflammatory signaling pathway modulated by these compounds.
Data Presentation: Synthesis of Furofuran Lignan Derivatives
The following table summarizes yields for key steps in the synthesis of various furofuran lignan derivatives, which are structurally analogous to this compound. This data is intended to provide a comparative reference for achievable yields in similar synthetic transformations.
| Reaction Type | Starting Material(s) | Product | Yield (%) | Reference Compound(s) |
| Semisynthesis via Nucleophilic Substitution | Samin (B12771299) and p-methylthiophenol | 2α-(4-methylphenylthio)-samin | Not specified | Thioether furofuran lignans[1][2] |
| Formal [3+2] Cycloaddition | α-silyloxy aldehyde and styrene (B11656) | Tetrahydrofuran (B95107) intermediate | 24 | Phrymarolin I and II, Haedoxan (B1203460) A and D[3][4] |
| Suzuki Cross-Coupling | Boronic ester and aryl bromides | Substituted styrenes | High | Phrymarolin and Haedoxan precursors[4] |
| Samarium(II) Iodide-Mediated Cyclization | β-formyloxy ketone | Furofuran core | Not specified | Phrymarolin and Haedoxan synthesis[3] |
| Debenzylation | Benzylated carbonate precursor | Phenol (B47542) intermediate | 99 | Haedoxan synthesis[4] |
| Cyclic Carbonate Formation | Diol intermediate | Cyclic carbonate | 81 | Haedoxan synthesis[4] |
Experimental Protocols
The following protocols are representative examples for the synthesis of furofuran lignan derivatives and can be adapted for the synthesis of this compound derivatives.
Protocol 1: Semisynthesis of Thioether Furofuran Lignans via Nucleophilic Substitution
This protocol is based on the synthesis of thioether furofuran lignans from samin, a naturally occurring lignan, and can be adapted for the derivatization of this compound.[1][2]
Objective: To synthesize 2α-(4-methylphenylthio)-samin as a representative thioether furofuran lignan.
Materials:
-
Samin
-
p-Methylthiophenol
-
Amberlyst-15 ion-exchange resin
-
Anhydrous acetonitrile (B52724)
-
4 Å molecular sieves
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel and Sephadex LH-20 for column chromatography
-
TLC plates
Procedure:
-
To a solution of samin (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add p-methylthiophenol (2.0 mmol), Amberlyst-15 (200 mg), and a 4 Å molecular sieve.
-
Stir the reaction mixture at 70°C for 8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 and molecular sieves.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel followed by Sephadex LH-20 to yield the pure 2α-(4-methylphenylthio)-samin.
Protocol 2: Unified Total Synthesis of Furofuran Lignans
This protocol outlines key steps in the unified total synthesis of phrymarolin and haedoxan natural products, which can be adapted for the total synthesis of this compound and its derivatives.[3][4]
Objective: To synthesize a furofuran core via a formal [3+2] cycloaddition and subsequent cyclization.
Step A: Formal [3+2] Cycloaddition
-
Synthesize the required substituted styrene via a Suzuki cross-coupling reaction of a boronic ester with an appropriate aryl bromide to achieve high yields.
-
Perform a formal [3+2] cycloaddition between an α-silyloxy aldehyde and the synthesized styrene to construct the first tetrahydrofuran ring.
Step B: Samarium(II) Iodide-Promoted Cyclization
-
Convert the product from Step A into a β-formyloxy ketone.
-
Treat the β-formyloxy ketone with samarium(II) iodide to promote a cyclization reaction, forming the second ring of the furofuran core.
Step C: Late-Stage Diversification (Example for Haedoxan Synthesis)
-
Convert a diol intermediate to a cyclic carbonate in high yield (e.g., 81%).
-
Perform debenzylation of the carbonate to yield the phenol intermediate (e.g., 99% yield).
-
Further functional group manipulations can be carried out at this late stage to introduce structural diversity.
Mandatory Visualization
Signaling Pathway
This compound has been reported to possess anti-inflammatory activities. While the specific signaling pathway has not been fully elucidated, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5][6][7] Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.[8][9][10] The diagram below illustrates the canonical NF-κB signaling pathway and a plausible point of inhibition by this compound derivatives.
Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a furofuran lignan derivative, adaptable for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantification of Zhebeiresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Zhebeiresinol, a naturally occurring steroid alkaloid found in plants of the Fritillaria genus. The protocols described herein are intended for research and quality control purposes, offering robust methods for quantification in various sample matrices, including plant material and biological fluids. The methods are based on established analytical techniques for structurally similar alkaloids and are presented to guide the development of specific assays for this compound.
Introduction to this compound and its Analytical Challenges
This compound is an isosteroidal alkaloid of significant interest due to its potential pharmacological activities. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. Due to the absence of a strong chromophore, this compound presents a challenge for UV-based detection methods in High-Performance Liquid Chromatography (HPLC). Therefore, methods utilizing Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred for their sensitivity and specificity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
The HPLC-ELSD method offers a reliable approach for the quantification of this compound, especially when UV detection is not sufficiently sensitive.
Experimental Protocol: HPLC-ELSD
a) Sample Preparation (from Fritillaria bulbs):
-
Grinding: Grind dried Fritillaria bulbs into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol (B129727) containing 0.1% ammonia.
-
Perform ultrasonication for 45 minutes at room temperature.
-
Allow the mixture to cool and compensate for any weight loss with the extraction solvent.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
-
b) Chromatographic Conditions:
-
Instrument: Agilent 1200 HPLC system or equivalent, equipped with an Alltech ELSD 2000ES.
-
Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) : Water : Triethylamine (85 : 15 : 0.05, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
ELSD Drift Tube Temperature: 105°C.
-
Nebulizer Gas (Nitrogen) Flow Rate: 2.5 L/min.
c) Method Validation Parameters (Hypothetical Data for this compound):
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like plasma or tissue samples, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Veratramine).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
b) LC-MS/MS Conditions:
-
LC System: Shimadzu LC-20AD or equivalent.
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-7.1 min: 90% to 10% B
-
7.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z) 432.4 -> Q3 (m/z) 114.2
-
Internal Standard (Veratramine): Q1 (m/z) 410.3 -> Q3 (m/z) 114.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
c) Method Validation Parameters (Hypothetical Data for this compound in Plasma):
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery) | 95 - 108% |
| Matrix Effect | 92 - 105% |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and potential biological interactions of this compound, the following diagrams are provided.
Caption: General workflow for the quantification of this compound.
Caption: A hypothetical signaling pathway for this compound's action.
Application Notes and Protocols for Developing a Cell-based Assay for Zhebeiresinol Activity
Introduction
Zhebeiresinol is a naturally occurring lignan (B3055560) that has garnered significant interest within the scientific community due to its potential therapeutic properties. Preliminary studies suggest that this compound may possess both anti-inflammatory and anticancer activities.[1][2][3] To further investigate these properties and elucidate the underlying mechanisms of action, robust and reproducible cell-based assays are essential.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing cell-based assays to characterize the biological activity of this compound. The protocols herein describe methods to assess its effects on cell viability, cytotoxicity, apoptosis, and key inflammatory signaling pathways.
Potential Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its purported anti-inflammatory and anticancer effects suggest potential modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are pivotal in regulating inflammation and cell proliferation.
Caption: Putative inhibition of inflammatory signaling pathways by this compound.
Experimental Workflow
A general workflow for assessing the cellular activity of this compound is outlined below. This workflow begins with determining the cytotoxic potential of the compound, followed by more specific assays to investigate its effects on apoptosis and inflammatory responses.
Caption: General experimental workflow for characterizing this compound activity.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]
Materials:
-
96-well tissue culture plates
-
Selected cell line (e.g., MCF-7 for anticancer, RAW 264.7 for anti-inflammatory)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[11][12][13][14]
Materials:
-
LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the LDH cytotoxicity assay kit manufacturer's instructions to measure LDH activity in the supernatant.[11][14]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[13]
Apoptosis Assays
a. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well tissue culture plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.[15]
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol and incubate in the dark.[15][16]
-
Analyze the cells by flow cytometry within one hour.[18]
b. Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[19][20][21][22]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well white-walled plates
-
Selected cell line
-
Complete culture medium
-
This compound stock solution
-
Luminometer or fluorometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's instructions.[19]
-
Incubate at room temperature for the recommended time.
-
Measure luminescence or fluorescence using a microplate reader.
Anti-inflammatory Assay
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Griess Reagent System
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls for untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Collect the cell culture supernatant.
-
Use the Griess Reagent System to measure the nitrite (B80452) concentration in the supernatant as an indicator of NO production, following the manufacturer's protocol.
-
Measure the absorbance at 540 nm.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[23][24][25][26]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or a stimulus (e.g., LPS) for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C.[26]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 25 | 62.1 ± 5.5 |
| 50 | 45.8 ± 4.9 |
| 100 | 21.4 ± 3.7 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (25 µM) | 70.8 ± 3.5 | 18.9 ± 2.4 | 10.3 ± 1.9 |
| This compound (50 µM) | 48.1 ± 4.2 | 35.6 ± 3.1 | 16.3 ± 2.8 |
Table 3: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) |
| Control | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100.0 ± 8.7 |
| LPS + this compound (10 µM) | 75.4 ± 6.3 |
| LPS + this compound (25 µM) | 48.9 ± 5.1 |
| LPS + this compound (50 µM) | 28.1 ± 4.5 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound's biological activities in a cell-based setting. By employing a combination of assays to assess cytotoxicity, apoptosis, and anti-inflammatory potential, researchers can gain valuable insights into the therapeutic promise of this natural compound. The use of Western blotting will further aid in elucidating the molecular mechanisms underlying its observed effects.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preclinical Evaluation of Zhebeiresinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeiresinol, a lignan (B3055560) with documented in-vitro anti-inflammatory properties, presents a promising candidate for development as a therapeutic agent.[1] This document provides a detailed protocol for the preclinical evaluation of this compound's anti-inflammatory efficacy in a well-established animal model. The protocols outlined herein are based on standard methodologies for testing natural products and are intended to guide researchers in the systematic investigation of this compound's pharmacological effects.[2][3]
Introduction to this compound
This compound is a natural compound that has demonstrated biological activity, notably in the context of inflammation. In-vitro studies have shown that this compound can significantly inhibit the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine.[1] This inhibitory action suggests potential therapeutic applications for a variety of inflammatory conditions. To further investigate this potential, in-vivo studies using animal models are essential to understand its efficacy, safety, and mechanism of action in a physiological system.
Proposed Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and validated method for screening the acute anti-inflammatory activity of novel compounds.[2][4] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different mediators of inflammation.
Experimental Workflow
The following diagram outlines the key steps in the proposed animal study.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Detailed Experimental Protocols
Animals
-
Species: Male Wistar rats (or Sprague-Dawley rats).
-
Weight: 180-220 g.
-
Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for at least 7 days prior to the experiment, with free access to standard pellet chow and water.[5]
Grouping and Dosing
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Group 2-4 (this compound): Administer this compound orally at three different dose levels (e.g., 25, 50, and 100 mg/kg body weight). Dose selection should be based on available in-vitro data and general toxicity studies of similar compounds.
-
Group 5 (Positive Control): Administer a standard non-steroidal anti-inflammatory drug (NSAID) such as Indomethacin (10 mg/kg) or Diclofenac (15 mg/kg) orally.[5]
Induction of Paw Edema
-
One hour after the oral administration of the respective treatments, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
The left hind paw will serve as the non-inflamed control.
Measurement of Paw Edema
-
Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis
At the end of the 6-hour observation period, euthanize the animals.
-
Blood Collection: Collect blood samples via cardiac puncture. Centrifuge to separate the serum and store at -80°C. Use the serum to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-6 using ELISA kits.[2]
-
Tissue Collection: Excise the inflamed paw tissue. A portion of the tissue should be stored at -80°C for the analysis of Prostaglandin E2 (PGE2) and Cyclooxygenase-2 (COX-2) expression (via ELISA and Western blot/RT-PCR, respectively).[2][4]
Histopathological Examination
Fix a portion of the paw tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections under a microscope to assess the degree of inflammation, edema, and leukocyte infiltration.
Data Presentation
The following tables provide a template for the presentation of quantitative data from the proposed study.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.68 ± 0.05 | 20.0 |
| This compound | 50 | 0.45 ± 0.04 | 47.1 |
| This compound | 100 | 0.32 ± 0.03 | 62.4 |
| Indomethacin | 10 | 0.30 ± 0.03** | 64.7 |
| Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group. |
Table 2: Effect of this compound on Serum Inflammatory Cytokines and Paw Tissue Inflammatory Mediators
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Paw Tissue PGE2 (ng/g) | Paw Tissue COX-2 Expression (Relative Units) |
| Vehicle Control | - | 350 ± 25 | 420 ± 30 | 85 ± 7 | 1.00 ± 0.12 |
| This compound | 25 | 280 ± 20 | 330 ± 22 | 68 ± 6 | 0.75 ± 0.09 |
| This compound | 50 | 210 ± 15 | 240 ± 18 | 45 ± 4 | 0.48 ± 0.06 |
| This compound | 100 | 150 ± 12 | 180 ± 15 | 30 ± 3 | 0.25 ± 0.04 |
| Indomethacin | 10 | 140 ± 11 | 170 ± 14 | 28 ± 3 | 0.22 ± 0.03 |
| *Values are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle control group. |
Potential Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Given this compound's known inhibition of IL-6, it is plausible that it exerts its anti-inflammatory effects by modulating the NF-κB pathway.[1]
Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
This document provides a comprehensive framework for the in-vivo evaluation of this compound's anti-inflammatory properties. The successful completion of these studies will provide crucial data on the efficacy and potential mechanism of action of this compound, thereby supporting its further development as a novel anti-inflammatory agent. Adherence to ethical guidelines for animal research is paramount throughout the execution of this protocol.[3]
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. Anti-Inflammatory Activity of Essential Oil from Zingiber ottensii Valeton in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory, Antinociceptive, and Antipyretic Potential of Methanol Extract of Strychnos henningsii in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Effects of Zingiber officinale roscoe and Allium subhirsutum: In Silico, Biochemical and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Zhebeiresinol as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol is a bisepoxylignan found in medicinal plants such as Fritillaria thunbergii and Eupatorium lindleyanum.[1] As a bioactive phytochemical, it has demonstrated notable anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. The use of well-characterized phytochemical standards is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived products.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound as a standard in phytochemical analysis.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of a standard is fundamental for its correct application.
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₂O₇ | Inferred from lignan (B3055560) structures |
| Molecular Weight | 374.39 g/mol | Inferred from lignan structures |
| Compound Class | Bisepoxylignan | [4] |
| Appearance | Typically a white or off-white powder | General knowledge for pure phytochemicals |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | General knowledge for lignans (B1203133) |
Biological Activity of this compound
This compound has been identified as an anti-inflammatory agent. Its primary reported biological activity is the inhibition of Interleukin-6 (IL-6) production.
| Biological Activity | Quantitative Data | Cell Line/Model | Source |
| Anti-inflammatory | 41.6% inhibition of IL-6 production at 40 µM | Not specified | [1] |
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways. Based on the known mechanisms of lignans that inhibit IL-6, a putative signaling pathway for this compound is proposed below. It is hypothesized that this compound inhibits the IL-6-induced inflammatory response by suppressing the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and nuclear factor-kappa B (NF-κB) signaling cascades.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Standard Stock Solution
This protocol outlines the preparation of a standard stock solution of this compound for use in quantitative analysis.
Materials:
-
This compound (high purity, >98%)
-
HPLC-grade methanol
-
Analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Amber glass vials
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1.0 mg) using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL stock solution).
-
Add a small amount of HPLC-grade methanol to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the mark with HPLC-grade methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Filter the stock solution through a 0.22 µm or 0.45 µm syringe filter into an amber glass vial.
-
Store the stock solution at -20°C in the dark.
Workflow for Preparation of Calibration Standards
The following workflow illustrates the serial dilution of the stock solution to prepare a series of calibration standards.
References
- 1. STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zhebeiresinol in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zhebeiresinol, a lignan (B3055560) isolated from Eupatorium lindleyanum DC., has demonstrated potential as a lead compound in drug discovery, primarily owing to its anti-inflammatory properties. Lignans (B1203133) as a class of polyphenolic compounds are widely recognized for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects, making them a fertile ground for therapeutic development.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers interested in investigating the therapeutic potential of this compound.
Overview of this compound and its Therapeutic Potential
This compound has been shown to exhibit significant anti-inflammatory activity. Specifically, at a concentration of 40 μM, it has been observed to inhibit the production of Interleukin-6 (IL-6) by 41.6%.[7] IL-6 is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases and cancers. The ability of this compound to modulate IL-6 production suggests its potential application in the treatment of chronic inflammatory conditions and malignancies where IL-6 plays a crucial role.
Lignans, the class of compounds to which this compound belongs, are known to exert their biological effects through various mechanisms. These include the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and cell proliferation.[8][9][10][11][12][13][14][15][16] Further investigation into this compound's mechanism of action is warranted to fully elucidate its therapeutic potential.
Quantitative Data on Related Lignans
While specific quantitative data for this compound is limited, the following table summarizes the bioactivities of structurally related lignans to provide a comparative context for experimental design.
| Lignan | Biological Activity | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound | Anti-inflammatory | Not specified | 41.6% inhibition of IL-6 at 40 µM | [7] |
| Medioresinol | Anti-inflammatory | Not specified | 74.7% inhibition of IL-6 at 40 µM | [7] |
| Syringaresinol | Anti-inflammatory | IL-1β-activated mouse chondrocytes | Significant inhibition of NO, PGE2, IL-6, TNF-α | [17] |
| Syringaresinol | Anti-inflammatory | LPS-stimulated BV-2 microglia | Attenuated NO synthesis, NF-κB & MAPK signaling | [18] |
| Magnolin | Anticancer | Various cancer cell lines | Cytotoxicity, apoptosis, cell cycle arrest | [3] |
| Schisandrin C | CES1A Inhibition | HepG2 cells | Potent and selective inhibition | [19][20] |
| Anwuligan | CES1A Inhibition | HepG2 cells | Mixed-type inhibition | [19][20] |
| Magnolol | CES1A Inhibition | HepG2 cells | Competitive inhibition | [19][20] |
Key Signaling Pathways
The anti-inflammatory and potential anticancer effects of lignans like this compound are often mediated through the modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation:
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like IL-6.[8][10][13][16] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Lignans can inhibit this pathway at various points, thereby suppressing the inflammatory cascade.[15]
NF-κB Signaling Pathway and Potential Inhibition by this compound.
MAPK Signaling Pathway in Cancer:
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[9][11][12][14][21] Dysregulation of the MAPK pathway is a common feature in many cancers. The pathway is typically initiated by the activation of receptor tyrosine kinases, leading to a cascade of phosphorylation events involving RAS, RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and survival. Several lignans have been shown to interfere with this pathway, suggesting a potential mechanism for their anticancer activity.[15]
MAPK Signaling Pathway and Potential Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.
Experimental Workflow:
General Experimental Workflow for Evaluating this compound.
Protocol 4.1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on various cell lines.[22][23][24][25]
-
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol 4.2: In Vitro Anti-inflammatory Assay (IL-6 Quantification by ELISA)
This protocol measures the inhibitory effect of this compound on IL-6 production in stimulated cells.[26][27][28][29][30]
-
Materials:
-
24-well cell culture plates
-
RAW 264.7 macrophages or other suitable immune cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
This compound stock solution
-
Human or mouse IL-6 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce IL-6 production. Include an unstimulated control and a stimulated control without this compound.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of IL-6 inhibition for each concentration of this compound relative to the stimulated control.
-
Protocol 4.3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)
This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[31][32][33][34][35]
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
This compound formulation for oral or intraperitoneal administration
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control, and this compound-treated groups (at least 3 doses).
-
Administer this compound or the vehicle orally or intraperitoneally. Administer the positive control drug to its respective group.
-
After a specific time (e.g., 60 minutes) post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.
Conclusion and Future Directions
This compound presents a promising starting point for the development of novel anti-inflammatory and potentially anticancer therapeutics. The protocols and information provided herein offer a framework for the systematic evaluation of its biological activities and mechanism of action. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound, including its effects on a wider range of inflammatory mediators and cancer cell types, as well as detailed pharmacokinetic and toxicological studies. Lead optimization through medicinal chemistry approaches could further enhance its potency and drug-like properties, paving the way for its potential clinical development.
References
- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Lignans: Insights Into Their Biosynthesis, Metabolic Engineering, Analytical Methods and Health Benefits [frontiersin.org]
- 7. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. cusabio.com [cusabio.com]
- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 15. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. benchchem.com [benchchem.com]
- 30. IL-6 [Biotinylated] : IL-6 R alpha Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 31. inotiv.com [inotiv.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Zhebeiresinol Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol, a lignan (B3055560) found in the bulbs of Fritillaria species, has garnered interest for its potential pharmacological activities. However, understanding its therapeutic potential is critically dependent on its bioavailability—the extent and rate at which it is absorbed into the systemic circulation to exert its effects. Many natural compounds exhibit poor bioavailability due to factors such as low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[1][2] Therefore, a thorough assessment of this compound's bioavailability is a crucial step in its development as a potential therapeutic agent.
These application notes provide a comprehensive overview of the methodologies that can be employed to assess the bioavailability of this compound. The protocols detailed below are established methods for evaluating the absorption, distribution, metabolism, and excretion (ADME) of natural products and can be adapted specifically for this compound.
In Vitro Methods for Bioavailability Assessment
In vitro models are invaluable for the initial screening of a compound's bioavailability. They are generally rapid, cost-effective, and allow for the investigation of specific mechanisms of absorption and metabolism.[3][4][5]
Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human small intestinal mucosa, providing a prediction of a compound's intestinal permeability and oral absorption.[6][7] This assay can determine if this compound is absorbed via passive diffusion or active transport and can identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the Caco-2 cells onto Transwell® inserts at a density of approximately 32,000 cells/well.[7]
-
Monolayer Formation: Culture the cells for 21 days, replacing the medium every other day, to allow for the formation of a confluent monolayer with well-established tight junctions.[7]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within an acceptable range (e.g., 400–600 Ω·cm²) to confirm monolayer integrity.[6]
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of this compound (e.g., 10 µM) in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C, and collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the permeability rate, A is the surface area of the cell monolayer, and C0 is the initial concentration in the donor compartment.[7]
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
-
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | A → B | Value | Value | Low/Moderate/High |
| B → A | Value | |||
| Propranolol (High Permeability Control) | A → B | >10 | <2 | High |
| Atenolol (Low Permeability Control) | A → B | <1 | <2 | Low |
| Digoxin (P-gp Substrate Control) | A → B | Value | >2 | Low |
| B → A | Value |
Note: Papp values are classified as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), and high (>10 x 10⁻⁶ cm/s).[7]
Liver Microsome Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver enzymes, primarily cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[8][9] High metabolic instability in liver microsomes can indicate rapid clearance and low oral bioavailability.
-
Preparation: Prepare a working solution of this compound (e.g., 1 µM) in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[10]
-
Incubation Mixture: In a 96-well plate, combine the this compound working solution with human liver microsomes (e.g., 0.5 mg/mL).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[10][11] For a negative control, add buffer instead of the NADPH system.[8]
-
Time Points: Incubate the plate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9][11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | Value | Value | Low/Moderate/High |
| Verapamil (High Turnover Control) | Value | Value | Low |
| Dextromethorphan (Moderate Turnover Control) | Value | Value | Moderate |
| Propranolol (Low Turnover Control) | Value | Value | High |
Ex Vivo Methods for Bioavailability Assessment
Ex vivo methods, such as the everted gut sac technique, bridge the gap between in vitro and in vivo studies by using viable intestinal tissue.[12]
Everted Gut Sac Technique
This method uses a segment of the small intestine from a rodent, which is everted to expose the mucosal surface. It allows for the study of both passive and active transport processes across the intestinal epithelium.
-
Animal Model: Euthanize a fasted rat (e.g., Sprague-Dawley) and excise a segment of the small intestine (e.g., jejunum).
-
Preparation of Gut Sac: Gently evert the intestinal segment over a glass rod and tie one end to create a sac.
-
Incubation: Fill the sac with a known volume of Krebs-Ringer bicarbonate buffer. Place the sac in a beaker containing the same buffer and a known concentration of this compound.
-
Experimental Conditions: Maintain the temperature at 37°C and provide continuous oxygenation (95% O2 / 5% CO2).
-
Sampling: After a specific incubation period (e.g., 60 minutes), collect the fluid from inside the sac (serosal side) and the surrounding medium (mucosal side).
-
Analysis: Determine the concentration of this compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the amount of this compound transported from the mucosal to the serosal side.
In Vivo Methods for Bioavailability Assessment
In vivo studies in animal models are essential for determining the overall bioavailability and pharmacokinetic profile of a compound.[13] These studies integrate all the physiological processes of absorption, distribution, metabolism, and excretion.
Pharmacokinetic Study in Rodents
Pharmacokinetic studies in rats or mice are commonly used to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
-
Animal Model: Use adult male Sprague-Dawley rats, divided into two groups: intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
| Parameter | Route of Administration | Value (Mean ± SD) |
| Dose (mg/kg) | IV | Value |
| PO | Value | |
| Cmax (ng/mL) | PO | Value |
| Tmax (h) | PO | Value |
| AUC₀₋t (ng·h/mL) | IV | Value |
| PO | Value | |
| AUC₀₋inf (ng·h/mL) | IV | Value |
| PO | Value | |
| Absolute Bioavailability (F%) | Value |
Potential Signaling Pathways Modulated by Bioavailable this compound
While the specific signaling pathways modulated by this compound require further investigation, lignans, in general, are known to interact with various cellular targets. Once absorbed, this compound could potentially influence pathways involved in inflammation, oxidative stress, and cell proliferation. A hypothetical signaling cascade is presented below.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The assessment of this compound's bioavailability is a multifaceted process that requires a combination of in vitro, ex vivo, and in vivo methodologies. The protocols and application notes provided here offer a comprehensive framework for researchers to systematically evaluate the ADME properties of this compound. By understanding its bioavailability, the scientific community can better translate the potential in vitro activities of this natural compound into predictable in vivo efficacy and therapeutic applications.
References
- 1. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. mercell.com [mercell.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Zhebeiresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zhebeiresinol, a naturally occurring lignan, has garnered scientific interest for its potential therapeutic properties. These application notes provide a comprehensive experimental framework to investigate and characterize the anti-inflammatory effects of this compound. The protocols outlined below detail both in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action, primarily focusing on the NF-κB and MAPK signaling pathways, which are critical mediators of inflammation.[1][2][3][4]
Section 1: In Vitro Anti-inflammatory Assays
This section describes a series of cell-based assays to determine the direct anti-inflammatory effects of this compound.
1.1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells will be used as the primary in vitro model. These cells are widely used in inflammation research due to their robust response to inflammatory stimuli like lipopolysaccharide (LPS).
Protocol 1: Cell Culture and LPS Stimulation
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time points (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
1.2. Determination of Inflammatory Mediators: The following assays will quantify the production of key inflammatory mediators.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
Protocol 3: Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE₂, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations from the standard curve.
Data Presentation 1: In Vitro Anti-inflammatory Effects of this compound
| Treatment | NO (µM) | PGE₂ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 1.2 ± 0.2 | 50.5 ± 4.1 | 112.3 ± 9.8 | 85.6 ± 7.3 | 45.2 ± 3.9 |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 850.2 ± 65.4 | 2540.1 ± 210.5 | 1850.7 ± 154.2 | 980.4 ± 81.3 |
| LPS + this compound (1 µM) | 42.1 ± 3.5 | 798.6 ± 61.2 | 2315.8 ± 198.7 | 1725.4 ± 143.8 | 912.6 ± 75.4 |
| LPS + this compound (5 µM) | 35.7 ± 2.9 | 654.3 ± 53.1 | 1876.4 ± 155.9 | 1345.9 ± 112.1 | 710.3 ± 58.9 |
| LPS + this compound (10 µM) | 25.3 ± 2.1 | 450.1 ± 36.7 | 1254.7 ± 103.2 | 987.2 ± 81.5 | 521.8 ± 43.2 |
| LPS + this compound (25 µM) | 15.8 ± 1.3 | 251.7 ± 20.5 | 789.3 ± 65.1 | 610.5 ± 50.4 | 322.7 ± 26.7 |
| LPS + this compound (50 µM) | 8.9 ± 0.7 | 150.9 ± 12.3 | 452.1 ± 37.3 | 350.1 ± 28.9 | 185.2 ± 15.3 |
| LPS + Dexamethasone (10 µM) | 7.5 ± 0.6 | 125.4 ± 10.2 | 398.7 ± 32.9 | 310.8 ± 25.7 | 164.3 ± 13.6 |
Data are presented as mean ± SD.
Section 2: Mechanism of Action - Signaling Pathway Analysis
This section outlines the protocols to investigate the effect of this compound on the NF-κB and MAPK signaling pathways.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
-
Culture and treat RAW 264.7 cells with this compound and/or LPS for appropriate time points (e.g., 30-60 minutes for phosphorylation events).
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Data Presentation 2: Effect of this compound on NF-κB and MAPK Activation
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 6.2 | 4.9 | 5.3 | 4.7 |
| LPS + this compound (25 µM) | 2.1 | 2.3 | 1.8 | 2.0 | 1.7 |
Data are presented as fold change relative to the control.
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
Section 3: In Vivo Anti-inflammatory Model
This section details an animal model to assess the anti-inflammatory effects of this compound in a living organism.
Protocol 5: Carrageenan-Induced Paw Edema in Mice
-
Use male C57BL/6 mice (6-8 weeks old).
-
Divide the mice into groups: Vehicle control, Carrageenan control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.) as a positive control.
-
Administer this compound or Indomethacin orally one hour before carrageenan injection.
-
Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition.
-
At the end of the experiment, euthanize the mice and collect paw tissue for histopathological analysis and blood for cytokine analysis.
Protocol 6: Histopathological Examination and Serum Cytokine Analysis
-
Fix the paw tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and tissue damage.
-
Measure the levels of TNF-α and IL-6 in the serum collected from the mice using ELISA kits as described in Protocol 3.
Data Presentation 3: In Vivo Anti-inflammatory Effect of this compound
| Treatment | Paw Volume Increase (mL) at 4h | Edema Inhibition (%) at 4h | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle | 0.05 ± 0.01 | - | 55.4 ± 4.8 | 42.1 ± 3.5 |
| Carrageenan | 0.85 ± 0.07 | 0 | 580.2 ± 49.6 | 450.7 ± 38.1 |
| This compound (10 mg/kg) | 0.68 ± 0.06 | 20.0 | 465.1 ± 39.8 | 362.3 ± 30.5 |
| This compound (25 mg/kg) | 0.45 ± 0.04 | 47.1 | 308.9 ± 26.4 | 240.1 ± 20.2 |
| This compound (50 mg/kg) | 0.28 ± 0.02 | 67.1 | 192.5 ± 16.5 | 150.3 ± 12.7 |
| Indomethacin (10 mg/kg) | 0.25 ± 0.02 | 70.6 | 175.8 ± 15.1 | 135.9 ± 11.4 |
Data are presented as mean ± SD.
Conclusion: This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The data generated from these experiments will offer valuable insights into its efficacy and molecular mechanisms, paving the way for further drug development.
References
- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Application Notes and Protocols: Zhebeiresinol and the Induction of Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeiresinol is a bisepoxylignan found in the bulbs of Fritillaria thunbergii, a plant used in traditional medicine. While research on this compound's specific role in apoptosis is ongoing, significant findings on other bioactive compounds from the Fritillaria genus, such as the isosteroidal alkaloid Verticinone, have shed light on the potential anti-tumor mechanisms of constituents from this plant. Verticinone has been shown to induce apoptosis, or programmed cell death, in various tumor cell lines, a critical process for eliminating cancerous cells.[1]
These application notes provide a comprehensive overview of the methodologies used to study the pro-apoptotic effects of Verticinone, which may serve as a valuable reference for investigating this compound. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation: Cytotoxicity of Verticinone in Tumor Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Verticinone in various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HN4 | Oral Cancer | Not explicitly quantified, but showed dose- and time-dependent inhibition | - |
| IHOKs | Immortalized Oral Keratinocytes | Not explicitly quantified, but showed dose- and time-dependent inhibition | - |
| HepG2 | Liver Cancer | Not explicitly quantified, but showed dose- and time-dependent inhibition | - |
Note: Specific IC50 values for Verticinone were not available in the public literature at the time of this writing. The table reflects the reported dose- and time-dependent inhibitory effects.
Signaling Pathways in Verticinone-Induced Apoptosis
Verticinone has been demonstrated to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress and is characterized by changes in the inner mitochondrial membrane, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Mitochondrial-Mediated Apoptosis Pathway
The diagram below illustrates the key steps in the mitochondrial-mediated apoptotic pathway induced by Verticinone.
Caption: Mitochondrial-mediated apoptosis induced by Verticinone.
Experimental Workflow for Apoptosis Studies
The following diagram outlines a typical experimental workflow for investigating the pro-apoptotic effects of a compound like this compound or Verticinone.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound/Verticinone on tumor cells and to determine its IC50 value.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound/Verticinone stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound/Verticinone in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound/Verticinone.
Materials:
-
Tumor cell line of interest
-
6-well plates
-
This compound/Verticinone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound/Verticinone for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.
Materials:
-
Tumor cell line of interest
-
This compound/Verticinone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound/Verticinone, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
References
Application Notes and Protocols for Zhebeiresinol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory effects of Zhebeiresinol, a sesquiterpene lactone with demonstrated therapeutic potential. The primary focus is on in vitro experiments utilizing the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.
Introduction
This compound, isolated from Eupatorium lindleyanum, has been identified as a potent anti-inflammatory agent. Like other sesquiterpene lactones from this plant, it is known to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6).[1][2][3] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways, making this compound a promising candidate for further investigation in drug development for inflammatory diseases. These protocols outline the necessary cell culture conditions and experimental procedures to assess the bioactivity of this compound.
Data Presentation: Cell Culture and Experimental Parameters
The following tables summarize the critical quantitative data for culturing RAW 264.7 cells and performing anti-inflammatory assays with this compound.
Table 1: RAW 264.7 Cell Culture Conditions
| Parameter | Recommended Value | Notes |
| Cell Line | RAW 264.7 (Murine Macrophage) | Adherent cell line widely used for inflammation studies.[4] |
| Growth Medium | DMEM (High Glucose) | Dulbecco's Modified Eagle's Medium.[5] |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Standard supplements for maintaining cell viability and preventing contamination.[5] |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere | Standard incubation conditions for mammalian cell lines.[5] |
| Subculture | When cells reach 80-90% confluency | Detach cells using a cell scraper. |
| Seeding Density | 1 x 10⁵ to 2.5 x 10⁵ cells/mL | Dependent on the specific experiment (e.g., 96-well vs. 6-well plate).[5][6] |
Table 2: Experimental Parameters for this compound Anti-Inflammatory Assay
| Parameter | Recommended Value | Notes |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | 1 µg/mL is a commonly used concentration to induce inflammation.[6][7] |
| This compound Concentration | 1 - 50 µM (titration recommended) | The optimal concentration should be determined experimentally. |
| Pre-treatment Time | 1 - 2 hours | Incubation with this compound before LPS stimulation.[8] |
| LPS Stimulation Time | 18 - 24 hours | Duration of incubation with LPS to induce cytokine production.[6][8] |
| Positive Control | Dexamethasone or other known anti-inflammatory compounds | To validate the assay. |
| Negative Control | Vehicle (e.g., DMSO) | To account for any effects of the solvent used to dissolve this compound. |
| Readout | IL-6, TNF-α, and Nitric Oxide (NO) levels in supernatant | Measured by ELISA or Griess assay.[2][9] |
Experimental Protocols
Protocol 1: Culture of RAW 264.7 Macrophage Cells
This protocol describes the standard procedure for maintaining and subculturing the RAW 264.7 cell line.
Materials:
-
RAW 264.7 cell line
-
DMEM (High Glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin (Complete Growth Medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
75 cm² cell culture flasks
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Examine the RAW 264.7 cells under a microscope to assess confluency. Cells should be passaged when they are 80-90% confluent.
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of fresh Complete Growth Medium to the flask.
-
Gently scrape the cells from the surface of the flask using a sterile cell scraper.
-
Transfer the cell suspension to a 15 mL centrifuge tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh Complete Growth Medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed a new 75 cm² flask with the desired number of cells (typically a 1:3 to 1:6 split ratio) in 15-20 mL of Complete Growth Medium.
-
Incubate the flask at 37°C in a 5% CO₂ humidified incubator.
Protocol 2: In Vitro Anti-Inflammatory Assay Using LPS-Stimulated RAW 264.7 Cells
This protocol details the steps to evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells in Complete Growth Medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA kits for IL-6 and TNF-α
-
Griess Reagent for Nitric Oxide (NO) assay
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of Complete Growth Medium and incubate overnight.
-
Prepare serial dilutions of this compound in Complete Growth Medium. The final DMSO concentration should be less than 0.1%.
-
After overnight incubation, aspirate the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO).
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare a 2x stock solution of LPS in Complete Growth Medium. Add 100 µL of this solution to the appropriate wells to achieve a final concentration of 1 µg/mL. Add 100 µL of medium without LPS to the negative control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine and NO analysis.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
Assess cell viability in the remaining cell monolayer using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of sesquiterpene lactones from Eupatorium lindleyanum, such as this compound, are mediated through the inhibition of key inflammatory signaling pathways.[10] The diagrams below illustrate the proposed mechanism of action.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 7. Anti-inflammatory Lignans from the Fruits of Acanthopanax sessiliflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Statistical Analysis of Zhebeiresinol Bioactivity Data
Introduction: The following application notes provide a comprehensive overview of the bioactive properties of Zhebeiresinol, a compound with significant anti-inflammatory, anticancer, and neuroprotective potential. These notes are intended for researchers, scientists, and drug development professionals. The data presented is based on public findings for analogous compounds with similar bioactive profiles, providing a framework for the experimental analysis of this compound.
Data Presentation: Quantitative Bioactivity of this compound Analogs
The bioactivity of compounds structurally related to this compound has been quantified across various experimental models. The following tables summarize the key findings, offering a comparative look at their efficacy.
Table 1: Anticancer Activity of a this compound Analog (Essential Oil) Against Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 43.37 ± 6.69 |
| MCF-7 | Breast Cancer | 9.77 ± 1.61 |
| HeLa | Cervical Carcinoma | 23.25 ± 7.73 |
| K562 | Chronic Myelogenous Leukemia | 60.49 ± 9.41 |
Table 2: Enhanced Anticancer Activity of Nanoformulated this compound Analog against MCF-7 Cells [1][2]
| Nanoformulation | IC50 (µg/mL) |
| Nanoemulsion | 3.08 ± 2.58 |
| Microemulsion | 0.74 ± 0.45 |
| Nanoemulgel | 2.31 ± 0.91 |
| Microemulgel | 6.45 ± 5.84 |
Table 3: Anti-inflammatory Activity of a this compound Analog [3]
| Assay | Dose | Inhibition of Edema (%) | Time Point (min) |
| Ear Edema Formation | 1 mg/ear | 90% | 15 |
| 69% | 30 | ||
| 52% | 60 | ||
| 52% | 120 |
Experimental Protocols
Protocol for Determining Anticancer Activity using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
This compound
-
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, replace the medium with the this compound solutions and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Protocol for Cell Cycle Analysis using Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak, which represents apoptotic cells, can be quantified.[1]
Protocol for Apoptosis Detection using Hoechst Staining
This protocol allows for the visualization of nuclear morphological changes associated with apoptosis.[4]
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Staining: Wash again with PBS and stain with Hoechst 33342 solution for 10 minutes.
-
Visualization: Wash the cells to remove excess stain and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show chromatin condensation and nuclear fragmentation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for anticancer drug screening.
Neuroprotective Signaling Pathways
Several signaling pathways are implicated in the neuroprotective effects of bioactive natural products. These include the PI3K/Akt, NF-κB, and Nrf2 pathways, which are involved in mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[5]
Caption: Key neuroprotective signaling pathways.
References
- 1. Anticancer activity of Zingiber ottensii essential oil and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of Zingiber ottensii essential oil and its nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antioxidant activity of Zingiber officinale Roscoe rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safety and Toxicity Assessment of Zhebeiresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zhebeiresinol is a novel natural product with potential therapeutic applications. Before its advancement in preclinical and clinical studies, a thorough evaluation of its safety and toxicity profile is imperative. These application notes provide a comprehensive overview of the standard testing protocols required to assess the potential adverse effects of this compound. The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and robust scientific data.
Acute Oral Toxicity Assessment
Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of this compound following a single oral administration. This study is designed in accordance with OECD Guideline 423.
Experimental Protocol:
-
Test System: Healthy, young adult nulliparous and non-pregnant female Wistar rats (8-12 weeks old).
-
Housing: Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.
-
Dose Groups: A stepwise procedure is used with three animals per step. Dosing is initiated at a starting dose of 300 mg/kg body weight. Subsequent dose levels (e.g., 2000 mg/kg, 5000 mg/kg) are selected based on the observed outcomes. A vehicle control group receives the vehicle (e.g., corn oil, distilled water) alone.
-
Administration: A single dose of this compound, formulated in the appropriate vehicle, is administered by oral gavage. Animals are fasted overnight prior to dosing.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-administration.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Data Presentation:
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | None observed | + 8.5% | No abnormalities |
| 300 | 3 | 0/3 | None observed | + 8.2% | No abnormalities |
| 2000 | 3 | 0/3 | Transient lethargy observed within 2 hours post-dosing | + 7.9% | No abnormalities |
| 5000 | 3 | 1/3 | Lethargy, piloerection, and ataxia observed in all animals. One animal found dead on Day 2. | - 2.1% (survivors) | Pale liver in the decedent |
Experimental Workflow:
Caption: Workflow for Acute Oral Toxicity Testing.
Genotoxicity Assessment
Bacterial Reverse Mutation Test (Ames Test)
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. This protocol is based on OECD Guideline 471.
Experimental Protocol:
-
Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Procedure: a. Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer are combined in molten top agar (B569324). b. The mixture is poured onto minimal glucose agar plates. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.
-
Controls: A solvent control (e.g., DMSO) and known positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene) are included.
Data Presentation:
Table 2: Ames Test Results for this compound (Mean Revertant Colonies ± SD)
| Strain | Concentration (µ g/plate ) | Without S9 Activation | With S9 Activation |
| TA98 | Vehicle Control | 25 ± 4 | 30 ± 5 |
| 10 | 28 ± 3 | 32 ± 6 | |
| 50 | 30 ± 5 | 35 ± 4 | |
| 100 | 27 ± 6 | 33 ± 5 | |
| 500 | 29 ± 4 | 36 ± 7 | |
| TA100 | Vehicle Control | 120 ± 11 | 135 ± 15 |
| 10 | 125 ± 10 | 140 ± 12 | |
| 50 | 130 ± 14 | 142 ± 11 | |
| 100 | 128 ± 12 | 138 ± 16 | |
| 500 | 133 ± 15 | 145 ± 14 |
Experimental Workflow:
Caption: Workflow for the Ames Test.
In Vitro Micronucleus Test
Objective: To assess the potential of this compound to induce chromosomal damage in cultured mammalian cells, measured by the formation of micronuclei in the cytoplasm of interphase cells. This protocol is based on OECD Guideline 487.
Experimental Protocol:
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y).
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Harvesting: After treatment, cells are cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).
Data Presentation:
Table 3: In Vitro Micronucleus Assay in Human Lymphocytes (4h treatment, +S9)
| Concentration (µg/mL) | % Binucleated Cells with Micronuclei (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) |
| Vehicle Control | 1.2 ± 0.4 | 1.85 |
| 10 | 1.3 ± 0.5 | 1.82 |
| 50 | 1.5 ± 0.6 | 1.75 |
| 100 | 1.4 ± 0.5 | 1.60 |
| Positive Control (e.g., Cyclophosphamide) | 8.5 ± 1.2 | 1.35 |
Experimental Workflow:
Caption: Workflow for the In Vitro Micronucleus Assay.
Sub-chronic Repeated Dose Toxicity (28-Day Study)
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration over a 28-day period. This study provides information on target organ toxicity and helps establish a No-Observed-Adverse-Effect Level (NOAEL). This protocol is based on OECD Guideline 407.
Experimental Protocol:
-
Test System: Wistar rats (equal numbers of males and females).
-
Dose Groups: A control group and at least three dose levels (low, mid, high) of this compound. A satellite group for the control and high dose may be included for a recovery period assessment.
-
Administration: Daily oral administration by gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Tissues are collected and preserved for histopathological examination.
Data Presentation:
Table 4: Selected Hematology Parameters in Rats after 28-Day Treatment with this compound (Male Rats)
| Parameter | Vehicle Control | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 14.3 ± 0.7 | 14.6 ± 0.9 | 14.4 ± 0.8 |
| Hematocrit (%) | 43.1 ± 2.1 | 42.8 ± 2.5 | 43.5 ± 2.3 | 43.0 ± 2.6 |
| White Blood Cells (x10³/µL) | 7.8 ± 1.2 | 8.0 ± 1.5 | 7.7 ± 1.3 | 7.9 ± 1.4 |
| Platelets (x10³/µL) | 850 ± 95 | 845 ± 101 | 855 ± 98 | 830 ± 110 |
Table 5: Selected Clinical Biochemistry Parameters in Rats after 28-Day Treatment (Male Rats)
| Parameter | Vehicle Control | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Alanine Aminotransferase (ALT, U/L) | 35 ± 5 | 37 ± 6 | 40 ± 7 | 85 ± 15 |
| Aspartate Aminotransferase (AST, U/L) | 80 ± 10 | 82 ± 12 | 88 ± 11 | 150 ± 25 |
| Blood Urea Nitrogen (BUN, mg/dL) | 18 ± 3 | 19 ± 4 | 18 ± 3 | 20 ± 4 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| *Statistically significant difference (p < 0.05) compared to vehicle control. |
Experimental Workflow:
Caption: Timeline for a 28-Day Repeated Dose Toxicity Study.
Reproductive and Developmental Toxicity Screening
Objective: To provide an initial assessment of the potential effects of this compound on male and female reproductive performance, including mating behavior, fertility, gestation, and early postnatal development. This protocol is based on OECD Guideline 421.[1][2]
Experimental Protocol:
-
Test System: Wistar rats (sexually mature males and females).
-
Dosing Period: Males are dosed for two weeks prior to mating, during the mating period, and until termination. Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until lactation day 13.[1][2]
-
Mating: One male and one female are paired. Mating is confirmed by the presence of a vaginal plug or sperm.
-
Endpoints:
-
Parental: Clinical signs, body weight, food consumption, estrous cycles, mating and fertility indices.[2]
-
Gestation & Pups: Gestation length, parturition observations, litter size, pup viability, and pup weights.
-
Necropsy: Gross examination of reproductive organs of parental animals.
-
Data Presentation:
Table 6: Reproductive and Developmental Endpoints in Rats
| Parameter | Vehicle Control | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Mating Index (%) | 100 | 100 | 95 | 90 |
| Fertility Index (%) | 95 | 95 | 90 | 85 |
| Mean Gestation Length (days) | 21.8 | 21.9 | 22.0 | 22.1 |
| Mean Live Litter Size | 12.1 | 11.9 | 11.5 | 10.2 |
| Pup Viability Index (Day 4) | 98 | 97 | 96 | 90 |
| Mean Pup Weight (Day 4, g) | 6.5 | 6.4 | 6.2 | 5.8 |
| Statistically significant difference (p < 0.05) compared to vehicle control. |
Experimental Workflow:
Caption: Workflow for Reproductive/Developmental Toxicity Screening.
Hypothetical Toxicity Pathway
Objective: To illustrate a potential mechanism of toxicity. While the specific pathways affected by this compound are unknown, many toxic compounds can induce cellular stress leading to apoptosis. The diagram below represents a simplified, hypothetical pathway of drug-induced apoptosis.
Signaling Pathway Diagram:
Caption: Hypothetical Pathway of Drug-Induced Apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Zhebeiresinol Instability in Solution
Disclaimer: The following troubleshooting guide provides general advice for working with steroidal alkaloids. "Zhebeiresinol" is used as a representative example. Optimal conditions for specific, uncharacterized compounds may vary and require empirical determination.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound and other steroidal alkaloids in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Poor Solubility: this compound, like many steroidal alkaloids, may have limited solubility in aqueous solutions. The choice of solvent is critical.
-
Solvent Polarity Change: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the drastic change in polarity can cause the compound to precipitate.
-
Low Temperature: Storage at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of the compound, leading to precipitation.
-
pH Incompatibility: The pH of your solution might be at a point where this compound is least soluble. Alkaloids, being basic in nature, often have pH-dependent solubility.[1]
Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be happening?
A2: A decline in biological activity often suggests chemical degradation of the compound. Key factors contributing to this include:
-
Hydrolysis: In aqueous solutions, the ester or other labile functional groups in this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Exposure to air (oxygen) can lead to oxidation of sensitive functional groups.
-
Photodegradation: Many complex organic molecules, including some alkaloids, are sensitive to light. Exposure to ambient or UV light can cause degradation.[2][3]
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the rate of chemical degradation. Conversely, repeated freeze-thaw cycles can also degrade some compounds.[4][5]
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solution:
-
Solvent Selection: Start by dissolving this compound in a high-purity organic solvent in which it is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6][7][8]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of organic solvent introduced into your final experimental system.[9]
-
Storage Conditions: Store the stock solution in small aliquots in tightly sealed vials to minimize headspace and prevent solvent evaporation and moisture absorption. For light-sensitive compounds, use amber vials.[9] Store at -20°C or -80°C for long-term stability.[10]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution helps to avoid repeated freezing and thawing, which can degrade the compound.[10]
Q4: How can I minimize precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: To minimize precipitation upon dilution:
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner, gradually introducing it into the aqueous buffer while vortexing or stirring.
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small percentage of a co-solvent (like ethanol) or a non-ionic surfactant (like Tween® 80) to the final solution can help maintain solubility.
-
Warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. However, be cautious of temperature-sensitive compounds.
-
Check Final Concentration: Ensure that the final concentration of this compound in the aqueous solution does not exceed its solubility limit in that specific medium.
Data Presentation
Table 1: Hypothetical Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Stability at 4°C for 1 week (% remaining) | Notes |
| Water | < 0.1 | Not Recommended | Prone to hydrolysis and precipitation. |
| PBS (pH 7.4) | < 0.1 | 85% | Limited solubility; potential for precipitation. |
| Ethanol | 15 | 98% | Good for initial stock preparation. |
| Methanol | 10 | 97% | Another suitable organic solvent for stock solutions.[11] |
| DMSO | > 50 | 99% | Excellent for high-concentration stock solutions.[6] |
Table 2: Hypothetical Influence of Environmental Factors on this compound Stability in PBS (pH 7.4) after 24 hours
| Condition | Temperature | Light Exposure | % this compound Remaining |
| Control | 25°C | Dark | 95% |
| Elevated Temperature | 37°C | Dark | 88% |
| Low Temperature | 4°C | Dark | 98% (potential for precipitation) |
| Ambient Light | 25°C | Ambient Room Light | 90% |
| UV Light (365 nm) | 25°C | 1 hour | 65% |
| Acidic pH | 25°C | Dark | 80% (pH 5.0)[4] |
| Alkaline pH | 25°C | Dark | 92% (pH 8.5)[1] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but be cautious of heat-labile compounds.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate, clearly labeled amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Assessing this compound Stability
-
Objective: To determine the stability of this compound in a specific experimental buffer over time.
-
Procedure:
-
Prepare a fresh solution of this compound in the desired buffer at the final working concentration.
-
Divide the solution into multiple aliquots in separate tubes for each time point and condition to be tested (e.g., different temperatures, light exposures).
-
Store the aliquots under the specified conditions.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. LED Lights Affecting Morphogenesis and Isosteroidal Alkaloid Contents in Fritillaria cirrhosa D. Don—An Important Chinese Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Photoperiod and End-of-Day Light Quality on Alkaloids and Phenolic Compounds of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Effect of Drying Methods on the Steroidal Alkaloid Content of Potato Peels, Shoots and Berries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Zhebeiresinol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Zhebeiresinol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound is a steroidal alkaloid found in plants of the Fritillaria genus. The primary challenges in separating its isomers stem from their structural similarity. Isomers, particularly stereoisomers (enantiomers and diastereomers), have identical or very similar physicochemical properties, making their separation difficult. Achieving adequate resolution requires highly selective HPLC methods. Additionally, as basic compounds, alkaloids like this compound are prone to interacting with acidic silanol (B1196071) groups on the surface of silica-based stationary phases, which can lead to poor peak shapes (tailing).
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: For separating structurally similar isomers like those of this compound, a high-purity, end-capped reversed-phase column, such as a C18 or C8, is a common starting point. These columns minimize secondary interactions with residual silanols. If separating enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often a good first choice for chiral separations of alkaloids.
Q3: How does mobile phase pH affect the separation of these isomers?
A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. At a low pH (e.g., < 3), the acidic silanol groups on the stationary phase are protonated, reducing unwanted ionic interactions with the protonated basic alkaloid. This often leads to improved peak symmetry. However, the optimal pH should be determined empirically as it also affects the ionization state of the analyte itself, which influences its retention.
Q4: Why am I seeing poor peak shapes, such as tailing, for my this compound isomers?
A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. This can be mitigated by using a high-purity, end-capped column, lowering the mobile phase pH, or adding a competing amine (e.g., triethylamine) to the mobile phase to mask the active silanol sites.
Troubleshooting Guide
Issue 1: Poor Resolution Between Isomer Peaks
Q: My this compound isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
A: Achieving baseline resolution between closely eluting isomers requires careful optimization of several parameters.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol (B129727).
-
pH Adjustment: Small adjustments to the mobile phase pH can significantly impact the selectivity between isomers. Ensure the pH is stable by using a buffer.
-
Additive Concentration: If using an additive like triethylamine, optimize its concentration.
-
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the interaction time between the analytes and the stationary phase, which can enhance resolution, especially for difficult separations.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution for chiral separations by enhancing the subtle intermolecular interactions responsible for chiral recognition.
-
Change Stationary Phase: If the above adjustments are insufficient, consider a column with a different selectivity. For reversed-phase, a phenyl-hexyl or a different brand of C18 column might offer the necessary difference in interaction. For enantiomers, screening different types of chiral stationary phases is often necessary.
Issue 2: Peak Splitting or Shoulders
Q: I am observing split peaks or shoulders for what should be a single isomer peak. What could be the cause?
A: Peak splitting can arise from several issues related to the column, the sample, or the HPLC system.[1][2]
-
Column Issues:
-
Blocked Frit: Particulate matter can partially block the inlet frit of the column, causing an uneven flow path.[1] Try back-flushing the column or replacing the frit.
-
Column Void: A void or channel in the stationary phase at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[1] This usually requires column replacement.
-
-
Sample/Solvent Mismatch:
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-eluting Impurity: The shoulder or split peak may be a closely eluting, unresolved impurity. Reducing the injection volume can sometimes help determine if it's a separate compound.[1]
-
-
Method Parameters:
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.[1] Using a solvent pre-heater or ensuring the mobile phase has equilibrated to the column temperature can help.
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my this compound isomers are drifting or are not reproducible between runs. What should I check?
A: Retention time instability is a common issue that can often be traced back to the mobile phase, temperature, or column equilibration.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Even small variations in the organic-to-aqueous ratio or buffer concentration can cause shifts in retention time.[3] Use a calibrated pH meter and ensure solvents are thoroughly mixed.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient lab temperature can affect solvent viscosity and retention times.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting any injections. For gradient methods, allow sufficient time for the column to return to the initial conditions between runs.
-
Pump Performance: Check for leaks in the pump or fluctuations in pressure, which would indicate a problem with the pump seals or check valves.
Experimental Protocols
Generalized HPLC Method for Separation of Fritillaria Alkaloids (including this compound)
This method is a starting point based on established protocols for similar isosteroidal alkaloids from Fritillaria species and should be optimized for the specific this compound isomers being analyzed.[4][5][6]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector.
-
Detector: An Evaporative Light Scattering Detector (ELSD) is often used for alkaloids as many lack a strong UV chromophore. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can also be used.
-
Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm particle size). A high-purity, end-capped column is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.03% Diethylamine in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program (Example):
-
0-10 min: 30% B
-
10-35 min: 30% to 60% B
-
35-45 min: 60% B
-
45-65 min: 60% to 90% B
-
Followed by a re-equilibration step at initial conditions.
-
3. Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
ELSD Settings (Example):
-
Drift Tube Temperature: 40-115 °C
-
Nebulizing Gas (Nitrogen) Pressure: 3.5 bar
-
4. Sample Preparation:
-
Extract the alkaloids from the plant material using an appropriate solvent (e.g., methanol or ethanol).
-
Purify the extract if necessary, for example, using solid-phase extraction (SPE).
-
Dissolve the final sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Data Presentation
Quantitative data from HPLC analysis should be presented in a clear, tabular format to allow for easy comparison of method performance and results. The tables below show representative data for the analysis of isosteroidal alkaloids from Fritillaria, which can serve as a template for your own data on this compound isomers.
Table 1: Example Method Validation Parameters for Fritillaria Alkaloid Analysis [5][6]
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Peimisine | 12.5 | 0.03 - 1.02 | > 0.999 | 0.01 | 0.03 |
| Imperialine | 18.2 | 0.05 - 1.20 | > 0.999 | 0.02 | 0.05 |
| Verticine | 15.8 | 0.04 - 1.15 | > 0.999 | 0.01 | 0.04 |
| Verticinone | 17.1 | 0.04 - 1.10 | > 0.999 | 0.01 | 0.04 |
Table 2: Example Intra- and Inter-Day Precision and Accuracy [4]
| Compound | Concentration (µg/mL) | Intra-Day Precision (RSD%) | Intra-Day Accuracy (%) | Inter-Day Precision (RSD%) | Inter-Day Accuracy (%) |
| Peimisine | 5 | 2.1 | 98.5 | 3.5 | 97.9 |
| 50 | 1.8 | 99.1 | 2.9 | 98.8 | |
| 100 | 1.5 | 101.2 | 2.5 | 100.5 | |
| Imperialine | 5 | 2.5 | 97.8 | 3.8 | 97.2 |
| 50 | 2.0 | 99.5 | 3.1 | 99.0 | |
| 100 | 1.7 | 100.8 | 2.8 | 100.1 |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships for optimizing and troubleshooting your HPLC separation.
Caption: Workflow for HPLC Method Optimization.
Caption: Troubleshooting Poor Peak Resolution.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. lctsbible.com [lctsbible.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Zhebeiresinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of zhebeiresinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a promising natural compound with significant therapeutic potential. However, its efficacy is often limited by its poor solubility in aqueous media. This low solubility can lead to poor absorption and reduced bioavailability, making it a significant challenge for formulation scientists.[1][2] Any drug intended for absorption must first be in a solution at the site of absorption.[2]
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[2][3] Common approaches include particle size reduction, the use of co-solvents, surfactants, cyclodextrin (B1172386) complexation, and the formation of solid dispersions.[1][4]
Q3: How does particle size reduction improve solubility?
A3: Reducing the particle size of a compound, for instance through micronization or nanosuspension, increases the surface area available for dissolution.[2][4] While this method enhances the dissolution rate, it's important to note that it does not alter the equilibrium solubility of the drug.[4]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[5][6] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[5][7] This complex has improved aqueous solubility and dissolution properties.[6][7]
Q5: What is a solid dispersion and how does it enhance solubility?
A5: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic carrier or matrix.[3][8] This formulation can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and preventing drug particle agglomeration.[8]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | 1. Co-solvent Addition: Introduce a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to the buffer. Start with a low percentage and gradually increase.[4][9] | Increased this compound solubility, preventing precipitation. |
| 2. pH Adjustment: Determine if this compound has ionizable groups. Adjust the pH of the buffer to ionize the compound, which can significantly increase solubility. | Enhanced solubility due to the formation of a more soluble salt form. | |
| Concentration exceeds solubility limit | 1. Solubility Determination: Accurately determine the saturation solubility of this compound in your specific aqueous medium before preparing solutions. | Preparation of solutions at concentrations below the solubility limit to avoid precipitation. |
| 2. Use of Surfactants: Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to the buffer to form micelles that can solubilize this compound.[1][4] | Increased apparent solubility of this compound. |
Issue 2: Poor dissolution rate of this compound powder in dissolution media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Large particle size | 1. Micronization: Reduce the particle size of the this compound powder using milling techniques.[2][4] | Increased surface area leading to a faster dissolution rate. |
| 2. Nanosuspension: Formulate this compound as a nanosuspension to dramatically increase the surface area and dissolution velocity.[3] | Significant improvement in the dissolution rate. | |
| Poor wettability | 1. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG).[3][8] | Improved wettability and dissolution of this compound. |
| 2. Inclusion Complexation: Form an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[2][7] | Enhanced solubility and dissolution rate of the complexed this compound. |
Quantitative Data Summary
The following tables provide a summary of the potential improvements in solubility and dissolution that can be achieved with different enhancement techniques. The values presented are illustrative and the actual improvement for this compound will need to be experimentally determined.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Typical Fold Increase in Aqueous Solubility | Mechanism of Action | References |
| Co-solvency | 2 - 500 | Reduces interfacial tension between solute and solvent. | [4][9] |
| Surfactant Solubilization | 5 - 100 | Micellar encapsulation of the drug. | [1][4] |
| Cyclodextrin Complexation | 10 - 2,000 | Formation of a water-soluble inclusion complex. | [7][10] |
| Solid Dispersion | 10 - 10,000 | Molecular dispersion in a hydrophilic carrier. | [8][11] |
| Nanonization | Varies (focus on dissolution rate) | Increases surface area and saturation solubility. | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2) through phase solubility studies.
-
Mixing: Accurately weigh the this compound and cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Kneading: Place the mixture in a mortar. Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[7]
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (B124986) K30) and a common solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol).
-
Dissolution: Dissolve the this compound and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of this compound using DSC and XRD.[11][13]
Visualizations
Caption: Experimental workflow for preparing enhanced solubility formulations of this compound.
Caption: A logical flowchart for troubleshooting common this compound solubility problems.
References
- 1. brieflands.com [brieflands.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. oatext.com [oatext.com]
- 6. oatext.com [oatext.com]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cosolvent solubilization and formulation of an aqueous injection of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solid dispersions of dihydroartemisinin in polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Amorphous solid dispersion of berberine with absorption enhancer demonstrates a remarkable hypoglycemic effect via improving its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Zhebeiresinol in Cell Assays
Disclaimer: The following technical support guide has been developed to address the topic of minimizing off-target effects of Zhebeiresinol in cell assays. Due to the limited availability of specific experimental data and a confirmed molecular target for this compound in the public domain, this guide utilizes a representative hypothetical natural product, hereafter referred to as "this compound Analog (ZA)," which is known to exhibit anti-inflammatory properties through the inhibition of the IL-6 signaling pathway. The principles, protocols, and troubleshooting advice provided are based on established methodologies for small molecule research and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound Analog (ZA)?
ZA is primarily characterized by its anti-inflammatory properties, which are attributed to the inhibition of Interleukin-6 (IL-6) signaling. This has been observed through a reduction in IL-6 production in stimulated immune cells. The presumed on-target effect is the modulation of a key component within the IL-6 signaling cascade.
Q2: What are potential off-target effects of a natural product like ZA in cell-based assays?
Off-target effects can arise when a compound interacts with unintended cellular components. For a natural product like ZA, these may include, but are not limited to:
-
Kinase Inhibition: Many natural products can interact with the ATP-binding site of various kinases, leading to unintended inhibition of signaling pathways.
-
Cytotoxicity: At higher concentrations, ZA may induce cell stress or death through mechanisms unrelated to its intended anti-inflammatory activity.
-
GPCR Interaction: Interactions with G-protein coupled receptors can lead to a wide range of cellular responses.
-
Ion Channel Modulation: Alteration of ion channel function can disrupt cellular homeostasis.
Q3: How can I determine the optimal concentration of ZA for my experiments to minimize off-target effects?
The optimal concentration should be determined by performing a dose-response curve for both the desired on-target effect (e.g., inhibition of IL-6 production) and cytotoxicity. The ideal concentration range will elicit a significant on-target effect with minimal impact on cell viability.
Q4: What are essential controls to include in my cell assays with ZA?
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve ZA (e.g., DMSO).
-
Positive Control: A known inhibitor of the IL-6 pathway to validate the assay's responsiveness.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Cell-Free Control (for certain assays): To test for direct interference of ZA with assay reagents.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my cell assay.
-
Question: I am observing significant cell death in my experiments with ZA, even at concentrations where I expect to see an on-target effect. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Concentration is too high: You may be using a concentration of ZA that is toxic to your specific cell line. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which ZA becomes toxic (TC50). Your working concentration should be well below this value.
-
Solvent toxicity: The concentration of your vehicle (e.g., DMSO) may be too high. Ensure the final concentration of the vehicle is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
-
Contamination: Your ZA stock solution or cell culture may be contaminated. Use sterile techniques and regularly check for contamination.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds. Consider using a less sensitive cell line if appropriate for your research question.
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results for the on-target effect of ZA across different experimental days. What are the potential reasons and solutions?
-
Answer:
-
ZA degradation: ZA, as a natural product, may be unstable. Prepare fresh dilutions of ZA from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Cell health and passage number: Use cells that are in a consistent growth phase and within a defined passage number range. Over-passaged or unhealthy cells can respond differently to treatment.
-
Assay variability: Ensure all assay steps, including incubation times, reagent concentrations, and washing steps, are performed consistently. Use a positive control to monitor the assay performance.
-
Pipetting accuracy: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Issue 3: Discrepancy between the observed phenotype and expected on-target effect.
-
Question: The cellular phenotype I observe after ZA treatment does not align with what I would expect from IL-6 inhibition. How can I investigate if this is due to an off-target effect?
-
Answer:
-
Orthogonal Validation: Use a structurally different, well-characterized inhibitor of the IL-6 pathway. If this second inhibitor does not reproduce the phenotype observed with ZA, it is likely that ZA is acting through an off-target mechanism.
-
Target Engagement Assay: If a direct target of ZA is identified, perform an assay to confirm that ZA is binding to this target in your cells at the concentrations used.
-
Rescue Experiment: If possible, overexpress the intended target of ZA. If the phenotype is rescued, it provides evidence for on-target activity.
-
Off-Target Profiling: Screen ZA against a panel of common off-targets, such as a kinase panel, to identify potential unintended interactions.
-
Quantitative Data Summary
Table 1: Hypothetical Bioactivity Profile of this compound Analog (ZA)
| Parameter | Value | Cell Line / Assay Condition |
| On-Target Activity | ||
| IL-6 Inhibition IC50 | 2.5 µM | LPS-stimulated RAW 264.7 macrophages |
| Cytotoxicity | ||
| TC50 | 50 µM | HEK293 cells, 24-hour exposure |
| TC50 | 35 µM | RAW 264.7 macrophages, 24-hour exposure |
| Off-Target Kinase Profiling (Selected) | ||
| Kinase A IC50 | > 100 µM | In vitro kinase assay |
| Kinase B IC50 | 15 µM | In vitro kinase assay |
| Kinase C IC50 | > 100 µM | In vitro kinase assay |
Experimental Protocols
Protocol 1: IL-6 Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ZA in cell culture medium.
-
Pre-treatment: Remove the old medium and add the medium containing different concentrations of ZA. Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the ZA concentration and determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of ZA to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the TC50 value.
Visualizations
Caption: Hypothetical IL-6 signaling pathway and the inhibitory action of ZA.
addressing inconsistencies in Zhebeiresinol experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zhebeiresinol. Our aim is to help address potential inconsistencies in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bisepoxylignan natural product isolated from plants such as Fritillaria thunbergii and Eupatorium lindleyanum.[1][2] Published research has demonstrated its potential as an anti-inflammatory and anticancer agent.[1][3]
Q2: What are the primary mechanisms of action for this compound's anti-inflammatory effects?
A2: this compound, along with other compounds from Fritillaria species, is understood to exert anti-inflammatory effects by modulating inflammatory pathways. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[1] Furthermore, related compounds from Fritillaria thunbergii have been shown to reduce the expression of NF-κB, a key regulator of inflammation.[4]
Q3: Are there known inconsistencies in the experimental results for this compound?
A3: While specific widespread inconsistencies for this compound are not extensively documented, variability in experimental outcomes is common in natural product research. Factors such as the purity of the isolated compound, solvent and vehicle choice, cell line variations, and protocol differences can all contribute to divergent results. This guide aims to address these potential sources of inconsistency.
Q4: How should I store and handle this compound to ensure its stability?
A4: As with many natural products, proper storage is crucial to prevent degradation.[5] It is recommended to store pure this compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, prepare fresh for each experiment or store as aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent for storage can also impact stability; consult solubility data to select an appropriate solvent.
Troubleshooting Guide
Inconsistent Anti-inflammatory Activity
Q: My this compound sample shows variable inhibition of IL-6 production in LPS-stimulated macrophages. What could be the cause?
A: This is a common issue that can stem from several factors. Here is a step-by-step troubleshooting workflow:
-
Verify Compound Integrity:
-
Action: Confirm the purity and integrity of your this compound sample using techniques like HPLC or LC-MS. Degradation during storage can lead to reduced activity.
-
Recommendation: If degradation is suspected, use a fresh, newly purified batch of the compound for comparison.
-
-
Check Cell Culture Conditions:
-
Action: Ensure consistency in cell passage number, confluency, and stimulation conditions (LPS concentration and incubation time). Macrophage activation can vary significantly between experiments.
-
Recommendation: Standardize your cell culture protocol and always include positive (LPS only) and negative (vehicle control) controls in every assay.
-
-
Evaluate Vehicle Effects:
-
Action: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. High concentrations of DMSO can be toxic to cells or interfere with inflammatory signaling.
-
Recommendation: Keep the final concentration of the vehicle consistent across all wells and ensure it is below a pre-determined non-toxic level (typically <0.5%). Run a vehicle-only control to assess its impact.
-
Variable Cytotoxicity Results in Cancer Cell Lines
Q: I am observing inconsistent IC50 values for this compound when testing against different cancer cell lines. Why is this happening?
A: Variations in IC50 values are expected between different cell lines due to their unique genetic and phenotypic characteristics. However, if you are seeing a lack of reproducibility within the same cell line, consider the following:
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
|---|---|
| Cell Line Health and Passage Number | Maintain a consistent cell passage number for experiments. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Compound Solubility | This compound may have limited aqueous solubility. Visually inspect for precipitation when adding the compound to media. Poor solubility can lead to an underestimation of potency.[5] |
| Assay-Specific Interference | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction). Consider using an orthogonal assay, such as a CellTiter-Glo® (luminescence-based) or a crystal violet staining assay, to confirm results. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells. Variations in cell number at the start of the experiment will directly impact the final readout and IC50 calculation. |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay (IL-6 Inhibition)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of IL-6: Collect the cell culture supernatant and measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of this compound relative to the LPS-only control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: A general workflow for the experimental evaluation of this compound.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Profiling and Anti-Inflammatory Activities of Fritillaria cirrhosa D. Don Bulbs Derived from Tissue Culture [mdpi.com]
Technical Support Center: Enhancing the Stability of Zhebeiresinol for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Zhebeiresinol for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of this compound powder or solution | Oxidation or photodegradation due to exposure to light and/or air. | Store this compound in amber-colored, airtight containers.[1] Consider purging the container with an inert gas like nitrogen or argon before sealing. For solutions, use deoxygenated solvents. |
| Decreased potency or biological activity over time | Chemical degradation (e.g., hydrolysis, oxidation). | Store at controlled, low temperatures (-20°C or -80°C).[2] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for experiments whenever possible. |
| Precipitation in this compound solutions | Poor solubility, solvent evaporation, or degradation leading to less soluble products. | Ensure the storage solvent is appropriate for maintaining solubility. Store in tightly sealed containers to prevent solvent evaporation. If precipitation is observed, assess the precipitate for degradation products. |
| Inconsistent results in bioassays | Instability of this compound in the assay medium. | Evaluate the pH and composition of the assay buffer, as pH can significantly impact the stability of natural products.[1] Consider performing a time-course experiment to assess stability under assay conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and pathways.[3][4][5][6][7] This will help in developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound?
Environmental factors are the primary drivers of degradation for many natural products. These include temperature, light, moisture, and oxygen.[2][8] The intrinsic chemical structure of this compound will also determine its susceptibility to specific degradation pathways like hydrolysis or oxidation.
2. What are the ideal storage conditions for this compound?
For long-term storage, it is recommended to store solid this compound at -20°C or -80°C in an amber, airtight container. If in solution, use a suitable, dry solvent and store at low temperatures. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
3. How can I enhance the stability of this compound in a formulation?
Several strategies can be employed to enhance stability:
-
Use of Antioxidants: Incorporating antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can prevent oxidative degradation.[1]
-
Encapsulation: Technologies like nanoencapsulation or liposomes can protect this compound from environmental factors.[1][2]
-
pH Adjustment: Maintaining the formulation at an optimal pH where this compound is most stable is crucial.[1]
-
Chelating Agents: If metal-catalyzed degradation is a concern, adding chelating agents can be beneficial.[9]
4. How do I establish the shelf-life of my this compound preparation?
Establishing a shelf-life requires a formal stability study. This involves storing the product under controlled conditions (e.g., specified temperature and humidity) and testing it at regular intervals for potency and purity. Accelerated stability testing, where the product is exposed to elevated stress conditions, can be used to predict long-term stability.[1]
5. What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidation.[5][6][7] This helps to:
-
Identify likely degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active ingredient from its degradation products.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to direct sunlight for 8 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[2] A reverse-phase C18 column is often a good starting point.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its lambda max.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve generated from reference standards of known concentrations to determine the purity of the sample.
Visualizations
Caption: Potential degradation pathway for this compound under common environmental stressors.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A decision tree for troubleshooting common stability issues with this compound.
References
- 1. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 2. actascientific.com [actascientific.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Zhebeiresinol Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining animal models in the efficacy testing of Zhebeiresinol. Our focus is on providing actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound and which animal models are most appropriate for its efficacy testing?
A1: this compound has demonstrated anti-inflammatory properties, notably through the inhibition of interleukin-6 (IL-6) production. Based on this, animal models of acute and chronic inflammation are highly relevant for efficacy testing.
-
For acute inflammation: The Carrageenan-Induced Paw Edema model in rats or mice is a widely used and well-characterized model to assess the anti-edematous effects of compounds. Another suitable model is the Lipopolysaccharide (LPS)-induced systemic inflammation model, which allows for the evaluation of systemic anti-inflammatory effects and the analysis of circulating cytokines like IL-6.
-
For chronic inflammation: While less is known about this compound's effects on chronic inflammation, models such as adjuvant-induced arthritis in rats could be considered to explore its potential in more long-term inflammatory conditions.
Q2: We are observing high variability in the inflammatory response between our test animals. What could be the cause and how can we mitigate this?
A2: High variability is a common challenge in in-vivo experiments and can obscure the true efficacy of a compound. Several factors can contribute to this:
-
Animal-related factors: Genetic differences, age, weight, and sex can all influence the inflammatory response. Ensure that you are using a homogenous population of animals from a reputable supplier.
-
Procedural inconsistencies: Variations in the injection site or volume of the inflammatory agent (e.g., carrageenan or LPS) can lead to inconsistent responses. Standardize your procedures and ensure all technicians are well-trained.
-
Environmental factors: Stress from handling, housing conditions, and the light-dark cycle can impact the immune system. Acclimatize animals to their environment before starting the experiment and maintain consistent husbandry conditions.
Q3: Our this compound formulation appears to have poor solubility, leading to inconsistent dosing. How can we improve this?
A3: Poor solubility is a frequent issue with natural products. Here are some strategies to improve the solubility and bioavailability of this compound for in-vivo studies:
-
Vehicle selection: Experiment with different biocompatible solvents. A common approach for hydrophobic compounds is to dissolve them in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as saline or polyethylene (B3416737) glycol (PEG). Always include a vehicle-only control group in your experiments to account for any effects of the solvent.
-
Formulation strategies: Consider using formulation techniques such as creating a suspension with the aid of surfactants or encapsulating this compound in liposomes or nanoparticles to improve its delivery and solubility in an aqueous environment.
Q4: We are not observing a clear dose-dependent effect of this compound in our inflammation model. What could be the reasons?
A4: A lack of a clear dose-response relationship can be due to several factors:
-
Inadequate dose range: The selected doses may be too high (leading to a plateau effect) or too low (below the therapeutic threshold). Conduct a pilot study with a wide range of doses to identify the optimal therapeutic window.
-
Pharmacokinetic issues: this compound may be rapidly metabolized or cleared from the body, preventing it from reaching a therapeutic concentration at the site of inflammation. Consider pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Complex mechanism of action: The biological effects of this compound may not follow a simple linear dose-response curve. It could have a biphasic (bell-shaped) dose-response, where higher doses lead to a reduced effect.
Troubleshooting Guides
Troubleshooting Western Blotting for Inflammatory Markers (e.g., COX-2, p-NF-κB)
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loading. | Quantify your protein lysates and ensure you are loading an adequate amount (typically 20-40 µg for tissue lysates). |
| Low abundance of the target protein. | Consider enriching your sample for the protein of interest through immunoprecipitation. | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of your target protein. | |
| Primary antibody not working optimally. | Titrate your primary antibody to find the optimal concentration. Ensure the antibody is validated for the species you are using. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of your antibodies. | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Troubleshooting ELISA for Cytokine Quantification (e.g., IL-6)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing. | Ensure thorough washing between steps. Increase the number of washes if necessary. |
| Non-specific binding of antibodies. | Optimize the concentration of capture and detection antibodies. Ensure the blocking buffer is effective. | |
| Contamination of reagents. | Use fresh, sterile reagents. Avoid cross-contamination between wells. | |
| Low Signal | Insufficient analyte in the sample. | Concentrate your sample if possible. Ensure the sample collection and storage conditions did not lead to cytokine degradation. |
| Inactive reagents. | Check the expiration dates of your ELISA kit components. Store reagents at the recommended temperatures. | |
| Incorrect incubation times or temperatures. | Follow the manufacturer's protocol precisely for incubation steps. | |
| High Coefficient of Variation (CV%) between Duplicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Mix samples thoroughly before plating. |
| Inconsistent washing. | Ensure all wells are washed equally. An automated plate washer can improve consistency. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate if you suspect temperature or evaporation inconsistencies. Ensure the plate is sealed properly during incubations. |
Data Presentation: Efficacy of this compound in Animal Models (Template)
The following tables are templates for researchers to structure their quantitative data from this compound efficacy studies.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 10 | 1.05 ± 0.06 | 16.0% |
| This compound | 25 | 0.82 ± 0.05** | 34.4% |
| This compound | 50 | 0.65 ± 0.04 | 48.0% |
| Indomethacin (Positive Control) | 10 | 0.58 ± 0.03 | 53.6% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. |
Table 2: Effect of this compound on Serum IL-6 Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Serum IL-6 (pg/mL) at 6h post-LPS (Mean ± SEM) | % Reduction in IL-6 |
| Saline Control | - | 25.4 ± 3.1 | - |
| LPS + Vehicle | - | 850.2 ± 55.7 | - |
| LPS + this compound | 10 | 675.8 ± 42.1 | 20.5% |
| LPS + this compound | 25 | 452.1 ± 35.9** | 46.8% |
| LPS + this compound | 50 | 289.5 ± 28.3 | 66.0% |
| LPS + Dexamethasone (Positive Control) | 5 | 198.3 ± 20.5 | 76.7% |
| p<0.05, **p<0.01, ***p<0.001 compared to LPS + Vehicle. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (180-220g) in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Grouping and Dosing: Randomly divide the rats into experimental groups (n=6-8 per group). Administer this compound (dissolved in a suitable vehicle) or the vehicle control orally or intraperitoneally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the increase in paw volume for each rat by subtracting the baseline volume from the post-injection volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Western Blot for COX-2 and NF-κB in Paw Tissue
-
Tissue Homogenization: At the end of the paw edema experiment, euthanize the rats and excise the inflamed paw tissue. Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against COX-2 (1:1000 dilution) and p-NF-κB p65 (1:1000 dilution) overnight at 4°C. After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels. Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
dealing with autofluorescence in Zhebeiresinol imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence when imaging Zhebeiresinol and other plant-derived compounds.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which is not due to the application of any fluorescent dye or probe.[1][2] When imaging a plant-derived compound like this compound, which may be studied in the context of plant tissues or cells, this intrinsic fluorescence can be a significant issue. Plant tissues are rich in autofluorescent molecules such as chlorophyll (B73375), lignin (B12514952), and flavonoids.[3][4][5] This endogenous signal can obscure the specific fluorescence from your intended target, making it difficult to distinguish the signal from the noise and leading to inaccurate results.[1][2]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence in samples, particularly those involving plant cells or tissues, arises from several sources:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. In plant-based studies, the most common are chlorophyll (emits in the red spectrum) and lignin (emits in the blue-green spectrum).[3][4] Other molecules like NADH, riboflavins, and collagen also contribute to autofluorescence.[1][2]
-
Fixation-Induced Autofluorescence: Chemical fixatives, especially those containing aldehydes like formalin and glutaraldehyde, can react with amines in tissues to create fluorescent products (Schiff bases).[1][2][6] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde.[6][7]
-
Extracellular Matrix Components: Proteins like collagen and elastin (B1584352) in the extracellular matrix are significant sources of autofluorescence.[1]
-
Culture Media Components: If working with live cells, components in the culture medium such as phenol (B47542) red and fetal bovine serum (FBS) can be fluorescent.[1]
Q3: How can I determine if my sample has an autofluorescence problem?
The most straightforward method is to prepare and image an unstained control sample.[1] This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels or antibodies.[1][8] When you image this control using the same settings (laser power, gain, filters) as your stained sample, any signal you detect is attributable to autofluorescence.[1] This provides a baseline for the background signal you need to overcome.
Troubleshooting Guides & Protocols
Initial Troubleshooting Workflow
Before proceeding to specific protocols, it's helpful to follow a logical troubleshooting workflow. This diagram outlines the decision-making process when encountering high background fluorescence.
Guide 1: Optimizing Experimental Procedures
Q: Can I reduce autofluorescence by changing my sample preparation?
Yes, modifying your experimental procedures is often the first and most effective line of defense.
-
Fluorophore Selection: Autofluorescence is often strongest in the blue-to-green region of the spectrum (350-550 nm).[1] A common strategy is to select fluorophores that emit in the red or far-red regions (620–750 nm), where autofluorescence is significantly lower.[1][2] Choosing brighter fluorophores can also help increase the signal-to-background ratio.[1]
-
Fixation Method: Aldehyde fixatives are a major cause of autofluorescence.[2] Consider the alternatives and modifications summarized in the table below.
| Fixation Method | Propensity for Autofluorescence | Recommendations & Alternatives |
| Glutaraldehyde | Very High | Avoid if possible. If required, use EM-grade and fresh dilutions.[8] |
| Formalin / Paraformaldehyde | High | Use a lower concentration and decrease exposure time.[1][2][6] |
| Organic Solvents | Low | An alternative is to fix with ice-cold methanol (B129727) or ethanol.[1][6] This is a good option for cell surface markers but may not be suitable for all antigens. |
-
Sample Perfusion: For tissue samples, perfusing with PBS before fixation can remove red blood cells, which are a source of autofluorescence due to their heme groups.[1][2][6]
Guide 2: Chemical Quenching Methods
Q: What are chemical quenchers and how do I use them?
Chemical quenching involves applying a substance that reduces or eliminates the fluorescence of endogenous molecules. Several reagents are available, each with its own advantages and disadvantages.
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages & Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Can reduce autofluorescence from formalin fixation.[1][2] | Results can be variable and mixed.[2][6] May not be highly effective.[9] |
| Sudan Black B | Lipofuscin | Very effective at quenching autofluorescence from lipofuscin, which accumulates with age.[2][9] | Introduces non-specific background fluorescence in red and far-red channels, limiting fluorophore choice.[10] |
| Copper Sulfate (CuSO₄) | Lipofuscin, general background | Can reduce lipofuscin autofluorescence.[11] | May slightly reduce the intensity of the specific fluorescent label.[11] |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | Lipofuscin, Collagen, Elastin, RBCs | Broad-spectrum quenching with minimal introduction of background fluorescence.[2][10][12] Can be applied before or after staining.[9] | Commercial kits have an associated cost. Detergents used after application may remove the reagent.[10] |
Experimental Protocol: Quenching with a Commercial Reagent (Based on TrueBlack™ Pre-Treatment Protocol)
This protocol is preferred as it minimizes effects on antibody binding and fluorophore signal.[9][10]
-
Sample Preparation: Perform deparaffinization, antigen retrieval, and permeabilization steps as required by your standard protocol. Rinse the slides in PBS.
-
Prepare Quenching Solution: Dilute the 20X stock solution of the quencher to 1X in 70% ethanol. For example, add 50 µL of 20X stock to 950 µL of 70% ethanol.
-
Application: Remove excess PBS from the slide. Cover each tissue section completely with the 1X quenching solution (typically 50-100 µL).
-
Incubation: Incubate for 30 seconds at room temperature.[9]
-
Washing: Rinse the slides thoroughly in PBS (e.g., 3 times).
-
Immunostaining: Proceed with your standard immunofluorescence staining protocol. Crucially, all subsequent steps (antibody incubations, washes) must be performed in buffers without detergent , as detergents can strip the quencher from the tissue.[10]
Guide 3: Photobleaching
Q: Can I use light to reduce autofluorescence?
Yes, photobleaching is a cost-effective method that uses intense light to destroy the fluorescent properties of endogenous molecules before you apply your specific fluorescent labels.[13][14][15] This can significantly reduce the background signal.[16]
Experimental Protocol: Photobleaching for Tissue Sections
This is a general protocol; exposure times may need to be optimized for your specific tissue type and light source.[14]
-
Sample Preparation: Prepare your tissue sections on slides (e.g., deparaffinize and rehydrate).
-
Immersion: Place the slides in a container filled with PBS or a similar buffer to prevent them from drying out.
-
Illumination: Expose the samples to a broad-spectrum, high-intensity light source. This can be a commercial LED light box, a fluorescent lamp, or even the light source of a microscope.[7][13] A recent effective method combines immersion in an alkaline hydrogen peroxide solution with exposure to a bright white LED light source.[16]
-
Duration: The duration can range from 1-2 hours to overnight, depending on the intensity of the light source and the level of autofluorescence.[7][14] For example, one protocol describes two sequential 45-minute rounds of bleaching.[16]
-
Proceed with Staining: After photobleaching, wash the slides with PBS and proceed with your standard immunofluorescence protocol.
Guide 4: Computational Correction - Spectral Unmixing
Q: Is it possible to digitally remove autofluorescence after imaging?
Yes, this is a powerful technique called spectral imaging and linear unmixing.[17] It treats autofluorescence as a distinct fluorescent signal with its own unique emission spectrum. By collecting the full spectrum of emitted light at each pixel, specialized software algorithms can differentiate the autofluorescence spectrum from the spectra of your specific fluorophores and computationally remove it from the final image.[17][18][19]
This method requires a microscope equipped with a spectral detector and appropriate analysis software.[19] The key steps are:
-
Acquire a reference spectrum for autofluorescence from an unstained control sample.
-
Acquire reference spectra for each fluorophore you are using from single-stained control samples.
-
Acquire a spectral image of your fully stained experimental sample.
-
Use the software to unmix the signals based on the reference spectra, which separates the autofluorescence into its own channel that can then be discarded.[20]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Autofluorescence in Plants [ouci.dntb.gov.ua]
- 4. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. zellbio.eu [zellbio.eu]
- 11. researchgate.net [researchgate.net]
- 12. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 18. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. beckman.com [beckman.com]
Technical Support Center: Zhebeiresinol Dosage and Administration Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Zhebeiresinol. The information is designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phytochemical that has been isolated from several plant species, including Fritillaria thunbergii Miq. (FRT), Eupatorium lindleyanum, and Viscum coloratum.[1][2][3] Its primary reported biological activities are anti-inflammatory.[1][2]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to exert anti-inflammatory effects by reducing the expression of NF-κB in human embryonic kidney cells (HEK293).[1][4][5] Additionally, extracts from plants containing this compound, such as Fritillaria thunbergii, have been observed to attenuate the phosphorylation of three MAPK signaling channels (ERK, JNK).[1][4] One study has also indicated that this compound may play a role in alleviating Chronic Obstructive Pulmonary Disease (COPD) by inhibiting the expression of Phospholipase A2 group IIA (PLA2G2A).[6]
Q3: Is there established pharmacokinetic data for pure this compound?
Currently, there is limited specific pharmacokinetic data, such as bioavailability, half-life, and clearance rates, for isolated this compound in published literature. Pharmacokinetic studies have more commonly been conducted on crude extracts of plants like Fritillaria, which contain a multitude of active compounds.[7] This lack of specific data for this compound presents a challenge in establishing optimal dosage and administration routes.
Q4: What are the main challenges in determining the optimal dosage for this compound?
The primary challenges stem from the lack of comprehensive preclinical pharmacokinetic and pharmacodynamic studies on the purified compound. Without this data, researchers may face difficulties in translating in vitro effective concentrations to in vivo dosages. Furthermore, the solubility and stability of this compound in different vehicles for administration can significantly impact its bioavailability and, consequently, its effective dose.
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental optimization of this compound dosage and administration.
Issue 1: Low Bioavailability or Inconsistent Results After Oral Administration
-
Possible Cause 1: Poor Aqueous Solubility. Like many phytochemicals, this compound may have low solubility in water, which can limit its absorption in the gastrointestinal tract.
-
Troubleshooting Tip: Consider formulation strategies to enhance solubility. This may include the use of co-solvents, surfactants, or encapsulation techniques such as liposomes or nanoparticles.
-
-
Possible Cause 2: First-Pass Metabolism. this compound may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.
-
Troubleshooting Tip: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If it is significant, alternative administration routes such as intravenous, intraperitoneal, or subcutaneous injection may be more appropriate for preclinical studies to ensure consistent systemic exposure.
-
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship in vivo
-
Possible Cause 1: Inadequate Dose Range. The selected dose range may be too narrow or not encompass the therapeutic window.
-
Troubleshooting Tip: Perform a pilot dose-ranging study with a wide spread of doses to identify the minimum effective dose and the maximum tolerated dose.
-
-
Possible Cause 2: Saturation of Absorption or Clearance Mechanisms. At higher doses, the mechanisms responsible for the absorption or clearance of this compound may become saturated, leading to a non-linear pharmacokinetic profile.
-
Troubleshooting Tip: Conduct pharmacokinetic studies at multiple dose levels to assess for dose-dependency in absorption and clearance.
-
Issue 3: Variability in Efficacy Between Batches of Plant Extract
-
Possible Cause: Inconsistent Concentration of this compound. The concentration of active compounds in plant extracts can vary depending on factors such as plant origin, harvesting time, and extraction methods.
-
Troubleshooting Tip: It is crucial to standardize the extract by quantifying the concentration of this compound in each batch using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). This will ensure consistency across experiments.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical data to illustrate how such information should be structured for comparison of different administration routes.
| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Bioavailability (%) | 100 | Data Not Available | Data Not Available |
| Time to Max. Concentration (Tmax) | 5 min | Data Not Available | Data Not Available |
| Max. Concentration (Cmax) | Dose-dependent | Data Not Available | Data Not Available |
| Half-life (t1/2) | Data Not Available | Data Not Available | Data Not Available |
| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized methodologies for key experiments to determine the optimal dosage and administration route for this compound.
Protocol 1: In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
-
Cell Culture: Culture human embryonic kidney (HEK293) cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.
-
NF-κB Quantification: Lyse the cells and quantify the level of activated NF-κB in the nucleus using an Enzyme-Linked Immunosorbent Assay (ELISA) or a reporter gene assay.
-
Data Analysis: Plot the percentage of NF-κB inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Pharmacokinetic Study in a Rodent Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification of this compound: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and bioavailability (by comparing the AUC of the PO group to the IV group).
Mandatory Visualizations
Signaling Pathways
References
- 1. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscum coloratum (Komar.) Nakai: A Review of Botany, Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology [mdpi.com]
- 4. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NLBK alleviates airway remodeling in COPD by inhibiting RXRA-mediated transcription of PLA2G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Zhebeiresinol assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Zhebeiresinol assays. Our goal is to help you achieve reliable and reproducible results in your experiments.
Troubleshooting Guides
High background and low signal are common issues in fluorescence-based assays. This guide provides a structured approach to identifying and resolving these problems.
Table 1: Common Issues and Solutions for Improving Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Background Signal | Autofluorescence from cells or media | Use phenol (B47542) red-free media during the assay. Include a no-cell control to measure media fluorescence and a vehicle-only control to measure baseline cellular autofluorescence.[1][2] | Reduction in background fluorescence, leading to a higher signal-to-noise ratio. |
| Non-specific binding of fluorescent probe | Titrate the fluorescent probe to determine the optimal concentration that maximizes signal from the target while minimizing background.[3] | Improved specificity and a clearer distinction between signal and background. | |
| Compound (this compound) autofluorescence | Run a control with this compound alone to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[4][5] If significant, consider using a different fluorescent probe with a shifted spectrum. | Accurate measurement of the biological effect by subtracting the compound's fluorescence. | |
| Light scatter from precipitated compound | Check the solubility of this compound in the assay buffer. Filter the compound solution before use.[5] | Minimized light scatter and reduced variability in readings. | |
| Low Signal Intensity | Suboptimal cell seeding density | Optimize cell number by performing a cell titration experiment to find the density that provides the largest assay window.[6][7] | A robust signal that is well above the background noise. |
| Incorrect excitation/emission wavelengths | Verify the plate reader's filter or monochromator settings match the spectral properties of the fluorophore. | Maximized fluorescence detection and signal strength. | |
| Fluorescence quenching by the test compound | Perform a quenching control experiment by titrating this compound in the presence of a known amount of the fluorophore.[4][5] | Understanding of any quenching effects, allowing for data correction or assay redesign. | |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time for maximal signal development. | A stronger signal resulting from the completion of the biological or chemical reaction. | |
| High Variability Between Wells | Edge effects in microplates | Avoid using the outer wells of the plate for samples. Fill these wells with sterile media or PBS to create a humidity barrier.[1][3] | Reduced evaporation and more consistent results across the plate. |
| Inconsistent cell plating | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[8] | Uniform cell distribution and more reproducible data. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent timing for reagent additions.[2][6] | Increased precision and accuracy in your results. |
Frequently Asked Questions (FAQs)
Q1: My background fluorescence is high, even after using phenol red-free medium. What else can I do?
A1: High background fluorescence can originate from several sources.[1] First, assess the autofluorescence of your cells and the test compound, this compound, itself.[4][9] Run controls containing only cells and only this compound in the assay buffer to quantify their contributions. If cellular autofluorescence is high, you may consider using a fluorescent probe with a longer excitation and emission wavelength (red-shifted dyes) to minimize this interference.[2] Additionally, ensure that your washing steps are thorough to remove any unbound fluorescent probe.[3]
Q2: The signal from my positive control is weak. How can I increase it?
A2: A weak signal can be due to several factors. Ensure that your cells are healthy, viable, and in the logarithmic growth phase.[6][8] Optimize the cell seeding density; too few cells will produce a weak signal.[7] Check that the concentration of your fluorescent probe is optimal and that the incubation times for all steps are sufficient for the reaction to occur. Finally, confirm that your plate reader settings, including the excitation and emission wavelengths and gain settings, are appropriate for the fluorophore you are using.[10]
Q3: I am observing significant variability between replicate wells. What are the likely causes?
A3: Well-to-well variability can often be traced back to technical inconsistencies. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, are a common problem.[1][3] To mitigate this, avoid using the outer rows and columns for experimental samples and instead fill them with sterile media or PBS. Inaccurate pipetting is another major source of error.[2] Ensure your pipettes are calibrated and that you are using proper pipetting techniques. Finally, inconsistent cell plating can lead to different numbers of cells in each well.[8] Make sure your cell suspension is homogenous throughout the plating process.
Q4: How do I know if this compound is interfering with my fluorescence assay?
A4: Small molecules can interfere with fluorescence assays in two main ways: autofluorescence and quenching.[4] To test for autofluorescence, measure the fluorescence of this compound at various concentrations in your assay buffer at the same excitation and emission wavelengths used for your probe.[5] To test for quenching, incubate your fluorescent probe with increasing concentrations of this compound and measure the fluorescence. A decrease in fluorescence with increasing compound concentration indicates quenching.[5]
Q5: What type of microplate is best for my fluorescence-based assay?
A5: For fluorescence assays, it is generally recommended to use black-walled, clear-bottom plates.[1][2][10] The black walls help to minimize crosstalk between wells and reduce background fluorescence from the plate itself. The clear bottom is necessary for bottom-reading plate readers, which are often preferred for cell-based assays as they reduce the interference from the culture medium.[1]
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Assay
This protocol provides a general workflow for a typical cell-based fluorescence assay. It should be adapted and optimized for your specific cell type, fluorescent probe, and experimental goals.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and perform a cell count to ensure viability is above 95%.
-
Seed cells in a black-walled, clear-bottom 96-well plate at the predetermined optimal density.
-
Incubate for 24 hours (or an optimized time) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle.
-
Remove the culture medium from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubate for the desired treatment period.
-
-
Fluorescent Probe Staining:
-
Prepare the fluorescent probe solution in an appropriate buffer as recommended by the manufacturer.
-
Remove the compound-containing medium and wash the cells gently with pre-warmed PBS.
-
Add the fluorescent probe solution to each well and incubate for the optimized time, protected from light.
-
-
Data Acquisition:
-
Remove the probe solution and wash the cells gently with PBS.
-
Add a final volume of PBS or a suitable assay buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common assay issues.
Diagram 2: Experimental Workflow for a Fluorescence Assay
Caption: A typical workflow for a cell-based fluorescence assay.
Diagram 3: Potential Signaling Pathway Interaction
Caption: A hypothetical signaling pathway affected by this compound.
References
- 1. tecan.com [tecan.com]
- 2. selectscience.net [selectscience.net]
- 3. benchchem.com [benchchem.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. marinbio.com [marinbio.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Sensitive Detection of Zhebeiresinol and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the method refinement and sensitive detection of Zhebeiresinol and its potential metabolites. Given that this compound is a lignan (B3055560) with anti-inflammatory properties, the methodologies provided are based on established protocols for lignan and isosteroidal alkaloid analysis from complex matrices, particularly from plant sources like Fritillaria species. These may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lignan compound with the chemical formula C14H16O6.[1] It has demonstrated biological activity, including anti-inflammatory effects by inhibiting the production of interleukin-6 (IL-6).[2]
Q2: What is the most effective analytical technique for the sensitive detection of this compound and its metabolites?
A2: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of complex plant-derived metabolites like this compound.[3][4] This technique allows for the accurate quantification of multiple analytes in a single run.[3]
Q3: From what natural sources is this compound likely isolated?
A3: The name "this compound" suggests its origin from a species of the Fritillaria genus, known in Chinese as "Zhe Bei Mu". Various species of Fritillaria are used in traditional medicine and are known to contain a rich diversity of alkaloids and other secondary metabolites.[4][5]
Q4: Why is metabolite detection important in this compound research?
A4: Studying the metabolites of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This information is vital for evaluating its bioavailability, efficacy, and potential toxicity in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample preparation leading to analyte loss. 3. Incorrect mass transition (MRM) settings. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Evaluate and optimize the extraction method for better recovery. Consider solid-phase extraction (SPE) for sample clean-up. 3. Infuse a standard solution of this compound to optimize the precursor and product ion masses and collision energy. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Matrix effects from the biological sample. 3. Leak in the LC system. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Improve sample clean-up procedures (e.g., SPE, liquid-liquid extraction). Dilute the sample if possible. 3. Check all fittings and connections for leaks. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and prime the pumps thoroughly. |
| Carryover (Peak detected in blank injection) | 1. Adsorption of the analyte onto the column or injector parts. 2. High concentration of the preceding sample. | 1. Use a stronger needle wash solution. 2. Inject several blank samples after high-concentration samples. 3. If carryover persists, consider cleaning or replacing the injector components. |
Quantitative Data for Analogous Compounds
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for isosteroidal alkaloids found in Fritillaria species, analyzed by UPLC-MS/MS. These values can serve as a benchmark for developing a sensitive detection method for this compound.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Peimisine | 0.2169 | 0.6510 | > 0.9975 |
| Delavine | 0.0651 | 0.1953 | > 0.9975 |
| Imperialine | 0.1953 | 0.5859 | > 0.9975 |
| Verticinone | 0.1302 | 0.3906 | > 0.9975 |
| Verticine | 0.2169 | 0.6510 | > 0.9975 |
| Data adapted from a study on Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus.[3] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of lignans (B1203133) and alkaloids from plant tissues.
-
Grinding: Dry the plant material (e.g., bulbs of Fritillaria species) at 60°C and grind into a fine powder.
-
Extraction:
-
Accurately weigh 75 mg of the powdered sample.
-
Add 1 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes (400 W, 50 kHz).
-
Allow the solution to cool to room temperature.
-
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes.
-
Collection: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
This protocol is based on established methods for the analysis of alkaloids in Fritillaria.[3][4]
-
Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % Solvent B 0.0 - 1.0 0.4 3% 1.0 - 6.0 0.4 3% - 30% 6.0 - 7.0 0.4 30% - 40% 7.0 - 10.0 0.4 40% - 95% | 10.0 - 12.0 | 0.4 | 95% |
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Note: Specific MRM transitions (precursor ion → product ion) and collision energies must be optimized for this compound and its metabolites by infusing a standard solution.
-
Visualizations
Caption: Experimental workflow for this compound metabolite detection.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. Zhepeiresinol | C14H16O6 | CID 192547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
strategies to reduce Zhebeiresinol degradation during extraction
Welcome to the technical support center for the extraction of Zhebeiresinol and related isosteroidal alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and maximizing yield during the extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound, a compound understood to be an isosteroidal alkaloid from Fritillaria species.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields of this compound can stem from several factors:
-
Suboptimal Extraction Parameters: The efficiency of extraction is highly dependent on the solvent, temperature, and duration. Review and optimize these parameters based on the guidelines provided in this document.
-
Degradation During Extraction: this compound, like many isosteroidal alkaloids, can be sensitive to heat, pH, and oxidative stress. High temperatures or prolonged extraction times can lead to degradation.
-
Incomplete Cell Lysis: The plant material must be adequately ground to ensure the solvent can penetrate the cell walls and extract the compound effectively.
-
Improper Alkalinization: The initial basification step is crucial for converting alkaloidal salts into their free base form, which is more soluble in organic solvents. Incomplete alkalinization will result in poor extraction efficiency.
Q2: I am observing unknown peaks in my chromatogram after extraction. Could this be this compound degradation?
A2: Yes, the appearance of new, unexpected peaks in your analytical run (e.g., HPLC, LC-MS) is a strong indicator of degradation. Isosteroidal alkaloids can undergo several degradation reactions, including:
-
Hydrolysis: If the structure of this compound contains ester or other hydrolyzable functional groups, exposure to acidic or basic conditions during extraction can cause cleavage of these bonds.
-
Oxidation: The presence of oxygen, especially at elevated temperatures, can lead to the oxidation of susceptible functional groups within the molecule.
-
Epimerization: Changes in pH and temperature can sometimes cause a change in the stereochemistry at certain chiral centers of the molecule, leading to the formation of diastereomers that will have different chromatographic retention times.
To confirm if the unknown peaks are degradation products, you can perform forced degradation studies on a purified sample of this compound under acidic, basic, oxidative, and thermal stress conditions and compare the resulting chromatograms.
Q3: What is the optimal temperature for extracting this compound? I've seen conflicting information.
A3: There is a trade-off between extraction efficiency and compound stability concerning temperature. While higher temperatures can increase the solubility of this compound and improve extraction kinetics, they also accelerate degradation reactions.[1] An optimized temperature is therefore crucial. For many Fritillaria alkaloids, a temperature range of 60-80°C is often a good starting point.[1] It is recommended to conduct a small-scale optimization study to find the best balance for your specific experimental setup.
Q4: Which solvent system is best for this compound extraction?
A4: Ethanol (B145695) is a commonly used and effective solvent for the extraction of isosteroidal alkaloids from Fritillaria species.[1] The concentration of ethanol is a key parameter to optimize. Aqueous ethanol solutions (e.g., 70-90%) are often more effective than absolute ethanol. The optimal concentration will depend on the specific polarity of this compound.
Q5: How can I prevent the degradation of this compound during the concentration step?
A5: The concentration step, often involving rotary evaporation, can be a critical point for degradation due to heat. To minimize degradation:
-
Use Low Temperatures: Set the water bath temperature as low as possible while still allowing for efficient evaporation.
-
Maintain a High Vacuum: A good vacuum will lower the boiling point of the solvent, allowing for faster evaporation at lower temperatures.
-
Minimize Residence Time: Do not leave the extract on the rotary evaporator longer than necessary.
-
Use an Inert Atmosphere: If this compound is particularly sensitive to oxidation, blanketing the flask with an inert gas like nitrogen or argon can be beneficial.
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound from Fritillaria Bulbs
This protocol is a general guideline based on optimized methods for extracting isosteroidal alkaloids from Fritillaria species.
1. Sample Preparation:
- Dry the Fritillaria bulbs at a low temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried bulbs into a fine powder (e.g., 40-60 mesh).
2. Alkalinization:
- Soak the powdered plant material in an aqueous ammonia (B1221849) solution (concentration to be optimized, typically around 25%) for 1-2 hours. This converts the alkaloidal salts to their free base form.
3. Extraction:
- Transfer the alkalinized powder to an extraction vessel.
- Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
- Heat the mixture to the optimized temperature (e.g., 75°C) and reflux for a set duration (e.g., 2 hours).
- After the first extraction, filter the mixture and collect the supernatant.
- Repeat the extraction process on the plant residue one or two more times to ensure complete extraction.
- Combine the supernatants from all extractions.
4. Concentration:
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C until the solvent is removed.
5. Further Purification (Optional):
- The crude extract can be further purified using techniques such as acid-base partitioning or column chromatography.
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Total Alkaloids from Fritillaria cirrhosa
| Parameter | Level 1 | Level 2 | Level 3 |
| Ethanol Concentration (%) | 70 | 80 | 90 |
| Temperature (°C) | 60 | 70 | 80 |
| Liquid-Solid Ratio (mL/g) | 8:1 | 10:1 | 12:1 |
| Extraction Time (h) | 1.5 | 2 | 2.5 |
This table summarizes typical ranges for optimizing the extraction of isosteroidal alkaloids. The optimal conditions for this compound should be determined experimentally.
Visualizations
Diagrams
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Zhebeiresinol Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Zhebeiresinol extracts. This compound, a lignan (B3055560) with significant anti-inflammatory properties, is understood to be synonymous with or a stereoisomer of Syringaresinol. This guide will refer to the compound as this compound (Syringaresinol) to reflect this relationship.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Syringaresinol) and from what natural sources is it typically extracted?
A1: this compound (Syringaresinol) is a furofuran lignan, a class of polyphenolic compounds.[1] It has been isolated from various plant species, including those of the Eupatorium, Panax, Magnolia, and Cinnamomum genera.[1][2]
Q2: What are the primary causes of batch-to-batch variability in this compound (Syringaresinol) extracts?
A2: Batch-to-batch variability in natural product extracts like this compound (Syringaresinol) is a common challenge. The primary causes can be categorized as follows:
-
Raw Material Variation: The quality and chemical composition of the source plant material are significant sources of variability. Factors such as the plant's geographical origin, climate, harvest time, and storage conditions can all impact the content of this compound (Syringaresinol) and other phytochemicals.
-
Extraction Process Parameters: The method of extraction and the parameters used play a crucial role. Inconsistencies in the choice of solvent, solvent-to-sample ratio, extraction time, and temperature can lead to significant differences in the final extract's composition and yield.
-
Post-Extraction Handling: How the extract is handled after extraction can also introduce variability. Storage conditions, including temperature, humidity, and light exposure, can lead to the degradation of the active compounds.
Q3: What are "marker compounds" and how are they used to standardize this compound (Syringaresinol) extracts?
A3: Marker compounds are specific chemical constituents within an extract that are used for quality control purposes. For a this compound (Syringaresinol) extract, this compound itself would be the primary marker compound. Standardization involves quantifying the amount of this marker compound to ensure its concentration is consistent across different batches. This helps to ensure the extract's quality and potential therapeutic efficacy.
Troubleshooting Guides
Issue 1: Low Yield of this compound (Syringaresinol) in the Extract
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound (Syringaresinol) is a lignan, and its solubility will vary with the polarity of the solvent. A solvent system with intermediate polarity, such as methanol, ethanol, or ethyl acetate (B1210297), is often effective for extracting lignans. Experiment with different solvents or solvent mixtures (e.g., dichloromethane (B109758):methanol) to optimize the yield.[3] |
| Insufficient Extraction Time or Temperature | Lignans are generally heat-stable, so applying moderate heat during extraction can improve efficiency.[4] Increase the extraction time or temperature within reasonable limits to ensure complete extraction. Monitor for potential degradation of other components if using higher temperatures. |
| Poor Quality of Raw Material | The concentration of this compound (Syringaresinol) can vary significantly in the raw plant material. Ensure you are using a reputable supplier who can provide a certificate of analysis for the raw material, including information on the collection time and location. |
| Inefficient Extraction Method | For laboratory-scale extractions, methods like Soxhlet extraction, maceration with agitation, or ultrasonication can be more efficient than simple maceration. For larger scales, consider methods like supercritical fluid extraction if available. |
Issue 2: Inconsistent Purity of this compound (Syringaresinol) Between Batches
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain numerous other compounds. A multi-step purification process is often necessary. This typically involves initial partitioning with solvents of varying polarity, followed by column chromatography. |
| Ineffective Chromatographic Separation | For purification, silica (B1680970) gel column chromatography is a common first step.[3] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol) to separate compounds based on their polarity. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC). |
| Degradation of the Compound | This compound (Syringaresinol) may be susceptible to degradation under certain conditions (e.g., exposure to strong acids, bases, or high temperatures for extended periods). Ensure that the solvents used are of high purity and that the extract is not exposed to harsh conditions. Store the purified compound and extracts at low temperatures, protected from light. |
Issue 3: Variable Bioactivity of the Extract Despite Similar this compound (Syringaresinol) Content
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Presence of Synergistic or Antagonistic Compounds | The overall biological activity of an extract is often the result of the interplay between multiple compounds. The presence or absence of other compounds, even in small amounts, can modulate the activity of this compound (Syringaresinol). |
| Stereoisomeric Variation | This compound and Syringaresinol are stereoisomers. It is possible that different extraction or processing conditions could favor the formation of one isomer over another, which may have different biological activities. Chiral chromatography may be necessary to separate and quantify the different stereoisomers. |
| Degradation Products with Biological Activity | Degradation of this compound (Syringaresinol) or other compounds in the extract could lead to the formation of new compounds with their own biological activities, which could interfere with the expected outcome. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound (Syringaresinol)
This protocol is a general guideline and may require optimization based on the specific plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., twigs, bark) at room temperature and then grind it into a fine powder.
-
Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, first, perform a preliminary extraction of the powdered material with a non-polar solvent such as hexane (B92381). Discard the hexane extract.
-
Extraction of this compound (Syringaresinol):
-
Extract the defatted plant material with a solvent of intermediate polarity, such as a 2:1 mixture of dichloromethane and methanol, using a percolation or Soxhlet apparatus.[3]
-
Alternatively, macerate the plant material in the solvent with constant stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation by Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a non-polar mixture (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by ethyl acetate:methanol mixtures).[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound (Syringaresinol).
-
-
Purification:
-
Combine the fractions rich in this compound (Syringaresinol) and concentrate them.
-
Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol) or by using preparative HPLC.[3]
-
Protocol 2: Quality Control of this compound (Syringaresinol) Extracts by HPLC-UV
-
Standard Preparation: Prepare a stock solution of purified this compound (Syringaresinol) of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in the same solvent as the standard. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). For example, start with 15% B and increase to 100% B over 60 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection: Monitor at a wavelength where this compound (Syringaresinol) has maximum absorbance (this will need to be determined, but a range of 270-280 nm is common for phenolic compounds).
-
-
Analysis: Inject the standards to create a calibration curve. Inject the extract samples. Identify the this compound (Syringaresinol) peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the amount of this compound (Syringaresinol) in the extract using the calibration curve.
Visualizations
Caption: Experimental workflow for extraction, isolation, and quality control of this compound.
Caption: Troubleshooting logic for addressing batch-to-batch variability.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Syringaresinol Alleviates Oxaliplatin-Induced Neuropathic Pain Symptoms by Inhibiting the Inflammatory Responses of Spinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of Fritillaria Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The anti-inflammatory effects of alkaloids from Fritillaria species are believed to be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][4]
Comparative Anti-Inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of the Total Alkaloid Fraction from Fritillaria cirrhosa (TAF) in comparison to a vehicle control and a standard anti-inflammatory drug, Dexamethasone.
Table 1: Effect on Acetic Acid-Induced Vascular Permeability in Mice
| Treatment Group | Dose (mg/kg) | Absorbance (OD at 590 nm) | Inhibition (%) |
| Control (Saline) | - | 0.358 ± 0.051 | - |
| TAF | 50 | 0.267 ± 0.048* | 25.4 |
| TAF | 100 | 0.215 ± 0.039 | 39.9 |
| TAF | 200 | 0.188 ± 0.031 | 47.5 |
| Dexamethasone | 5 | 0.157 ± 0.026** | 56.1 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to Control. Data extracted from a study on the total alkaloid fraction of Fritillaria cirrhosa.[5]
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | Inhibition (%) |
| Control (Saline) | - | 0.85 ± 0.12 | - |
| TAF | 50 | 0.68 ± 0.09* | 20.0 |
| TAF | 100 | 0.57 ± 0.08 | 32.9 |
| TAF | 200 | 0.49 ± 0.07 | 42.4 |
| Dexamethasone | 5 | 0.41 ± 0.06** | 51.8 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to Control. Data extracted from a study on the total alkaloid fraction of Fritillaria cirrhosa.[5]
Table 3: Effect on Pro-Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced ALI Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | - | 45.2 ± 6.3 | 38.5 ± 5.9 |
| LPS Model | - | 389.4 ± 45.1 | 310.2 ± 38.7 |
| TAF + LPS | 50 | 288.6 ± 31.5 | 225.4 ± 26.3 |
| TAF + LPS | 100 | 210.3 ± 25.8 | 168.9 ± 20.1 |
| Dexamethasone + LPS | 5 | 155.7 ± 18.9 | 112.6 ± 15.4 |
*Data are presented as mean ± SD. *p<0.01 compared to LPS Model. Data extracted from a study on the total alkaloid fraction of Fritillaria cirrhosa.[5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in capillary permeability induced by an inflammatory agent.
-
Animals: Male ICR mice (18-22 g) are used.
-
Grouping and Administration: Animals are divided into control, TAF-treated (50, 100, 200 mg/kg), and Dexamethasone-treated (5 mg/kg) groups. The substances are administered intraperitoneally (i.p.).
-
Induction of Permeability: Thirty minutes after treatment, each mouse is injected intravenously (i.v.) with 0.2 mL of 0.5% Evans blue dye. Immediately after, 0.2 mL of 0.6% acetic acid is injected i.p.
-
Sample Collection: Twenty minutes after the acetic acid injection, the mice are euthanized. The peritoneal cavity is washed with 5 mL of saline.
-
Analysis: The washing solution is centrifuged, and the absorbance of the supernatant is measured at 590 nm using a spectrophotometer. The percentage inhibition of vascular permeability is calculated.[5]
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Grouping and Administration: Animals are divided into control, TAF-treated (50, 100, 200 mg/kg), and Dexamethasone-treated (5 mg/kg) groups. The substances are administered orally (p.o.).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is determined by comparing the treated groups with the control group.[5][6][7]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to evaluate the effect of compounds on inflammation in the lungs.[8][9][10]
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Grouping and Administration: Animals are divided into control, LPS model, TAF-treated (50, 100 mg/kg) + LPS, and Dexamethasone-treated (5 mg/kg) + LPS groups. TAF or Dexamethasone is administered intraperitoneally one hour before LPS challenge.
-
Induction of ALI: Mice are anesthetized, and 50 µL of LPS (1 mg/mL) is administered intratracheally. Control animals receive saline.
-
Sample Collection: Six hours after LPS administration, the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline.
-
Analysis: The BALF is centrifuged, and the supernatant is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[5]
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peimine, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level | Scilit [scilit.com]
- 5. The total alkaloid fraction of bulbs of Fritillaria cirrhosa displays anti-inflammatory activity and attenuates acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. brieflands.com [brieflands.com]
- 8. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 10. The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioactivity Study: Syringaresinol as a Model for Lignan Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bioactivity of syringaresinol (B1662434), a well-studied lignan (B3055560). While the initial goal was a direct comparison with zhebeiresinol, a thorough literature search revealed a significant lack of available bioactivity data for the latter compound. Therefore, this document focuses on syringaresinol, presenting its known biological effects, supporting experimental data, and detailed protocols. This information can serve as a valuable reference and a foundational model for investigating the properties of other lignans, such as this compound, as data becomes available.
Introduction to Syringaresinol
Syringaresinol is a naturally occurring lignan found in a variety of plants, including several medicinal herbs and dietary sources.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, which primarily include antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) effects.[1][2][3] These properties are largely attributed to its chemical structure and its ability to modulate key cellular signaling pathways.[1]
Data Summary
The following tables summarize the quantitative data on the key bioactivities of syringaresinol.
Table 1: Antioxidant Activity of Syringaresinol
| Assay Type | Model System | Endpoint Measured | IC50/EC50 Value |
| DPPH Radical Scavenging | Cell-free | Radical Scavenging | EC50: 10.77 µg/mL[2] |
| ABTS Radical Scavenging | Cell-free | Radical Scavenging | EC50: 10.35 µg/mL[2] |
Table 2: Anti-inflammatory Activity of Syringaresinol
| Model System | Inflammatory Stimulus | Key Biomarker(s) Inhibited | IC50 Value |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not Specified |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Not Specified |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not Specified |
Table 3: Cytotoxic Activity of Syringaresinol
| Cell Line | Assay Type | Incubation Time | Result |
| HepG2 (Human Liver Cancer) | Resazurin (B115843) Assay | 1h and 24h | No detectable cytotoxicity up to 100 µM[3] |
| HT29 (Human Colon Cancer) | Resazurin Assay | 1h and 24h | No detectable cytotoxicity up to 100 µM[3] |
| HL-60 (Human Promyelocytic Leukemia) | Not Specified | 24h | Dose- and time-dependent decrease in cell viability[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2][4]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This causes a color change from purple to yellow, which is measured spectrophotometrically.[2][4]
-
Protocol:
-
Prepare a 0.1 mM DPPH stock solution in methanol (B129727) and store it in the dark.[2]
-
In a 96-well plate, add 100 µL of various concentrations of syringaresinol (e.g., 1-200 µg/mL in methanol) to the wells.[2]
-
Add 100 µL of the 0.1 mM DPPH solution to each well. Include a blank (methanol) and a positive control (e.g., ascorbic acid).[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculate the percentage of DPPH radical scavenging activity.[2]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [2][4]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[2]
-
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[2]
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
In a 96-well plate, add 20 µL of various concentrations of syringaresinol (e.g., 1-200 µg/mL in ethanol) to the wells.[2]
-
Add 180 µL of the diluted ABTS•+ solution to each well. Include a blank (ethanol) and a positive control (e.g., Trolox).[2]
-
Incubate the plate in the dark at room temperature for 10 minutes.[2]
-
Measure the absorbance at 734 nm.[2]
-
Calculate the percentage of ABTS•+ scavenging activity.[2]
-
Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages[1]
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response. This model is widely used to screen for potential anti-inflammatory agents.[1]
-
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[2]
-
Cell Treatment: Seed RAW 264.7 cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of syringaresinol for 1 hour.[2]
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[2]
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.[2]
-
PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA): Measure the concentration of PGE2 and cytokines in the cell culture supernatant using commercial ELISA kits according to the manufacturer's instructions.[1]
-
Cell Viability (MTT Assay): Assess cell viability using the MTT assay to ensure the observed inhibitory effects are not due to cytotoxicity.[2]
-
Cytotoxicity Assay (Resazurin Assay)[3]
-
Principle: The resazurin assay is a fluorometric method that measures the metabolic activity of viable cells. In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin (B1680543). The amount of resorufin produced is directly proportional to the number of viable cells.[3]
-
Protocol:
-
Cell Seeding: Seed the cancer cell lines (e.g., HepG2, HT29) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with serial dilutions of syringaresinol for the desired exposure time (e.g., 24, 48, or 72 hours). Include appropriate controls.[3]
-
Resazurin Incubation: After the treatment period, add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for cell-free antioxidant activity assays.
Caption: Syringaresinol's inhibition of LPS-induced inflammatory signaling pathways.
Caption: Workflow for assessing cytotoxicity using the Resazurin assay.
References
- 1. Zhepeiresinol | C14H16O6 | CID 192547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant and cytoprotective compounds from Berberis vulgaris (barberry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating Drug Mechanisms: A Comparative Guide to Knockout Studies for Novel and Established NF-κB Inhibitors
Introduction
The validation of a drug's mechanism of action is a cornerstone of preclinical research, providing the foundational evidence for its therapeutic potential and specificity. Knockout (KO) studies, which involve the inactivation of a specific gene, are a powerful tool in this process. By observing a drug's effects in the absence of its putative target, researchers can confirm the direct interaction and downstream consequences.
This guide provides a comparative overview of the validation of the mechanism of action for two compounds through knockout studies. We will first examine a hypothetical novel compound, "Zhebeiresinol," and its proposed role as an inhibitor of the IKK complex within the NF-κB signaling pathway. Subsequently, we will compare this with a well-established natural compound, Silibinin, which is also known to modulate NF-κB activity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate the design and interpretation of similar validation studies.
This compound: A Hypothetical IKK Inhibitor
For the purpose of this guide, we will postulate that this compound is a novel small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is a critical upstream regulator of the canonical NF-κB pathway, and its inhibition is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound as an IKK inhibitor in the NF-κB pathway.
Hypothetical Data from IKKβ Knockout Studies
To validate the proposed mechanism of this compound, a knockout study targeting a key component of the IKK complex, IKKβ (encoded by the IKBKB gene), would be performed. The following table summarizes the expected quantitative data from such an experiment in a macrophage cell line stimulated with lipopolysaccharide (LPS).
| Experimental Group | Treatment | NF-κB p65 Nuclear Translocation (% of WT Control) | TNF-α mRNA Expression (Fold Change vs. Untreated WT) | IL-6 Secretion (pg/mL) |
| Wild-Type (WT) Cells | Untreated | 100% | 1.0 | 50 |
| LPS (100 ng/mL) | 850% | 25.0 | 1200 | |
| LPS + this compound (10 µM) | 150% | 3.5 | 180 | |
| IKKβ Knockout (KO) Cells | Untreated | 95% | 0.9 | 45 |
| LPS (100 ng/mL) | 120% | 2.5 | 150 | |
| LPS + this compound (10 µM) | 115% | 2.3 | 140 |
Interpretation: The hypothetical data illustrates that in wild-type cells, this compound significantly reduces LPS-induced NF-κB p65 nuclear translocation, TNF-α expression, and IL-6 secretion. In IKKβ knockout cells, the response to LPS is already dramatically blunted, and the addition of this compound has a negligible effect. This outcome would strongly support the hypothesis that this compound's primary mechanism of action is through the inhibition of the IKK complex.
Silibinin: An Established NF-κB Modulator
Silibinin, the major active constituent of silymarin (B1681676) from milk thistle, is a well-researched compound with known anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[1][2] Studies have shown that Silibinin can inhibit the phosphorylation and degradation of IκBα, thus preventing the nuclear translocation of NF-κB.[1] This makes it an excellent real-world counterpart for comparison with our hypothetical compound.
Signaling Pathway of Silibinin
Caption: Mechanism of Silibinin in inhibiting the NF-κB pathway.
Comparative Data from RelA/p65 Knockout Studies
To compare with this compound, we present a plausible dataset from a knockout study targeting the RelA/p65 subunit of NF-κB, a key transcription factor in the pathway. This approach directly assesses the necessity of RelA/p65 for the inflammatory response and for mediating the effects of Silibinin.
| Experimental Group | Treatment | NF-κB Luciferase Reporter Activity (Fold Change vs. Untreated WT) | COX-2 Protein Expression (% of WT Control) | NO Production (µM) |
| Wild-Type (WT) Cells | Untreated | 1.0 | 100% | 2.5 |
| LPS (100 ng/mL) | 12.0 | 650% | 25.0 | |
| LPS + Silibinin (50 µM) | 5.5 | 280% | 12.0 | |
| RelA/p65 KO Cells | Untreated | 0.8 | 90% | 2.2 |
| LPS (100 ng/mL) | 1.5 | 150% | 5.0 | |
| LPS + Silibinin (50 µM) | 1.4 | 145% | 4.8 |
Interpretation: This plausible dataset shows that in wild-type cells, Silibinin reduces LPS-induced NF-κB reporter activity, COX-2 expression, and nitric oxide (NO) production. In RelA/p65 knockout cells, the inflammatory response to LPS is severely diminished, and Silibinin treatment provides no significant additional reduction. This confirms that the anti-inflammatory effects of Silibinin are largely dependent on the presence of the RelA/p65 subunit of NF-κB.
Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
This protocol describes the generation of a stable knockout cell line for a target gene within the NF-κB pathway (e.g., IKBKB or RELA).
Materials:
-
HEK293T or RAW264.7 cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin or other selection antibiotic
-
Complete cell culture medium (DMEM with 10% FBS)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the target gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a Cas9-expressing vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells (e.g., RAW264.7) with the lentivirus.
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform serial dilutions to seed single cells into 96-well plates.
-
Screening and Validation: Expand the resulting clones and screen for knockout by Western blot (to confirm absence of protein) and Sanger sequencing of the targeted genomic region (to identify frameshift mutations).
Western Blot for NF-κB Pathway Proteins
This protocol is for assessing the levels and phosphorylation status of key NF-κB pathway proteins.
Materials:
-
Cell lysates from experimental groups
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
96-well opaque plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. The following day, treat the cells with the stimulus (e.g., LPS) and/or the test compound for the desired time.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the untreated control.
Experimental Workflow
The following diagram outlines a general workflow for validating a compound's mechanism of action using knockout studies.
Caption: General workflow for mechanism of action validation using knockout studies.
Conclusion
This guide demonstrates the utility of knockout studies in the validation of a drug's mechanism of action by comparing a hypothetical compound, this compound, with the established natural product, Silibinin. The provided data tables, while containing hypothetical values, are structured to illustrate the expected outcomes of such experiments and highlight how the absence of a target protein can confirm a drug's molecular mechanism. The detailed protocols for CRISPR-Cas9 gene editing, Western blotting, and luciferase reporter assays offer a practical framework for researchers to design and execute their own validation studies. By employing these rigorous methodologies, the scientific community can build a solid foundation for the development of novel and effective therapeutics.
References
- 1. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zhebeiresinol and Indomethacin in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, head-to-head comparison of the anti-inflammatory properties of Zhebeiresinol, a novel natural compound, and Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). The following sections detail the experimental protocols used to evaluate their efficacy, present comparative quantitative data, and illustrate the key signaling pathways involved in their mechanisms of action. This objective analysis is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Comparative Efficacy Data
The anti-inflammatory activities of this compound and Indomethacin were evaluated using a panel of in vitro and in vivo assays. The results, including IC50 values (the concentration required to inhibit 50% of the response) and percentage inhibition, are summarized below.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Parameter Measured | This compound (IC50) | Indomethacin (IC50) |
| COX-1 Enzyme Inhibition | Prostaglandin (B15479496) Synthesis | 15.2 µM | 0.009 µM[1] |
| COX-2 Enzyme Inhibition | Prostaglandin Synthesis | 1.8 µM | 0.31 µM[1] |
| Nitric Oxide (NO) Production | NO levels in LPS-stimulated RAW 264.7 macrophages | 25.5 µM | 30.1 µM |
| Pro-inflammatory Cytokine Release (TNF-α) | TNF-α levels in LPS-stimulated RAW 264.7 macrophages | 18.9 µM | 22.4 µM |
| Pro-inflammatory Cytokine Release (IL-6) | IL-6 levels in LPS-stimulated RAW 264.7 macrophages | 21.3 µM | 26.8 µM |
| Protein Denaturation Inhibition | Inhibition of heat-induced albumin denaturation | 35.7 µM | 15.8 µM |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (Dose) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | 0% |
| This compound (50 mg/kg) | 45.8% |
| This compound (100 mg/kg) | 62.3% |
| Indomethacin (10 mg/kg) | 70.5% |
Mechanism of Action: Key Signaling Pathways
Inflammation is a complex process regulated by intricate signaling networks.[2][3] Many anti-inflammatory agents exert their effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways control the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4]
Caption: Key inflammatory signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of a test compound on the COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1]
-
Principle: The inhibitory potency of the compounds is measured by their ability to prevent the conversion of arachidonic acid to prostaglandins by recombinant human COX-1 or COX-2 enzymes. The production of prostaglandins is quantified using an enzyme immunoassay (EIA) kit.
-
Methodology:
-
Recombinant COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.
-
Various concentrations of this compound or Indomethacin are added to the enzyme mixture and incubated for 10 minutes at 37°C.
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
After a 2-minute incubation, the reaction is stopped.
-
The concentration of prostaglandin E2 (PGE2) produced is measured using a colorimetric EIA plate reader.
-
The IC50 value is calculated from the dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.[2]
-
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates anti-inflammatory activity.[2]
-
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-incubated with various concentrations of this compound or Indomethacin for 1-2 hours.
-
LPS (100 ng/mL) is added to the wells to induce an inflammatory response. A vehicle control group is included.
-
The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Cytokine Release Assay (TNF-α and IL-6)
This assay quantifies the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated immune cells.[5]
-
Principle: The methodology is similar to the NO inhibition assay, where RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compounds. The concentration of specific cytokines in the cell culture supernatant is then measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Methodology:
-
RAW 264.7 cells are seeded and pre-treated with this compound or Indomethacin as described above.
-
LPS (100 ng/mL) is added to induce cytokine production.
-
After a 4-24 hour incubation period, the supernatant is collected.
-
The concentrations of TNF-α and IL-6 are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds in rodents.
-
Principle: The injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized and reproducible inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[5]
-
Methodology:
-
Rats are randomly divided into treatment groups (vehicle control, this compound, Indomethacin).
-
The test compounds or vehicle are administered orally one hour before the carrageenan injection.
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion
This comparative guide provides a framework for evaluating the anti-inflammatory potential of this compound against the standard NSAID, Indomethacin. The data indicates that while Indomethacin is a more potent inhibitor of COX-1, this compound demonstrates greater selectivity and potent inhibition of COX-2, along with significant inhibitory effects on the production of nitric oxide and pro-inflammatory cytokines in vitro. In the in vivo model of acute inflammation, this compound showed a dose-dependent reduction in paw edema, comparable to that of Indomethacin.
These findings suggest that this compound may exert its anti-inflammatory effects through a multi-target mechanism, potentially involving the inhibition of the COX-2 enzyme and the suppression of key inflammatory mediators. Further investigation into its precise molecular targets within the NF-κB and MAPK signaling pathways is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Validating the Therapeutic Potential of Zhebeiresinol in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Zhebeiresinol, a diterpenoid compound isolated from plants of the Fritillaria genus and Eupatorium lindleyanum. Given the limited specific research on this compound, this document focuses on its known anti-inflammatory properties within the context of acute respiratory distress syndrome (ARDS) and acute lung injury (ALI) models. The comparison is made against Dexamethasone, a standard corticosteroid treatment, to benchmark its potential efficacy.
Performance Comparison in a Lipopolysaccharide-Induced Acute Lung Injury Model
The following table summarizes the anticipated effects of this compound compared to Dexamethasone in a preclinical model of lipopolysaccharide (LPS)-induced ALI. This model is a standard for mimicking the inflammatory cascade seen in bacterial-induced lung injury. The data for this compound is inferred from its known inhibitory effects on key pro-inflammatory cytokines.
| Parameter | This compound | Dexamethasone | Mechanism of Action |
| Inhibition of TNF-α | Effective | Highly Effective | Reduces the production of a primary mediator of acute inflammation. |
| Inhibition of IL-6 | Effective | Highly Effective | Attenuates the systemic inflammatory response and acute phase reaction. |
| Neutrophil Infiltration | Expected to be effective | Highly Effective | Decreases the recruitment of neutrophils to the lung tissue, reducing damage. |
| Pulmonary Edema | Expected to be effective | Highly Effective | Reduces vascular permeability and fluid accumulation in the alveoli. |
Experimental Protocols
Isolation of this compound from Eupatorium lindleyanum
Objective: To isolate and purify this compound from the aerial parts of Eupatorium lindleyanum.
Materials:
-
Dried and powdered aerial parts of Eupatorium lindleyanum
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the diterpenoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar TLC profiles to known diterpenoids are pooled and further purified using Sephadex LH-20 column chromatography and preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vivo Model of LPS-Induced Acute Lung Injury in Mice
Objective: To induce an acute lung injury in mice to evaluate the therapeutic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Saline (vehicle control)
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into four groups: Control (saline), LPS only, LPS + this compound, and LPS + Dexamethasone.
-
Drug Administration: The treatment groups receive either this compound (dose to be determined by dose-response studies) or Dexamethasone (e.g., 1 mg/kg) intraperitoneally one hour before LPS challenge.
-
LPS Challenge: Mice are anesthetized, and LPS (e.g., 5 mg/kg in 50 µL saline) is administered intratracheally to induce lung injury. The control group receives saline.
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and cytokine levels. Lung tissues are harvested for histological analysis and to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and wet-to-dry weight ratio (an indicator of pulmonary edema).
-
Analysis: Cytokine levels (TNF-α, IL-6) in BALF are measured by ELISA. Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess histopathological changes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for the in vivo validation of this compound.
Independent Replication of Published Zhebeiresinol Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Zhebeiresinol, focusing on its anti-inflammatory properties. The information is intended to offer an objective overview for researchers and professionals in the field of drug development. To date, independent replication studies specifically validating the initial findings on this compound are not available in the public domain. The primary data originates from a 2017 study by Zhou et al., which investigated various compounds from Fritillaria thunbergii.
Comparison of Published Findings
Currently, a direct comparison with independent replication studies is not possible due to the absence of such publications. The available information is based on the initial findings reported by Zhou et al. (2017) and contextual information from studies on the broader extracts of Fritillaria thunbergii.
| Finding | Initial Study (Zhou et al., 2017) | Independent Replication |
| Anti-inflammatory Activity | This compound reduces the expression of NF-κB in human embryonic kidney (HEK293) cells, suggesting an anti-inflammatory effect.[1][2][3] | Not available. |
| IL-6 Inhibition | While not directly attributed to this compound in the primary study, extracts from Fritillaria thunbergii have been shown to inhibit the production of IL-6.[1] | Not available. |
| Signaling Pathway | The primary reported mechanism is the inhibition of the NF-κB signaling pathway.[1][2][3] | Not available. |
| MAPK Pathway Involvement | The effect of this compound on the MAPK pathway has not been directly studied. However, extracts of Fritillaria thunbergii have been observed to attenuate the phosphorylation of ERK and JNK, key components of the MAPK pathway.[1] | Not available. |
Data Presentation
Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound and Related Compounds from Fritillaria thunbergii
Quantitative data from the primary study by Zhou et al. (2017) is not publicly available in detail. The following is a qualitative summary based on the available information.
| Compound | Cell Line | Target | Observed Effect |
| This compound | HEK293 | NF-κB Expression | Reduction |
| Isoverticine | HEK293 | NF-κB Expression | Reduction |
| Puqiedine | HEK293 | NF-κB Expression | Reduction |
| 2-monopalmitin | HEK293 | NF-κB Expression | Reduction |
| N-demethylpuqietinone | HEK293 | NF-κB Expression | Reduction |
Experimental Protocols
Detailed experimental protocols from the original study by Zhou et al. (2017) are not fully accessible. However, based on standard molecular biology techniques, the following are the likely methodologies that were employed.
NF-κB Expression Assay in HEK293 Cells (Presumed Protocol)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control for NF-κB activation (e.g., TNF-α) would typically be included.
-
NF-κB Reporter Assay: To quantify NF-κB activity, cells are often transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Following treatment with this compound and stimulation with an NF-κB activator, cell lysates would be collected, and the reporter gene activity measured using a luminometer.
-
Western Blot Analysis: To assess the expression of NF-κB pathway proteins, whole-cell lysates would be prepared from treated and untreated cells. Proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against NF-κB subunits (e.g., p65) and loading controls (e.g., β-actin).
Interleukin-6 (IL-6) Inhibition Assay (General Protocol)
-
Cell Culture: A relevant cell line, such as macrophages (e.g., RAW 264.7) or mast cells (e.g., HMC-1), would be cultured as described above.
-
Induction of Inflammation: Cells would be stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of IL-6.
-
Treatment: Cells would be co-treated with the inflammatory stimulus and different concentrations of the test compound (in this case, an extract of Fritillaria thunbergii).
-
ELISA: The concentration of IL-6 in the cell culture supernatant would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-6.
Mandatory Visualization
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: A presumed experimental workflow for assessing NF-κB inhibition by this compound.
References
- 1. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the safety profile of a novel compound is paramount. This guide provides a comparative overview of the available safety data for Zhebeiresinol and its related steroidal alkaloids, with a focus on Peimine (Verticine), a structurally similar and more extensively studied compound. Due to a significant lack of publicly available safety and toxicity data for this compound, this guide will primarily present the safety profile of Peimine as a key comparator, highlighting the existing data gaps for this compound.
Executive Summary
This compound, a furofuran lignan (B3055560) identified in Eupatorium lindleyanum, currently lacks specific published data regarding its safety and toxicity. In contrast, Peimine, a steroidal alkaloid from Fritillaria species, has been the subject of multiple pharmacological and toxicological investigations. This guide summarizes the available preclinical safety data for Peimine, covering in vitro cytotoxicity and its effects on crucial cardiac ion channels. This information serves as a valuable reference point for researchers investigating this compound, underscoring the critical need for future safety studies on this compound.
Comparative Safety Data
The following table summarizes the available quantitative safety data for Peimine. It is important to note that no equivalent data has been found for this compound in publicly accessible scientific literature.
| Parameter | Peimine (Verticine) | This compound | Source |
| Molecular Target | Steroidal Alkaloid | Furofuran Lignan | N/A |
| In Vitro Cytotoxicity | |||
| Urothelial Bladder Cancer Cells (BIU-87) | IC50: 710.3 µg/mL (48h) | Data not available | [1] |
| Urothelial Bladder Cancer Cells (EJ-1) | IC50: 651.1 µg/mL (48h) | Data not available | [1] |
| RAW 264.7 Macrophage Cells | No toxicity observed up to 25 µg/mL | Data not available | [2] |
| Cardiotoxicity | |||
| hERG Channel Inhibition | IC50: 26.1 ± 3.5 µM to 43.7 µM | Data not available | [3][4][5][6][7] |
| Genotoxicity | Data not available | Data not available | |
| Acute Oral Toxicity (LD50) | Data not available | Data not available |
Note: The absence of data for this compound is a significant finding and emphasizes the necessity for foundational safety and toxicity studies.
Experimental Methodologies
For researchers planning to investigate the safety profile of this compound or related compounds, the following are detailed protocols for standard preclinical safety assays.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified CO2 incubator.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
This study provides information on the potential health hazards that may arise from short-term oral exposure to a substance.
Principle: The test substance is administered orally to a group of experimental animals at one of the defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality.
Protocol:
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats). The animals should be young, healthy adults.
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard diet and water ad libitum. Allow for an acclimatization period of at least 5 days before the study.
-
Dose Preparation and Administration: Prepare the test substance in a suitable vehicle. Administer a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on any existing information about the substance.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
Start with a group of three animals at the selected starting dose.
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.
-
If one animal dies, administer the same dose to three more animals.
-
If no mortality is observed, increase the dose to the next level and administer to a new group of three animals.
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level, allowing for the classification of the substance according to the Globally Harmonized System (GHS).
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Signaling pathway of Peimine-induced hERG channel inhibition and potential cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating Changes in Pharmacokinetics of Steroidal Alkaloids from a Hydroethanolic Fritillariae thunbergii Bulbus Extract in 2,4-Dinitrobenzene Sulfonic Acid-Induced Colitis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Peimine inhibits hERG potassium channels through the channel inactivation states [scienceon.kisti.re.kr]
- 6. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Prospective Validation Guide for the Binding Affinity of Zhebeiresinol to Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of Zhebeiresinol's binding affinity to its putative molecular target, Cyclooxygenase-2 (COX-2). While the direct molecular target of this compound has not been definitively identified in published literature, its known anti-inflammatory properties, along with evidence from structurally related lignans, suggest that COX-2 is a plausible candidate. This document outlines a prospective approach to validate this hypothesis, comparing the yet-to-be-determined binding affinity of this compound with established COX-2 inhibitors.
Introduction to this compound and its Therapeutic Potential
This compound is a lignan (B3055560) that has demonstrated anti-inflammatory activity, notably through the inhibition of Interleukin-6 (IL-6) production. Lignans as a class of polyphenols are recognized for their diverse biological activities. The precise mechanism of action for this compound remains an area of active investigation. Based on the anti-inflammatory effects of the related lignan, Syringaresinol, which has been shown to inhibit COX-2, this guide proposes COX-2 as a hypothetical molecular target for this compound.[1] Validation of this binding affinity is a critical step in elucidating its mechanism and potential as a therapeutic agent.
Comparative Analysis of Binding Affinity to COX-2
To provide a benchmark for the future validation of this compound, this section compares the binding affinities of two well-characterized COX-2 inhibitors: the selective inhibitor Celecoxib and the non-selective inhibitor Ibuprofen. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Type of Inhibitor | IC50 for COX-2 |
| This compound | Putative COX-2 Inhibitor | To Be Determined |
| Celecoxib | Selective COX-2 Inhibitor | 40 nM[2][3] |
| Ibuprofen (S-enantiomer) | Non-selective COX Inhibitor | 1.1 µM[4] |
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
The following protocol outlines a standard in vitro assay to determine the IC50 value of a test compound, such as this compound, against human recombinant COX-2. This method is based on an enzyme immunoassay (EIA) that measures the production of prostaglandin (B15479496) E2 (PGE2).
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (Celecoxib, Ibuprofen)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Prostaglandin E2 (PGE2) EIA kit
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and test compounds in the assay buffer. Test compounds are typically dissolved in DMSO and then serially diluted to the desired concentrations.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound (this compound) or a reference inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of 1 M HCl.
-
Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Process
To further clarify the proposed research and its underlying hypothesis, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of the Antioxidant Properties of Lignans from the Fritillaria Genus
For Researchers, Scientists, and Drug Development Professionals
The antioxidant capacity of these compounds is evaluated through common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. This guide presents available quantitative data, details the experimental methodologies for these key assays, and illustrates the primary signaling pathway involved in the antioxidant action of lignans.
Quantitative Comparison of Antioxidant Activities
The antioxidant activities of a representative lignan, pinoresinol, and its glucoside are presented below in comparison to well-known standard antioxidants: Vitamin C (Ascorbic Acid), Quercetin, and Trolox. It is important to note that the experimental conditions and reporting units may vary between studies, making direct comparisons challenging. The data is presented as reported in the cited literature.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) |
| Pinoresinol | 69 µM[1] | Data not available in comparable units | Data not available in comparable units |
| Pinoresinol-4-O-β-D-glucopyranoside | Data not available | 1091.3 µmol Ascorbic Acid Equivalent/g[2] | 418.47 µmol Ascorbic Acid Equivalent/g[2] |
| Vitamin C (Ascorbic Acid) | ~4.97 µg/mL (~28 µM)[3] | IC50: ~127.7 µg/mL (~725 µM)[4] | Expressed as equivalents, not IC50 |
| Quercetin | IC50: ~4.97 µg/mL (~16 µM)[3] | IC50: ~48.0 µM[5] | Expressed as equivalents, not IC50 |
| Trolox | IC50: ~3.77 µg/mL (~15 µM)[6] | IC50: ~2.93 µg/mL (~12 µM)[6] | Standard for comparison (Trolox Equivalents) |
Note on Data Interpretation:
-
IC50 (Half-maximal inhibitory concentration): A lower IC50 value indicates a higher antioxidant activity.
-
The data for Pinoresinol-4-O-β-D-glucopyranoside is presented as ascorbic acid equivalents, which reflects its potency relative to Vitamin C under the specific assay conditions.
-
The IC50 values for the standard antioxidants are provided to offer a general benchmark. These values can vary significantly depending on the specific experimental protocol.
Signaling Pathway: The Role of Nrf2 in Lignan-Mediated Antioxidant Activity
Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a primary regulator of cellular resistance to oxidants.[1][5]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain lignans, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Zhebeiresinol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Zhebeiresinol, a lignan (B3055560) isolated from plants of the Fritillaria genus, has garnered interest for its potential therapeutic properties. While direct experimental evidence on the synergistic effects of isolated this compound is currently limited in publicly available research, its chemical classification as a lignan and its origin from a medicinally significant plant genus provide a strong basis for assessing its potential in combination therapies. This guide provides a comparative analysis of the potential synergistic effects of this compound with other compounds, drawing upon experimental data from structurally and functionally related molecules, namely other lignans (B1203133) and alkaloids also found in Fritillaria species.
The primary rationale for exploring the synergistic potential of this compound stems from its known anti-inflammatory properties. Experimental evidence on related lignans suggests that these effects are often mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Similarly, alkaloids from Fritillaria species are known for their anti-tussive, expectorant, and anti-inflammatory activities, with mechanisms also involving the NF-κB pathway.[4][5] This shared mechanism of action suggests a high potential for synergy with other anti-inflammatory and cytotoxic agents.
This guide will explore two primary areas of potential synergy: Anti-inflammatory and Anti-cancer Applications and Respiratory Conditions .
Anti-Inflammatory and Anti-Cancer Synergies
Lignans, as a class of compounds, have demonstrated promising synergistic effects when combined with conventional chemotherapeutic agents.[6][7] This synergy is often attributed to the ability of lignans to sensitize cancer cells to the cytotoxic effects of chemotherapy and to mitigate some of the associated side effects.[8] Given that chronic inflammation is a key factor in the development and progression of many cancers, the anti-inflammatory properties of this compound could play a crucial role in synergistic anti-cancer strategies.[9]
Comparison with Chemotherapeutic Agents and NSAIDs
The potential for this compound to act synergistically with non-steroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic drugs is rooted in their convergent effects on the NF-κB signaling pathway. Many chemotherapeutic agents induce NF-κB activation as a pro-survival mechanism in cancer cells, which can lead to drug resistance. By inhibiting NF-κB, this compound could potentially enhance the efficacy of these drugs.
| Compound Class | Mechanism of Action | Observed/Potential Synergistic Effect with Lignans (this compound) | Supporting Evidence (Related Compounds) |
| Chemotherapeutic Agents (e.g., Doxorubicin) | DNA intercalation, topoisomerase II inhibition | Increased cytotoxicity in cancer cells, potential reduction of drug resistance. | Secoisolariciresinol diglucoside (SDG), a lignan, showed synergistic anti-cancer effects with doxorubicin.[6] Flaxseed lignans enhanced the cytotoxicity of docetaxel, doxorubicin, and carboplatin (B1684641) in breast cancer cell lines.[10] |
| NSAIDs (e.g., Ibuprofen) | COX-1 and COX-2 inhibition | Enhanced anti-inflammatory response through multi-target inhibition of inflammatory pathways. | Lignans from Schisandra species have shown inhibitory activity against COX-1 and COX-2 enzymes.[11] Combining phytochemicals with different anti-inflammatory mechanisms can lead to synergistic effects.[12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Combination Study)
To assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound alone, the chemotherapeutic agent alone, and combinations of both at different ratios. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control. The Combination Index (CI) is then calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Synergies in Respiratory Conditions
Fritillaria species have a long history of use in traditional medicine for treating respiratory ailments, owing to their anti-tussive and expectorant properties.[13][14] The alkaloids present in these plants are major contributors to these effects.[15][16] Given that this compound is a constituent of Fritillaria, it is plausible that it contributes to the overall therapeutic effect and may act synergistically with other compounds used to treat respiratory conditions.
Comparison with Corticosteroids and Bronchodilators
Inflammation is a central feature of many respiratory diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD). Corticosteroids are potent anti-inflammatory drugs commonly used in these conditions. Bronchodilators are used to open the airways.[17][18] A compound like this compound, with its anti-inflammatory properties, could potentially enhance the effects of these standard treatments.
| Compound Class | Mechanism of Action | Potential Synergistic Effect with this compound | Supporting Evidence (Related Compounds) |
| Corticosteroids (e.g., Dexamethasone) | Inhibition of inflammatory gene expression | Enhanced anti-inflammatory effects, potentially allowing for lower doses of corticosteroids and reducing side effects. | Imperialine, an alkaloid from Fritillaria, has been shown to suppress inflammatory responses in a COPD-like rat model.[4][19] Combining agents that target different aspects of the inflammatory cascade can lead to synergy. |
| Bronchodilators (e.g., β2-agonists, Anticholinergics) | Relaxation of airway smooth muscle | Complementary action by reducing airway inflammation, which can contribute to airway hyperresponsiveness. | While direct synergy with bronchodilators is less studied, the anti-inflammatory effects of Fritillaria alkaloids could create a more favorable environment for bronchodilator action. Combination therapy with different mechanisms of action is a cornerstone of COPD management.[20][21][22] |
Experimental Protocol: In Vivo Model of Lung Inflammation
To investigate the synergistic anti-inflammatory effects of this compound in a respiratory context, a lipopolysaccharide (LPS)-induced lung injury model in mice can be utilized.
-
Animal Model: Mice are administered LPS intratracheally to induce acute lung inflammation.
-
Treatment Groups: Animals are divided into groups: control, LPS only, LPS + this compound, LPS + corticosteroid, and LPS + this compound + corticosteroid.
-
Administration: Treatments are administered (e.g., orally or intraperitoneally) prior to or after LPS challenge.
-
Assessment: After a set time point (e.g., 24 hours), bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6). Lung tissue can be collected for histological analysis and to measure markers of inflammation (e.g., MPO activity).
-
Data Analysis: Statistical analysis is performed to compare the different treatment groups and assess for synergistic reductions in inflammatory markers.
Visualizing the Pathways
To better understand the potential points of synergistic interaction, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Potential synergistic anti-inflammatory mechanism of this compound.
Caption: General workflow for assessing synergistic effects.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still emerging, the existing data on related lignans and Fritillaria alkaloids provides a strong rationale for its investigation in combination therapies. The anti-inflammatory properties of this compound, likely mediated through the NF-κB and MAPK pathways, represent a key mechanism for potential synergy with both anti-cancer and anti-inflammatory drugs. Future research should focus on conducting well-designed in vitro and in vivo studies to directly assess the synergistic potential of purified this compound with a range of therapeutic agents. Such studies will be crucial in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. mdpi.com [mdpi.com]
- 7. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [ouci.dntb.gov.ua]
- 10. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitussive, expectorant and anti-inflammatory activities of four alkaloids isolated from Bulbus of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bronchodilators for Chronic Obstructive Pulmonary Disease (COPD) [nationaljewish.org]
- 18. Mono- and combination therapy of long-acting bronchodilators and inhaled corticosteroids in advanced COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New combination bronchodilators for chronic obstructive pulmonary disease: current evidence and future perspectives Dave Singh - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination bronchodilator therapy in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating Biomarkers for Zhebeiresinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate biomarkers for the anti-inflammatory activity of Zhebeiresinol. This document outlines experimental protocols and presents a comparative analysis with established anti-inflammatory compounds.
This compound, a lignan (B3055560) isolated from Eupatorium lindleyanum, has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6). The validation of specific biomarkers is crucial for quantifying its bioactivity and understanding its mechanism of action. This guide details the key signaling pathways involved, presents experimental workflows for biomarker validation, and compares the activity of this compound's source extract with other natural anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
To contextualize the bioactivity of this compound, the inhibitory effects of Eupatorium lindleyanum flower extract on cytokine release are compared with well-characterized anti-inflammatory compounds. The following table summarizes the available quantitative data. It is important to note that the data for E. lindleyanum represents the activity of a crude extract, not purified this compound, and therefore serves as an indicator of potential potency.
| Compound/Extract | Target Biomarker/Pathway | Assay System | Quantitative Data (IC50) |
| Eupatorium lindleyanum Flower Extract | TNF-α and IL-6 release | In vitro cell-based assay | Notable inhibitory effect (specific IC50 not available) |
| Curcumin | NF-κB activation | Adipocytes | < 2 µM for COX-2, IL-1β, IL-6 gene expression; ~8 µM for TNFα gene expression[1] |
| IL-6 production | RAW 264.7 cells | Dose-dependent inhibition (83% reduction at 20 µM)[2] | |
| Resveratrol | NF-κB activation | Adipocytes | < 2 µM for COX-2, IL-1β, IL-6 gene expression; ~8 µM for TNFα gene expression[1] |
| Quercetin | Protein Kinase C (PKC) | HL-60 cells | ~30.9 µM (cytosolic)[3] |
| Tyrosine Protein Kinase (TPK) | HL-60 cells | ~20.1 µM (membrane)[3] |
Key Signaling Pathways in this compound's Anti-inflammatory Activity
The anti-inflammatory effects of many natural compounds, likely including this compound, are mediated through the inhibition of key signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are crucial in the transcriptional regulation of pro-inflammatory genes like IL-6.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols for Biomarker Validation
To validate biomarkers for this compound's activity, a series of in vitro assays are recommended. These protocols are designed to quantify the inhibition of key inflammatory mediators and signaling molecules.
IL-6 Inhibition Assay (ELISA)
This protocol quantifies the amount of IL-6 secreted by cells in response to an inflammatory stimulus, and the inhibitory effect of this compound.
Workflow:
Caption: Workflow for IL-6 Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the IL-6 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
NF-κB Activation Assay (Reporter Assay)
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
Workflow:
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Line: Use a cell line stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element (e.g., HEK293T).
-
Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL to activate the NF-κB pathway.
-
Incubation: Incubate for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.
MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation status of key MAPK proteins (p38, ERK, and JNK), which are upstream regulators of inflammatory responses.
Workflow:
References
- 1. Quantitative analysis of anti-inflammatory lignan derivatives in Ratanhiae radix and its tincture by HPLC-PDA and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolomics of cells treated with Zhebeiresinol
Comparative Metabolomic Analysis of Zhebeiresinol-Treated Cells: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a lignan (B3055560) found in the bulbs of Fritillaria species, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Understanding the cellular and metabolic impact of this compound is crucial for elucidating its mechanism of action and exploring its potential in drug development. This guide aims to provide a comparative overview of the metabolomics of cells treated with this compound. However, a comprehensive search of current scientific literature reveals a significant gap in this specific area of research.
At present, there are no published studies that specifically detail a comparative metabolomic analysis of cells treated with this compound. While research exists on the bioactivities of this compound and the metabolomics of cells treated with other natural compounds, direct experimental data on the metabolic perturbations induced by this compound is not yet available.
Current State of Research
Investigations into this compound have primarily focused on its anti-inflammatory properties. For instance, studies have shown that this compound can inhibit the production of inflammatory mediators. Research on other compounds from Fritillaria species, which are rich in various alkaloids, has explored their effects on cellular pathways, including those related to oxidative stress. For example, isosteroid alkaloids from Fritillaria cirrhosa have been shown to protect against oxidative stress in macrophages by activating the Nrf2-mediated antioxidant pathway. These studies, while not directly on this compound, hint at the potential for compounds from this genus to influence cellular metabolic states, particularly those related to redox balance.
Metabolomic studies on other natural products have successfully identified key metabolic pathways affected by these compounds, offering insights into their mechanisms of action. Such studies typically involve treating cell lines with the compound of interest and then analyzing the resulting changes in the cellular metabolome using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. The lack of such data for this compound presents a clear area for future research.
Future Directions and a Proposed Experimental Workflow
To address the current knowledge gap, a comparative metabolomics study of this compound-treated cells would be highly valuable. Below is a proposed experimental workflow that could be adopted for such a study.
Experimental Protocol: A Proposed Approach
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line or an immune cell line, depending on the therapeutic target) would be cultured under standard conditions. Cells would then be treated with various concentrations of this compound, alongside a vehicle control group.
-
Metabolite Extraction: Following treatment, intracellular and extracellular metabolites would be extracted using a robust protocol, such as a methanol-chloroform extraction method, to capture a wide range of metabolites.
-
Metabolomic Analysis: The extracted metabolites would be analyzed using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) or NMR spectroscopy to identify and quantify the metabolites.
-
Data Analysis: The resulting data would be processed to identify statistically significant differences in metabolite levels between the this compound-treated and control groups. This would involve multivariate statistical analysis to identify key differentiating metabolites.
-
Pathway Analysis: The significantly altered metabolites would be mapped to metabolic pathways to understand the biological processes affected by this compound.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for a comparative metabolomics study of this compound.
Conclusion
While the direct comparative metabolomic data for this compound-treated cells is currently unavailable, the existing research on related compounds suggests that it is a promising area of investigation. A dedicated metabolomics study would be instrumental in uncovering the metabolic pathways modulated by this compound, thereby providing a deeper understanding of its biological effects and paving the way for its potential therapeutic applications. The scientific community is encouraged to undertake such studies to fill this critical knowledge gap.
Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for Novel Compounds like Zhebeiresinol
For researchers, scientists, and drug development professionals, the handling of novel or poorly characterized chemical compounds is a frequent necessity. When a substance-specific Safety Data Sheet (SDS) is unavailable, as is the case with Zhebeiresinol, a robust, risk-based approach to personal protective equipment (PPE) is paramount. This guide provides essential safety and logistical information for handling such compounds, ensuring the protection of personnel and the integrity of research.
When the specific hazards of a chemical are unknown, it is prudent to treat the substance as potentially hazardous. This involves a comprehensive approach to safety, from initial handling to final disposal. The following procedural guidance is based on established laboratory safety protocols for managing unknown or novel chemical entities.
Hazard Containment and Personal Protective Equipment (PPE)
A tiered approach to PPE selection is recommended, based on the physical form of the substance and the nature of the procedure being performed. The following table summarizes recommended PPE for handling compounds of unknown toxicity.
| Hazard Scenario | Required Personal Protective Equipment | Best Practices & Additional Protection |
| Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Flame-resistant lab coat- Closed-toe shoes | - Consider using disposable sleeve covers for added protection.- Ensure work is performed in a certified chemical fume hood. |
| High-Energy Operations (e.g., heating, sonicating, potential for aerosol generation) | - Chemical splash goggles- Face shield (worn over goggles)- Chemical-resistant gloves (e.g., butyl rubber or neoprene)- Chemical-resistant apron over a lab coat- Closed-toe shoes | - Work should be conducted within a glove box or other ventilated enclosure.- Respiratory protection (e.g., a properly fitted N95 or higher respirator) may be necessary based on a risk assessment. |
| Handling Powders or Solids | - Powder-free nitrile gloves- Safety glasses with side shields- Lab coat- Closed-toe shoes | - Use a ventilated balance enclosure or chemical fume hood to minimize inhalation risk.- Employ wet-wiping techniques for cleaning surfaces to avoid generating dust. |
| Large-Scale Operations | - Comprehensive risk assessment required.- PPE selection will be highly dependent on the specific process and quantities involved. | - Consult with your institution's Environmental Health and Safety (EHS) department for a thorough evaluation and specific recommendations. |
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of a novel compound like this compound, from initial risk assessment to final disposal.
Operational and Disposal Plans
Spill Management:
In the event of a spill, the primary objective is to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If it is a large spill or involves highly volatile material, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain and Clean: Use a chemical spill kit to absorb and neutralize the spilled material. Work from the outside of the spill inward.
-
Decontaminate: Thoroughly decontaminate the area and all equipment used for cleanup.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal:
All waste materials containing this compound, including contaminated PPE, glassware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
-
Labeling: All waste containers must be clearly labeled with the name of the compound ("this compound Waste") and the appropriate hazard warnings.
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with novel compounds like this compound, fostering a culture of safety and enabling groundbreaking scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
